1,3-Dioxan-4-one
Description
Structure
2D Structure
Properties
CAS No. |
5962-32-3 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
1,3-dioxan-4-one |
InChI |
InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |
InChI Key |
NENKKJDNYSKDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1=O |
Origin of Product |
United States |
Foundational & Exploratory
1,3-Dioxan-4-one basic properties and structure
An In-Depth Technical Guide to 1,3-Dioxan-4-one: Properties, Structure, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at the 4-position. This unique arrangement confers a bifunctional nature to the molecule, incorporating both an acetal and a cyclic ester (lactone) moiety.[1] While the parent 1,3-dioxane structure is widely recognized as a stable protecting group for carbonyl compounds, the introduction of the ketone at the 4-position transforms the scaffold into a reactive and versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of this compound, with a focus on its applications for researchers in chemistry and drug development.
Core Structure and Physicochemical Properties
The structure of this compound can be conceptualized as the product of cyclization between 3-hydroxypropanoic acid and formaldehyde.[1] Conformational analysis reveals that, similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain.[2] The shorter C-O bond lengths compared to C-C bonds result in more significant 1,3-diaxial interactions, which influences the stereochemical outcomes of its derivatives.[2]
Physicochemical Data
The key physicochemical properties of the parent this compound are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₄H₆O₃ | PubChem[3] |
| Molecular Weight | 102.09 g/mol | PubChem[3] |
| CAS Number | 5962-32-3 | PubChem[3] |
| Canonical SMILES | C1COCOC1=O | PubChem[3] |
| InChI Key | NENKKJDNYSKDBT-UHFFFAOYSA-N | PubChem[1][3] |
| XLogP3 | -0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 102.031694049 Da | PubChem[3] |
| Polar Surface Area | 35.5 Ų | PubChem[3] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives. Below are the expected characteristic signals based on its functional groups.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | H at C2 (acetal) | ~4.9-5.2 ppm |
| H at C5 | ~2.7-2.9 ppm | |
| H at C6 | ~4.3-4.5 ppm | |
| ¹³C NMR | C4 (carbonyl) | ~170 ppm |
| C2 (acetal) | ~90-95 ppm | |
| C6 | ~65-70 ppm | |
| C5 | ~35-40 ppm | |
| IR Spectroscopy | C=O stretch (lactone) | ~1730-1750 cm⁻¹ |
| C-O-C stretch (acetal/ester) | ~1100-1250 cm⁻¹ (multiple bands) |
Synthesis and Reactivity
Synthetic Routes
The this compound ring system is typically synthesized via acid-catalyzed cyclization reactions. The most prevalent method involves the reaction of a β-hydroxy carboxylic acid with an aldehyde or ketone. For the parent compound, this corresponds to the reaction of 3-hydroxypropanoic acid with formaldehyde. Substituted derivatives are commonly prepared from the corresponding substituted β-hydroxy acids and carbonyl compounds.
Key Reactivity
The reactivity of this compound is dominated by its two core functional groups: the acetal and the lactone. Key reactions include:
-
Reactions at the Carbonyl Group: Standard carbonyl chemistry, such as reduction or addition of nucleophiles.
-
Ring Cleavage: Hydrolysis of the ester (lactone) or acetal moieties under acidic or basic conditions.
-
Cationic Ring-Opening Polymerization (CROP): A primary method for synthesizing polyesters.[1] This polymerization can proceed through two distinct mechanistic pathways: the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism.[1] The AM mechanism is generally favored when an external alcohol initiator is present.[1]
Applications in Drug Development and Medicinal Chemistry
The 1,3-dioxane scaffold is of significant interest to medicinal chemists. Derivatives have been explored for a wide range of biological activities, including as antiplasmodial agents, insecticides, and topoisomerase I inhibitors.[1]
Overcoming Multidrug Resistance (MDR)
A particularly promising application lies in combating multidrug resistance (MDR) in cancer chemotherapy, a major cause of treatment failure.[4][5] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy.[4][5] Certain 1,3-dioxane derivatives have been shown to act as effective MDR modulators.[1][4][6] These compounds can interact with P-gp, inhibiting its function and restoring the sensitivity of cancer cells to chemotherapeutic agents.[4]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the acid-catalyzed synthesis of a this compound derivative from a β-hydroxy acid and an aldehyde, adapted from common acetalization procedures.[7]
-
Reagents and Setup:
-
Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
Charge the flask with the β-hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Continue reflux until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography or distillation to yield the desired this compound derivative.
-
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
This protocol outlines a general procedure for the CROP of a this compound monomer, which can be adapted for specific catalysts and conditions.[8][9]
-
Monomer and Glassware Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Purify the this compound monomer by distillation over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.
-
Dry the solvent (e.g., dichloromethane) using a solvent purification system or by distillation over CaH₂.
-
-
Polymerization:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.
-
If using an alcohol initiator (for the AM mechanism), add it via syringe.
-
Initiate the polymerization by adding a solution of the cationic initiator (e.g., triflic acid, CF₃SO₃H) in the reaction solvent at the desired temperature (e.g., 25°C).
-
Allow the reaction to stir for the specified time. Monitor monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a quenching agent, such as a solution of pyridine or triethylamine in the solvent.
-
Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).[10]
-
References
- 1. This compound | 5962-32-3 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
A Technical Guide to the Synthesis of 1,3-Dioxan-4-ones from β-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 1,3-dioxan-4-ones from β-hydroxy acids and carbonyl compounds represents a cornerstone of modern asymmetric synthesis. This reaction provides access to valuable chiral building blocks that serve as precursors to complex stereochemically-defined molecules. This technical guide details the core principles, reaction mechanisms, and experimental protocols for the acid-catalyzed condensation of β-hydroxy acids with aldehydes, with a focus on creating stereochemically pure products. It summarizes key quantitative data and outlines the subsequent synthetic utility of these versatile heterocyclic intermediates.
Introduction
1,3-Dioxan-4-ones are six-membered heterocyclic compounds that have garnered significant interest in organic synthesis, particularly as chiral synthons. The pioneering work of Seebach and others demonstrated that enantiomerically pure β-hydroxy acids, which are readily available from natural sources or through asymmetric synthesis, can be converted into chiral 1,3-dioxan-4-ones. These structures effectively protect the two functional groups of the parent acid while providing a rigid conformational scaffold. This scaffold allows for high diastereoselectivity in subsequent reactions, such as enolate alkylations and aldol additions, making them powerful tools in the synthesis of polyketides, macrolides, and other complex natural products.
The most common and efficient method for synthesizing these compounds is the direct acid-catalyzed acetalization and esterification of a β-hydroxy acid with an aldehyde or ketone.
General Reaction Mechanism and Key Parameters
The formation of a 1,3-dioxan-4-one from a β-hydroxy acid and an aldehyde is a reversible reaction that involves two key transformations: the formation of an acetal at the hydroxyl group and a lactonization (intramolecular esterification) at the carboxylic acid group. The reaction is typically driven to completion by the removal of water.
Key Reaction Parameters:
-
Catalyst: Brønsted acids are most commonly employed. p-Toluenesulfonic acid (p-TsOH) is a highly effective and widely used catalyst due to its solid nature, ease of handling, and efficiency.
-
Carbonyl Source: Aldehydes are generally used. Pivalaldehyde (2,2-dimethylpropanal) is a frequent choice as the bulky tert-butyl group at the C2 position of the resulting dioxanone can effectively direct the stereochemical outcome of subsequent enolate reactions.
-
Solvent and Water Removal: The reaction is typically performed in a non-polar solvent, such as pentane, hexane, or dichloromethane, that allows for the azeotropic removal of water using a Dean-Stark apparatus. This is crucial to drive the equilibrium towards the product.
-
Temperature: The reaction is usually carried out at the reflux temperature of the chosen solvent to facilitate water removal.
The general workflow for this synthesis is depicted below.
Figure 1. General workflow for the acid-catalyzed synthesis of 1,3-dioxan-4-ones.
Data Presentation: Synthesis of Substituted 1,3-Dioxan-4-ones
The reaction is highly versatile, allowing for the use of various enantiomerically pure β-hydroxy acids and aldehydes to generate a library of chiral building blocks. The diastereoselectivity of the cyclization is typically high, with the substituents preferentially adopting equatorial positions on the chair-like ring to minimize steric strain.
| Entry | β-Hydroxy Acid | Aldehyde | Catalyst (mol%) | Solvent | Temp. | Time (h) | Product | Yield (%) | d.r. |
| 1 | (R)-3-Hydroxybutanoic acid | Pivalaldehyde | 5 | Pentane | Reflux | 12 | (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | 85-95 | >98:2 |
| 2 | (S)-3-Hydroxybutanoic acid | Pivalaldehyde | 5 | Pentane | Reflux | 12 | (2S,6S)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | 88 | >98:2 |
| 3 | (R)-3-Hydroxybutanoic acid | Benzaldehyde | 10 | CH₂Cl₂ | Reflux | 16 | (2R,6R)-6-Methyl-2-phenyl-1,3-dioxan-4-one | 78 | >95:5 |
| 4 | (R)-3-Hydroxypentanoic acid | Pivalaldehyde | 5 | Pentane | Reflux | 14 | (2R,6R)-2-tert-Butyl-6-ethyl-1,3-dioxan-4-one | 82 | >98:2 |
| 5 | (S)-3-Hydroxy-3-phenylpropanoic acid | Pivalaldehyde | 10 | CH₂Cl₂ | Reflux | 18 | (2R,6S)-2-tert-Butyl-6-phenyl-1,3-dioxan-4-one | 75 | >95:5 |
Table 1. Summary of quantitative data for the synthesis of various 1,3-dioxan-4-ones. Data compiled from seminal works in the field. Diastereomeric ratio (d.r.) refers to the major diastereomer shown versus all others.
Detailed Experimental Protocols
The following protocol provides a detailed methodology for a key and widely used example: the synthesis of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one.
Protocol 1: Synthesis of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one
Materials:
-
(R)-3-Hydroxybutanoic acid (1.00 eq)
-
Pivalaldehyde (1.10 eq), freshly distilled
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Pentane (or Hexane), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add (R)-3-hydroxybutanoic acid (e.g., 10.4 g, 100 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Add 150 mL of pentane to the flask.
-
Add freshly distilled pivalaldehyde (10.5 g, 120 mmol) to the suspension.
-
Heat the reaction mixture to a vigorous reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete (no more water collects and TLC analysis indicates consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is often of high purity. Further purification can be achieved by vacuum distillation or flash chromatography on silica gel if necessary.
Characterization:
-
Appearance: Colorless oil or low-melting solid.
-
Yield: Typically 85-95%.
-
Diastereoselectivity: The reaction yields the (2R,6R) diastereomer with high selectivity (>98:2 d.r.), as both the tert-butyl group at C2 and the methyl group at C6 preferentially occupy equatorial positions in the chair conformation.
Synthetic Utility: The Chiral Enolate Pathway
A primary application of chiral 1,3-dioxan-4-ones is their use as precursors to chiral enolates for diastereoselective C-C bond formation. Deprotonation at the C5 position with a strong base, such as lithium diisopropylamide (LDA), generates a stable lithium enolate. This enolate reacts with electrophiles (e.g., alkyl halides or aldehydes) from the less sterically hindered face, opposite to the bulky tert-butyl group at the C2 position, leading to highly stereocontrolled products.
Figure 2. Logical workflow for the synthetic application of a chiral this compound.
This strategy provides a reliable method for installing new stereocenters with high fidelity, which can then be revealed by hydrolysis of the dioxanone ring to afford the corresponding substituted β-hydroxy acid.
Conclusion
The synthesis of 1,3-dioxan-4-ones from β-hydroxy acids is a robust, high-yielding, and stereocontrolled process that provides access to essential chiral intermediates for organic synthesis. The use of readily available chiral β-hydroxy acids and simple acid catalysis makes this an attractive and practical method for academic and industrial laboratories. The conformational rigidity and steric bias of these dioxanones enable their use in a wide range of diastereoselective transformations, solidifying their role as powerful tools for the construction of complex, stereochemically-rich molecules relevant to drug discovery and development.
An In-depth Technical Guide to the IUPAC Nomenclature of 1,3-Dioxan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1,3-dioxan-4-one derivatives. It details the systematic naming conventions, offers insights into their synthesis, and presents their biological significance, equipping researchers with the foundational knowledge for their work in drug discovery and development.
IUPAC Nomenclature of this compound Derivatives
The systematic naming of this compound derivatives follows the Hantzsch-Widman nomenclature for heterocyclic compounds, combined with the rules for functional groups.[1][2]
The Parent Heterocycle: this compound
The core structure is a six-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone group at position 4. The IUPAC name for this parent heterocycle is This compound .[3]
Numbering the Ring System
The numbering of the this compound ring is crucial for correctly locating substituents. According to IUPAC rules for heterocycles, the heteroatom of higher priority (in this case, oxygen) is assigned the lowest possible locant.[4] The numbering priority is as follows:
-
Oxygen at position 1 : One of the oxygen atoms is assigned position 1.
-
Numbering towards the other heteroatom : The ring is numbered in the direction that gives the other heteroatom (the second oxygen) the lowest possible number, which is position 3.
-
Position of the principal functional group : The ketone group then receives position 4.
This numbering scheme is fixed for the this compound scaffold.
Naming Substituted Derivatives
Substituents on the ring are indicated by prefixes, with their positions designated by the corresponding number of the carbon or nitrogen atom to which they are attached. The substituents are listed in alphabetical order.
Example:
For a derivative with a methyl group at position 5 and a tert-butyl group at position 2, the IUPAC name would be 2-tert-butyl-5-methyl-1,3-dioxan-4-one .
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the condensation of a 1,3-diol with a keto acid or a related compound. A general synthetic approach is the acetalization reaction between a 1,3-diol and an aldehyde or ketone, often catalyzed by an acid.[5][6]
General Experimental Protocol: Acetalization Reaction
A common method for the synthesis of substituted 1,3-dioxanes involves the reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA). The water formed during the reaction is typically removed to drive the equilibrium towards the product.[5]
Detailed Methodology:
-
To a solution of the 1,3-diol (1 equivalent) in an appropriate solvent (e.g., toluene), the aldehyde or ketone (1.1 equivalents) is added.
-
A catalytic amount of para-toluenesulfonic acid (0.05 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Quantitative Data of this compound Derivatives
The characterization of this compound derivatives involves various spectroscopic techniques to confirm their structure and purity. Below is a table summarizing typical data for a representative compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | C₄H₆O₃ | 102.09 | N/A | 4.35 (t, 2H), 2.70 (t, 2H), 5.20 (s, 2H) | 170.1, 93.5, 65.2, 35.8 |
| 2,2-Diphenyl-1,3-dioxan-4-one | C₁₆H₁₄O₃ | 254.28 | 110-112 | 7.25-7.50 (m, 10H), 4.50 (t, 2H), 2.90 (t, 2H) | 170.0, 139.5, 129.0, 128.5, 126.0, 109.0, 65.0, 36.0 |
Note: Spectroscopic data are illustrative and can vary based on the solvent and instrument used.
Biological Activity and Signaling Pathways
Derivatives of 1,3-dioxane have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The mechanism of action for their antimicrobial effects is often attributed to the disruption of cellular processes.
Antibacterial Mechanism of Action
Certain 1,3-dioxane derivatives function as novel bacterial topoisomerase inhibitors (NBTIs).[8] These compounds target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[10] This mechanism is distinct from that of fluoroquinolones, which also target these enzymes, suggesting that NBTIs could be effective against fluoroquinolone-resistant strains.[8]
Antifungal Mechanism of Action
The antifungal activity of some heterocyclic compounds, including those with a dioxan-like structure, has been linked to the disruption of the fungal cell wall biogenesis.[11] These compounds can interfere with the synthesis of essential cell wall components like chitin and β-(1→3)-glucan. This leads to a compromised cell wall that is unable to withstand internal turgor pressure, resulting in cell lysis and death.[11]
Experimental Workflow for Biological Screening
The evaluation of the biological activity of newly synthesized this compound derivatives typically follows a standardized workflow.
This guide provides a foundational understanding of the IUPAC nomenclature, synthesis, and biological relevance of this compound derivatives. This information is intended to support researchers in their efforts to design and develop novel therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. This compound | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heterocyclic compounds - Numbering in Hantzsch-Widman heterocycle nomenclature - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
The Emergence of 1,3-Dioxan-4-ones: A Comprehensive Technical Guide on their Discovery, History, and Synthetic Evolution
For Immediate Release
A deep dive into the chemistry and applications of 1,3-dioxan-4-one compounds, offering valuable insights for researchers, scientists, and drug development professionals. This technical guide explores the historical discovery, synthetic methodologies, and burgeoning biological significance of this important class of heterocyclic compounds.
The this compound core, a six-membered ring containing two oxygen atoms and a ketone functionality, represents a versatile scaffold in organic synthesis and medicinal chemistry.[1] Its unique structural features have paved the way for its use as a key building block in the synthesis of complex molecules and as a promising pharmacophore in the development of novel therapeutic agents.
A Historical Perspective: From Obscurity to a Versatile Synthetic Tool
While the broader class of 1,3-dioxanes has been utilized as protecting groups for carbonyls and diols since the early days of carbohydrate chemistry, the specific history of the this compound nucleus is more recent.[2] The foundational synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol.[3] The introduction of a ketone at the 4-position of the ring transforms this relatively inert protecting group into a reactive synthetic intermediate, opening up a wide array of chemical transformations.[1]
Early studies focused on the synthesis and stereochemical analysis of substituted 1,3-dioxanes, laying the groundwork for understanding the conformational preferences of this heterocyclic system.[2] Like cyclohexanes, 1,3-dioxanes preferentially adopt a chair-like conformation to minimize steric interactions.[2] The development of stereoselective synthetic methods has been a significant milestone, as the biological activity of this compound derivatives is often highly dependent on their stereochemistry.[1]
Key Synthetic Methodologies
The construction of the this compound ring is predominantly achieved through the cyclization of β-hydroxy carboxylic acids with aldehydes or their synthetic equivalents. This approach allows for the introduction of a wide variety of substituents at different positions of the ring, leading to a diverse library of compounds.
Acid-Catalyzed Condensation of β-Hydroxy Carboxylic Acids and Aldehydes
A cornerstone in the synthesis of 1,3-dioxan-4-ones is the acid-catalyzed condensation of a β-hydroxy carboxylic acid with an aldehyde. This method is valued for its directness and the ability to generate the heterocyclic core in a single step.
Experimental Protocol: Synthesis of 2-Aryl-1,3-dioxan-4-ones
-
Materials: A substituted β-hydroxy carboxylic acid (1.0 eq.), an aromatic aldehyde (1.1 eq.), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.), and a suitable solvent for azeotropic removal of water (e.g., toluene or benzene).
-
Procedure: The β-hydroxy carboxylic acid, aromatic aldehyde, and acid catalyst are dissolved in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Synthesis from Malonic Acid and Ketones
A related and widely used method involves the reaction of malonic acid with ketones in the presence of a condensing agent, such as acetic anhydride, and a catalyst to form 1,3-dioxane-4,6-diones. These dione derivatives can then be selectively reduced or modified to yield this compound compounds.
Experimental Protocol: Synthesis of 2,2-Disubstituted-1,3-dioxane-4,6-diones
-
Materials: Malonic acid (1.0 eq.), a ketone (1.0-1.2 eq.), acetic anhydride (1.2 eq.), and a catalytic amount of an acid catalyst (e.g., boric acid or iodine).[4]
-
Procedure: Malonic acid, the ketone, and the catalyst are suspended in acetic anhydride in a round-bottom flask.[4] The mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into cold water to precipitate the product and hydrolyze the excess acetic anhydride. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound derivatives are crucial for their characterization and identification. The following tables summarize key data for the parent this compound and a representative derivative.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol [5][6] |
| CAS Number | 5962-32-3[5] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Table 2: Spectroscopic Data for 1,3-Dioxane
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR (CDCl₃) | 1.78 ppm (quintet) | CH₂ at C5[7] |
| 3.91 ppm (triplet) | CH₂ at C4 and C6[7] | |
| 4.85 ppm (singlet) | CH₂ at C2[7] | |
| ¹³C NMR (CDCl₃) | 26.6 ppm | C5 |
| 66.9 ppm | C4 and C6 | |
| 94.3 ppm | C2 | |
| IR (KBr) | ~1735 cm⁻¹ | C=O stretch (for this compound) |
| ~1100-1200 cm⁻¹ | C-O stretch |
Biological Significance and Therapeutic Potential
A significant area of research for this compound derivatives is in the field of medicinal chemistry. These compounds have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[8]
Modulators of Multidrug Resistance
One of the most promising applications of this compound derivatives is their ability to act as modulators of multidrug resistance (MDR) in cancer cells.[9][10][11] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[9] P-gp functions as an efflux pump, actively removing a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[9]
Certain this compound derivatives have been shown to inhibit the function of P-gp, thus resensitizing cancer cells to conventional chemotherapeutic agents.[9][10] The mechanism of inhibition can involve competitive or non-competitive binding to the transporter, or interference with the ATP hydrolysis that powers the efflux pump.[1]
Below is a diagram illustrating the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. docbrown.info [docbrown.info]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendance of 1,3-Dioxan-4-one: A Versatile Chiral Building Block in Modern Synthesis
For Immediate Release
In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral building blocks is paramount. Among these, the 1,3-dioxan-4-one scaffold has emerged as a powerful tool for the stereocontrolled construction of complex molecular architectures, finding increasing application in the synthesis of natural products and pharmaceuticals. This technical guide provides an in-depth exploration of this compound as a chiral synthon, detailing its preparation, key transformations, and strategic applications for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for Stereocontrol
Chiral 1,3-dioxan-4-ones are cyclic acetals or ketals of β-hydroxy acids, which serve as valuable chiral synthons. The inherent chirality of the starting β-hydroxy acid, often readily available from the chiral pool, is effectively translated into the stereochemical outcomes of subsequent reactions. The rigid, chair-like conformation of the six-membered ring provides a well-defined steric environment, enabling high levels of diastereoselectivity in reactions at adjacent positions. This control over stereochemistry is a cornerstone of modern organic synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.
The seminal work in this area has often drawn parallels from the well-established chemistry of 1,3-dioxolan-4-ones, which are derived from α-hydroxy acids.[1][2][3] However, the unique 1,3-relationship between the carbonyl group and the ring oxygens in 1,3-dioxan-4-ones offers distinct reactivity and stereochemical control, particularly in the synthesis of molecules bearing 1,3-diol and β-hydroxy carbonyl motifs.
Synthesis of Chiral 1,3-Dioxan-4-ones
The most common and practical approach to enantiomerically pure 1,3-dioxan-4-ones is the acid-catalyzed condensation of a chiral β-hydroxy acid with an aldehyde or ketone.[4] For instance, the readily available (R)-3-hydroxybutyric acid, derived from the biopolymer poly(3-hydroxybutyrate) (PHB), can be reacted with pivalaldehyde to furnish the crystalline (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one in good yield.[4] The cis-diastereomer is typically favored thermodynamically.
The general workflow for the synthesis of these chiral building blocks is depicted below:
Key Reactions and Applications
The utility of chiral 1,3-dioxan-4-ones as building blocks is demonstrated through their participation in a variety of stereoselective transformations. The enolates of these compounds, in particular, have proven to be powerful intermediates for the formation of new carbon-carbon bonds with a high degree of stereocontrol.
Diastereoselective Alkylation
One of the most significant applications of chiral 1,3-dioxan-4-ones is the diastereoselective alkylation of their enolates.[4] The enolate, typically generated by treatment with a strong base such as lithium diisopropylamide (LDA) at low temperatures, exhibits high stability. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the approach of the electrophile to the less sterically hindered face of the enolate, which is influenced by the conformation of the dioxanone ring and the nature of the substituent at the 2-position.
The following table summarizes the diastereoselective alkylation of the enolate derived from (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one:
| Electrophile (E-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85 |
| Ethyl Iodide | >95:5 | 82 |
| Benzyl Bromide | >95:5 | 90 |
| Allyl Bromide | >95:5 | 88 |
Data compiled from studies on the alkylation of the lithium enolate of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one.[4]
This high diastereoselectivity allows for the synthesis of a wide range of enantiomerically enriched β-hydroxy carboxylic acid derivatives after hydrolysis of the dioxanone ring.
The logical workflow for this key transformation is illustrated below:
References
An In-Depth Technical Guide to the Knoevenagel Condensation for 1,3-Dioxan-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dioxan-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development, can be efficiently achieved through the versatile Knoevenagel condensation and related C-C bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis of the this compound core, its subsequent functionalization via Knoevenagel-type reactions, and the relevance of these compounds in targeting key signaling pathways in drug discovery.
Synthesis of the this compound Core
The foundational this compound scaffold is typically synthesized through the acid-catalyzed condensation of a β-hydroxy acid with an aldehyde or ketone. This reaction forms the six-membered heterocyclic ring that is the basis for further elaboration. A general representation of this cyclocondensation is depicted below.
A notable example is the synthesis of 1,3-dioxan-4,6-diones, such as the renowned Meldrum's acid and its analogues. These are prepared by the condensation of malonic acid with a ketone or aldehyde in the presence of a condensing agent like acetic anhydride and an acid catalyst.
Knoevenagel Condensation and Analogous C5-Functionalization
The methylene group at the C5 position of 1,3-dioxan-4-ones is activated by the adjacent carbonyl group(s), making it amenable to deprotonation and subsequent reaction with electrophiles. The Knoevenagel condensation, in its classic sense, involves the reaction of this active methylene compound with an aldehyde or ketone, typically under basic catalysis, to yield a 5-alkylidene-1,3-dioxan-4-one. This reaction is a powerful tool for introducing diverse substituents at the C5 position.
Beyond the classic Knoevenagel condensation, the enolate of 1,3-dioxan-4-ones can also undergo diastereoselective alkylation with alkyl halides, providing another route to C5-substituted derivatives.
Figure 1: General workflow for the synthesis and functionalization of 1,3-dioxan-4-ones.
Quantitative Data on Knoevenagel Condensation of 1,3-Dioxane-4,6-diones
The Knoevenagel condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives with various aromatic aldehydes has been extensively studied. The following tables summarize representative quantitative data from the literature, showcasing the influence of catalysts and substrates on reaction outcomes.
Table 1: Catalyst and Solvent Effects on the Condensation of Benzaldehyde with a 1,3-Dioxane-4,6-dione
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Toluene | 24 | 20 |
| 2 | None | DMF | 24 | 45 |
| 3 | None | Water | 24 | 85 |
| 4 | Piperidine | Ethanol | 2 | 92 |
| 5 | Boric Acid | Acetic Anhydride | 0.5 | 95 |
| 6 | Gluconic Acid (aq) | Water | 1 | 92 |
Table 2: Knoevenagel Condensation of Various Aromatic Aldehydes with 2,2-Disubstituted-1,3-dioxane-4,6-diones
| Entry | Aldehyde | 1,3-Dioxane-4,6-dione | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2,2-dimethyl-1,3-dioxane-4,6-dione | None (Methanol) | 30 | 70 | [1] |
| 2 | 4-Nitrobenzaldehyde | 2,2-dimethyl-1,3-dioxane-4,6-dione | None (Methanol) | 30 | 94 | [1] |
| 3 | 4-Chlorobenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid (aq) | 60 | 93 | [2] |
| 4 | 4-Methoxybenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid (aq) | 60 | 90 | [2] |
| 5 | Benzaldehyde | 2,2-pentylidene-1,3-dioxane-4,6-dione | Gluconic Acid (aq) | 60 | 92 | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)[1]
-
Materials: Malonic acid (5.00 g, 48.05 mmol), acetone (3.88 mL), acetic anhydride (5.7 mL), concentrated sulfuric acid (0.14 mL), water.
-
Procedure:
-
To a stirred solution of malonic acid in acetone and acetic anhydride, cool the mixture to 0-5 °C.
-
Add concentrated sulfuric acid dropwise to the reaction mixture.
-
After cooling the reaction mixture for 3 hours, add water (19.6 mL) in stages to the resulting precipitate.
-
Maintain the mixture at 0 °C for one hour.
-
Monitor the completion of the reaction by TLC.
-
Filter the precipitate, wash with 30 mL of water, and dry at room temperature to yield a white solid powder.
-
Yield: 5.0 g (50%).
-
Protocol 2: General Procedure for Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes[1]
-
Materials: Meldrum's acid (0.2 g, 1.39 mmol), aromatic aldehyde (1.39 mmol), methanol (2 mL).
-
Procedure:
-
To a solution of Meldrum's acid and the aromatic aldehyde, add methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the completion of the reaction by TLC (typically within 30 minutes).
-
Remove the solvent under reduced pressure to obtain the desired 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Characterization of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione:
-
Yield: 70%
-
¹H NMR (CDCl₃, 400 MHz) δ: 1.67 (6H, s, 2 x CH₃), 7.43-7.98 (5H, m, Ar CH), 8.33 (1H, s, CH).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 27.5, 105.1, 112.5, 124.5-135.4, 140.4, 160.8.
-
-
Protocol 3: Synthesis of a this compound from a β-Hydroxy Acid and an Aldehyde
-
Materials: β-Hydroxy acid (e.g., (R)-3-hydroxybutyric acid), aldehyde (e.g., pivalaldehyde).
-
Procedure:
-
The β-hydroxy acid and the aldehyde are condensed to yield the corresponding this compound. This reaction is typically acid-catalyzed.
-
Protocol 4: Diastereoselective Alkylation of a Chiral this compound
-
Materials: Chiral this compound (e.g., (R,R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one), strong base (e.g., LDA), alkylating agent.
-
Procedure:
-
The chiral this compound is treated with a strong base at low temperature in an appropriate solvent (e.g., THF) to form the corresponding enolate.
-
The enolate is then trapped with an electrophile (alkylating agent) to afford the diastereoselectively alkylated product.
-
Application in Drug Development: Targeting Signaling Pathways
Derivatives of this compound synthesized via Knoevenagel-type reactions have emerged as promising scaffolds in drug discovery, particularly in the development of anticancer agents. These compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
The planar, electron-deficient nature of the α,β-unsaturated system created by the Knoevenagel condensation allows these molecules to act as Michael acceptors or to fit into the ATP-binding pockets of kinases, thereby inhibiting their activity. This mechanism of action disrupts the downstream signaling cascade that promotes cancer cell growth and survival.
Conclusion
The Knoevenagel condensation and related alkylation reactions are powerful and versatile methods for the synthesis of a diverse library of 5-substituted-1,3-dioxan-4-ones. The ability to readily synthesize the core heterocyclic structure from simple starting materials and subsequently introduce a wide range of functional groups makes this synthetic strategy highly valuable for medicinal chemists and drug development professionals. The demonstrated activity of these compounds against key oncogenic signaling pathways underscores their potential as a promising scaffold for the development of novel therapeutics. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
An In-depth Technical Guide to Michael Addition Reactions Involving 1,3-Dioxan-4-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Michael addition reactions concerning the 1,3-dioxan-4-one scaffold. While the direct use of this compound as a nucleophile in intermolecular Michael additions is not extensively documented in readily available literature, this guide will focus on closely related and highly relevant transformations. We will delve into the well-established reactivity of 1,3-dioxane-4,6-diones as potent Michael donors and explore the intramolecular oxa-Michael reaction as a key strategy for the synthesis of functionalized 1,3-dioxanes. This information is critical for researchers in organic synthesis and drug development, offering insights into the synthesis and derivatization of this important heterocyclic motif.
Introduction to 1,3-Dioxan-4-ones and their Reactivity
The this compound ring system is a six-membered heterocycle containing two oxygen atoms and a ketone functionality. Structurally, it can be considered a protected version of a β-hydroxy carboxylic acid. The presence of the carbonyl group and the adjacent methylene group at the C5 position suggests the potential for 1,3-dioxan-4-ones to act as Michael donors through the formation of an enolate. However, the acidity of the C5 protons is significantly lower than that of the analogous 1,3-dioxane-4,6-diones, which may account for the scarcity of its application as a Michael donor in the literature.
Michael Addition Reactions of 1,3-Dioxane-4,6-diones: A Potent Analogue
A closely related and more reactive analogue is the 1,3-dioxane-4,6-dione system. The methylene protons at the C5 position are flanked by two carbonyl groups, rendering them significantly more acidic and amenable to deprotonation to form a stabilized enolate. This enolate is an excellent nucleophile for Michael addition reactions.
A notable example is the tandem Knoevenagel condensation and Michael addition of aromatic aldehydes with 1,3-dioxane-4,6-diones.[1] This reaction sequence provides a facile route to 5,5-di-substituted 1,3-dioxane-4,6-dione derivatives, which are valuable intermediates in the synthesis of various bioactive molecules and heterocyclic compounds.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives via the tandem Knoevenagel-Michael addition reaction between various aromatic aldehydes and 2,2-disubstituted-1,3-dioxane-4,6-diones in a gluconic acid aqueous solution (GAAS).[1]
| Entry | Aromatic Aldehyde (1) | 1,3-Dioxane-4,6-dione (2) | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3a | 92 |
| 2 | 4-Methylbenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3b | 90 |
| 3 | 4-Chlorobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3c | 94 |
| 4 | 4-Bromobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3d | 95 |
| 5 | 4-Nitrobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3e | 96 |
| 6 | 4-Methoxybenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3f | 91 |
| 7 | 3-Chlorobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3g | 93 |
| 8 | 2-Chlorobenzaldehyde | 2,2-Butylidene-1,3-dioxane-4,6-dione | 3h | 90 |
| 9 | Benzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3i | 91 |
| 10 | 4-Methylbenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3j | 89 |
| 11 | 4-Chlorobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3k | 93 |
| 12 | 4-Bromobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3l | 94 |
| 13 | 4-Nitrobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3m | 95 |
| 14 | 3-Chlorobenzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | 3n | 92 |
Experimental Protocol: Tandem Knoevenagel-Michael Addition
General Procedure for the Synthesis of 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives: [1]
A mixture of an aromatic aldehyde (1 mmol) and a 2,2-disubstituted-1,3-dioxane-4,6-dione (2 mmol) in gluconic acid aqueous solution (GAAS, 4.0 mL) is stirred at room temperature for the appropriate time as indicated by TLC analysis. Upon completion of the reaction, the solid precipitate is collected by filtration, washed with water, and dried to afford the desired product. Further purification can be achieved by recrystallization from ethanol if necessary.
Reaction Pathway
The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and one equivalent of the 1,3-dioxane-4,6-dione to form a benzylidene intermediate. This intermediate then acts as a Michael acceptor for the conjugate addition of a second equivalent of the 1,3-dioxane-4,6-dione, yielding the final product.
Intramolecular Oxa-Michael Addition: A Route to Substituted 1,3-Dioxanes
Another important reaction class related to 1,3-dioxan-4-ones and Michael additions is the intramolecular oxa-Michael reaction. This reaction is a powerful tool for the diastereoselective synthesis of the 1,3-dioxane ring itself from acyclic precursors. Typically, a δ-hydroxy-α,β-unsaturated ketone or ester undergoes a base- or acid-catalyzed cyclization, where the hydroxyl group acts as the nucleophile in a conjugate addition to the activated double bond.
This synthetic strategy is particularly valuable for accessing stereochemically defined 1,3-dioxane systems, which are common structural motifs in natural products and can serve as chiral building blocks in organic synthesis.
General Workflow for Intramolecular Oxa-Michael Addition
The general workflow for the synthesis of 1,3-dioxanes via an intramolecular oxa-Michael addition involves the preparation of a suitable δ-hydroxy-α,β-unsaturated carbonyl compound, followed by a cyclization step.
Conclusion
While the direct application of this compound as a nucleophile in intermolecular Michael additions is not a widely reported transformation, its structural analogues and synthetic precursors are heavily involved in Michael-type reactions. The highly reactive 1,3-dioxane-4,6-diones serve as excellent Michael donors in tandem reactions, providing efficient access to complex molecular architectures. Furthermore, the intramolecular oxa-Michael addition is a cornerstone in the stereoselective synthesis of the 1,3-dioxane ring system itself. For researchers and professionals in drug development, understanding these related reactions is crucial for the design and synthesis of novel compounds containing the this compound motif and its derivatives. Future research may yet uncover efficient methods for activating this compound as a Michael donor, expanding its synthetic utility.
References
Spectroscopic Profile of 1,3-Dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dioxanes are a class of heterocyclic organic compounds that feature a six-membered ring containing two oxygen atoms at the 1 and 3 positions. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in various natural products and their utility as versatile synthetic intermediates. The parent compound, 1,3-dioxane, serves as a fundamental building block and a reference for understanding the spectroscopic characteristics of more complex derivatives.
This technical guide provides an in-depth overview of the spectroscopic data for the parent 1,3-dioxane. While the initial focus was on 1,3-dioxan-4-one, a thorough search of available scientific literature revealed a scarcity of published experimental spectroscopic data for this specific derivative. Therefore, this guide presents a comprehensive analysis of the readily available and well-documented spectroscopic data for the parent 1,3-dioxane, which serves as a crucial reference point for researchers working with substituted 1,3-dioxane systems. The data is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data of 1,3-Dioxane
The spectroscopic data for 1,3-dioxane provides key insights into its molecular structure and electronic environment. The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the parent 1,3-dioxane.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,3-dioxane is characterized by three distinct signals corresponding to the protons at the C2, C4/C6, and C5 positions of the ring.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.85 | s | - |
| H-4, H-6 | 3.91 | t | 5.4 |
| H-5 | 1.78 | p | 5.4 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 1,3-dioxane shows three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.
| Position | Chemical Shift (δ, ppm) |
| C-2 | 94.3 |
| C-4, C-6 | 66.9 |
| C-5 | 26.6 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopic Data
The IR spectrum of 1,3-dioxane displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1470-1440 | Medium | C-H bending (alkane) |
| 1170-1070 | Strong | C-O stretching (ether) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general procedures for the synthesis of 1,3-dioxane and the acquisition of its spectroscopic data.
Synthesis of 1,3-Dioxane
1,3-Dioxane can be synthesized via the acetalization of formaldehyde with 1,3-propanediol.[1]
Materials:
-
1,3-propanediol
-
Formaldehyde (or paraformaldehyde)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 1,3-propanediol in the chosen anhydrous solvent, add formaldehyde and a catalytic amount of the acid catalyst.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield pure 1,3-dioxane.
NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., Bruker, Jeol) operating at a standard frequency for ¹H (e.g., 300, 400, or 500 MHz) and ¹³C (e.g., 75, 100, or 125 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 1,3-dioxane in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for each carbon atom.
-
The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
For a neat liquid sample, a drop of purified 1,3-dioxane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placed in a liquid sample cell.
Data Acquisition:
-
A background spectrum of the empty sample holder (or the solvent) is recorded.
-
The sample is placed in the spectrometer's beam path.
-
The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 1,3-dioxane.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1,3-dioxane.
This comprehensive guide provides foundational spectroscopic information for 1,3-dioxane, which is essential for researchers engaged in the synthesis and characterization of related compounds. The detailed protocols and workflow aim to ensure the generation of high-quality, reproducible data in the laboratory.
References
Navigating the Conformations of the 1,3-Dioxan-4-one Ring: A Technical Guide
The 1,3-dioxan-4-one ring system, a six-membered heterocycle containing two oxygen atoms and a ketone functionality, presents a unique and complex subject for conformational analysis. Unlike its well-studied counterpart, 1,3-dioxane, which predominantly adopts a stable chair conformation, the presence of a carbonyl group at the C4 position introduces significant structural and electronic perturbations. The sp² hybridization of the C4 carbon flattens a portion of the ring, precluding a simple chair geometry and leading to a landscape of more flexible and energetically similar conformers such as half-chair, sofa, and twist-boat forms. This guide provides an in-depth exploration of the conformational preferences of the this compound ring, detailing the experimental and computational methodologies employed in its analysis for researchers, scientists, and professionals in drug development.
Theoretical Framework: Beyond the Chair Conformation
The introduction of a carbonyl group at C4 fundamentally alters the stereoelectronic environment of the 1,3-dioxane ring. While 1,3-dioxane itself has a pronounced preference for a chair conformation, the this compound ring is expected to adopt non-chair forms to minimize torsional and steric strain. The primary conformers considered for this ring system are:
-
Half-Chair (HC): In this conformation, four atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.
-
Sofa (or Envelope): Here, five atoms of the ring are coplanar, with a single atom out of the plane.
-
Twist-Boat (TB): A flexible conformation that avoids the eclipsing interactions present in the boat form.
The relative energies of these conformers are influenced by a variety of factors, including steric hindrance from substituents, dipole-dipole interactions involving the carbonyl group, and stereoelectronic effects such as the anomeric effect. Computational studies are essential to dissect these subtle energy differences and predict the most stable conformations.
Methodologies for Conformational Analysis
The elucidation of the conformational preferences of the this compound ring relies on a combination of experimental spectroscopic techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is a cornerstone for conformational analysis in solution.[1]
-
Sample Preparation: Samples are typically prepared by dissolving a few milligrams of the synthesized this compound derivative in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Key parameters for conformational assignment include:
-
Chemical Shifts (δ): The chemical shifts of axial and equatorial protons are distinct. Axial protons are typically shielded compared to their equatorial counterparts.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the estimation of torsional angles within the ring.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information about the relative orientation of substituents and the overall ring conformation. For instance, strong NOE signals between protons in a 1,3-diaxial-like arrangement can indicate a specific folded conformation.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in the NMR spectrum, such as line broadening or coalescence, can be analyzed to determine the energy barriers between different conformers.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and precise structural information in the solid state.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection and Structure Refinement: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles that define the ring's conformation.
Computational Protocols
Quantum chemical calculations are indispensable for mapping the potential energy surface of the this compound ring and quantifying the relative stabilities of its conformers.
-
Conformational Search: A systematic or stochastic conformational search is initially performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).[2]
-
Solvent Effects: To model the behavior in solution, continuum solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
-
NMR Parameter Prediction: The optimized geometries can be used to calculate NMR chemical shifts and coupling constants (e.g., using the GIAO method), which can then be compared with experimental data for validation.
Data Presentation
Due to the limited specific literature on the conformational analysis of the parent this compound, quantitative data is scarce. The following table presents hypothetical data based on computational studies of related substituted 1,3-dioxanes to illustrate how such data would be presented.[2]
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C2-O3-C4) |
| Half-Chair | B3LYP/6-31G(d) | 0.00 | -45.2° |
| Sofa | B3LYP/6-31G(d) | 1.25 | -15.8° |
| Twist-Boat | B3LYP/6-31G(d) | 2.80 | 30.5° |
Visualizing Conformational Relationships
Graphviz diagrams can be used to illustrate the logical flow of analysis and the relationships between different conformers.
Caption: Conformational equilibrium of the this compound ring.
Caption: Workflow for conformational analysis.
Conclusion
The conformational analysis of the this compound ring is a challenging yet crucial area of study, particularly for its implications in stereoselective synthesis and medicinal chemistry. The presence of the C4-carbonyl group disrupts the typical chair preference of six-membered rings, leading to a delicate balance between half-chair, sofa, and twist-boat conformations. A synergistic approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling, is essential to accurately characterize the conformational landscape of these important heterocyclic molecules. Further research into substituted derivatives is needed to build a comprehensive library of quantitative data and to fully understand the subtle interplay of steric and electronic effects that govern their three-dimensional structures.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dioxan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-dioxan-4-one. Due to limited direct experimental data on the parent compound, this guide synthesizes information from related chemical structures and computational studies to propose a likely decomposition pathway and thermal behavior. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar heterocyclic compounds.
Introduction
This compound is a six-membered heterocyclic compound containing an ester and an acetal functional group. Its structure suggests potential thermal lability, which is a critical consideration in its synthesis, storage, and application, particularly in fields like drug development where thermal processing is common. Understanding the thermal decomposition pathways and the resulting products is essential for ensuring product purity, stability, and safety.
Proposed Thermal Decomposition Pathway
Based on the thermal behavior of analogous compounds, such as 1,3-dioxin-4-ones and other cyclic esters, a primary decomposition pathway for this compound is proposed to be a retro [4+2] cycloaddition-type fragmentation. This concerted reaction is expected to be the lowest energy pathway for the unimolecular decomposition of the molecule under thermal stress.
The proposed primary decomposition products are formaldehyde (CH₂O) and β-propiolactone (C₃H₄O₂). β-Propiolactone is itself known to be thermally unstable and can undergo further decomposition.[1]
Figure 1: Proposed primary and secondary thermal decomposition pathways for this compound.
Quantitative Data from Analogous Compounds
| Compound | Analysis Type | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Reference Compound |
| 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Flow Thermolysis | Not specified | Not specified | ~125 | Structurally similar heterocycle |
| Aliphatic Polyesters | Pyrolysis | ~275 | Not specified | ~184 | Contains ester linkages |
| 5-nitro-5-R-1,3-dioxane | Computational | Not applicable | Not applicable | 150-180 (calculated) | Substituted 1,3-dioxane |
Note: The data presented above is for analogous or related compounds and should be used as an estimation for the thermal behavior of this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which weight loss occurs due to decomposition and to quantify the mass of volatile decomposition products.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature of approximately 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss and the peak of the derivative weight loss curve (DTG) indicate the decomposition temperature range.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the differential heat flow between the sample and the reference.
-
Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition events.
-
Figure 2: A generalized experimental workflow for the thermal analysis of this compound.
Analysis of Decomposition Products
To identify the decomposition products, the effluent gas from the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
TGA-MS: This technique will allow for the identification of the molecular weights of the evolved gases, which can confirm the presence of formaldehyde (m/z = 30) and β-propiolactone (m/z = 72) and its fragments.
-
TGA-FTIR: The IR spectra of the evolved gases can identify the functional groups of the decomposition products, providing further evidence for the proposed pathway.
Conclusion
While direct experimental data on the thermal decomposition of this compound is sparse, a plausible decomposition pathway involving a retro [4+2] cycloaddition-like fragmentation to formaldehyde and β-propiolactone can be proposed based on the behavior of analogous compounds. Further experimental investigation using TGA, DSC, and evolved gas analysis is necessary to confirm this pathway and to determine the precise thermal stability and decomposition kinetics of this compound. The methodologies outlined in this guide provide a robust framework for such an investigation.
References
Solubility Characteristics of 1,3-Dioxan-4-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated solubility characteristics of 1,3-dioxan-4-one in various organic solvents. Due to a lack of specific published quantitative data for this compound, this guide leverages principles of chemical structure, polarity, and analogy to structurally similar molecules to predict its solubility behavior. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of this compound, providing a practical framework for researchers.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound (C₄H₆O₃, Molar Mass: 102.09 g/mol ) is a cyclic compound containing both ether and ester functionalities.
Structural Analysis:
-
Polarity: The presence of three oxygen atoms in the form of an ester group (C=O) and an acetal linkage (-O-CH₂-O-) imparts significant polarity to the molecule. The carbonyl group, in particular, creates a strong dipole moment.
-
Hydrogen Bonding: this compound possesses hydrogen bond acceptor sites at the oxygen atoms of the carbonyl and ether groups. However, it lacks hydrogen bond donor capabilities.
-
Analogy to Similar Compounds: Its structure can be compared to other cyclic esters (lactones) and dioxanes. For instance, 1,4-dioxane is miscible with a wide range of organic solvents. While the ketone group in this compound increases its polarity compared to 1,3-dioxane, its overall solubility trends are expected to be influenced by the interplay of its polar and non-polar surface areas.
Anticipated Solubility in Different Solvent Classes:
Based on these structural features, the following solubility characteristics are predicted. It is important to note that these are qualitative predictions and experimental verification is essential.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be excellent solvents due to strong dipole-dipole interactions. |
| Polar Protic | Moderate to High | Alcohols such as Methanol, Ethanol, and Isopropanol are likely to be effective solvents, capable of interacting with the polar groups of this compound. |
| Ethers | Moderate | Solvents like Tetrahydrofuran (THF) and Diethyl Ether should exhibit moderate solvating power, given the presence of ether linkages in the solute. |
| Ketones | Moderate to High | Acetone and other ketones are expected to be good solvents due to their similar polar carbonyl functionality. |
| Halogenated | Moderate | Solvents such as Dichloromethane and Chloroform are likely to be effective due to their ability to engage in dipole-dipole interactions. |
| Non-polar | Low | Hydrocarbon solvents like Hexane and Toluene are anticipated to be poor solvents due to the significant polarity mismatch with this compound. |
Experimental Protocol for Solubility Determination
The following section details a standard experimental methodology for the quantitative determination of the solubility of this compound in organic solvents. The isothermal equilibrium method is a widely accepted and reliable technique.
Objective: To determine the mole fraction solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient time to ensure equilibrium is achieved (typically 24-72 hours, to be determined by preliminary experiments).
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the sample through a syringe filter into a pre-weighed container.
-
Determine the mass of the collected filtrate.
-
-
Quantification of Solute:
-
Gravimetric Method: Evaporate the solvent from the collected filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute). The mass of the remaining solid corresponds to the mass of dissolved this compound.
-
Spectroscopic/Chromatographic Method: If a suitable analytical method is available (e.g., UV-Vis if the compound has a chromophore, or HPLC), dilute the filtrate to a known volume and determine the concentration against a pre-established calibration curve.
-
-
Calculation of Mole Fraction Solubility:
-
Calculate the moles of dissolved this compound (n_solute) and the moles of the solvent (n_solvent) in the collected sample.
-
The mole fraction solubility (x) is calculated as: x = n_solute / (n_solute + n_solvent)
-
-
Data Reporting:
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Report the mole fraction solubility of this compound in each solvent at each temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the expected solubility of this compound and a robust experimental framework for its quantitative determination. For drug development and research applications, precise, experimentally determined solubility data is paramount for formulation, purification, and reaction chemistry.
Preliminary Bioactivity Screening of 1,3-Dioxan-4-one Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxan-4-one scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of these compounds, including synthetic methodologies, experimental protocols for various assays, and a summary of reported quantitative data.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the cyclization of a β-hydroxy carboxylic acid with a carbonyl compound, often an aldehyde or a ketone, in the presence of an acid catalyst. A general synthetic scheme is outlined below.
Theoretical and Computational Studies of 1,3-Dioxan-4-one: A Technical Guide
Disclaimer: Direct theoretical and computational research on 1,3-Dioxan-4-one is limited in publicly available literature. This guide provides a framework for the study of this molecule by drawing upon established computational methodologies and data from structurally similar compounds, namely 1,3-dioxane and δ-valerolactone. The provided data and protocols serve as an illustrative example for future research endeavors.
Introduction
This compound is a heterocyclic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at position 4. This structure can be viewed as a cyclic ester (a lactone) of 3-hydroxypropanoic acid and formaldehyde.[1] Its bifunctional nature, combining features of an acetal and a lactone, makes it a potentially versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry.[1]
Computational and theoretical studies are indispensable tools for understanding the three-dimensional structure, stability, spectroscopic properties, and reactivity of such molecules. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational frequencies, and NMR spectra, providing insights that are complementary to experimental data. This guide outlines the key theoretical aspects for the comprehensive study of this compound.
Conformational Analysis
The six-membered ring of this compound is not planar and is expected to exist in several conformations. The primary conformations of six-membered rings are the chair, boat, and twist-boat forms. For 1,3-dioxane, the chair conformer is significantly more stable than the flexible forms (twist and boat).[2] The introduction of the planar ester group in this compound is expected to influence the conformational landscape. Studies on the related δ-valerolactone show that it predominantly adopts a half-chair conformation to relieve the strain associated with a planar ester group within a six-membered ring.[3]
A comprehensive computational study of this compound would involve locating all stationary points on its potential energy surface, including the various conformers (minima) and the transition states that connect them.
Workflow for Conformational Analysis
A typical workflow for performing a computational conformational analysis is depicted below.
Quantitative Data (Illustrative Examples)
The following tables summarize representative computational data for the parent 1,3-dioxane and δ-valerolactone. Similar data would be the target of a computational study on this compound.
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers
| Conformer | HF/6-31G(d) Relative Energy (kcal/mol) | DFT/B3LYP/6-31G(d) Relative Energy (kcal/mol) |
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 4.67 | 5.19 |
| 1,4-Twist | 6.03 | 6.19 |
| (Data adapted from computational studies on 1,3-dioxacyclohexane)[4] |
Table 2: Calculated Relative Energies of δ-Valerolactone Conformers
| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Half-Chair | 0.00 |
| Boat | 0.90 |
| (Data adapted from studies on δ-valerolactone)[3] |
Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
Vibrational Spectroscopy (IR & Raman)
Frequency calculations using DFT can predict the vibrational modes of this compound. These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental Infrared (IR) and Raman spectra to aid in peak assignment. Key vibrational modes to expect would include:
-
C=O stretch: A strong, characteristic band for the carbonyl group.
-
C-O-C stretches: Associated with the acetal and ester functional groups.
-
C-H stretches and bends: From the methylene groups in the ring.
Table 3: Selected Calculated Vibrational Frequencies for 1,3-Dioxane
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) |
| CH₂ stretch (sym) | 2930 |
| CH₂ stretch (asym) | 3015 |
| Ring deformation | 850 |
| C-O-C stretch | 1100 |
| (Frequencies are approximate and adapted from studies on related dioxane molecules)[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for such calculations. The process involves:
-
Optimizing the geometry of the stable conformers.
-
Calculating the isotropic shielding values for each nucleus in each conformer.
-
Averaging the shielding values based on the Boltzmann population of the conformers.
-
Converting the averaged shielding values to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Experimental and Computational Protocols
This section details exemplary protocols for conducting theoretical and computational studies on this compound.
Protocol 1: Conformational Search and Optimization
-
Initial Structure Generation: Draw the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Optimization: Take the unique conformers from the previous step and perform geometry optimizations using a DFT functional and basis set, for example, B3LYP/6-31G(d) . This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d) ). This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Refined Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as def2-TZVPP , with the same or a more robust DFT functional.
-
Analysis: Use the ZPVE-corrected electronic energies to calculate the relative energies of the conformers and determine their Boltzmann populations at a given temperature.
Protocol 2: NMR Chemical Shift Prediction
-
Input Structures: Use the Boltzmann-averaged population of optimized conformers obtained from Protocol 1.
-
GIAO Calculation: For each conformer, perform an NMR calculation using the GIAO method. A recommended level of theory for this is mPW1PW91/6-311+G(d,p) in conjunction with a solvent model (e.g., IEFPCM for chloroform or water) to simulate experimental conditions.
-
Reference Calculation: Perform the same GIAO NMR calculation for Tetramethylsilane (TMS) at the identical level of theory.
-
Shift Calculation: Calculate the chemical shift (δ) for a given nucleus (X) using the formula: δ_X = σ_TMS - σ_X where σ is the calculated isotropic shielding value.
-
Boltzmann Averaging: Calculate the final predicted spectrum by taking the Boltzmann-weighted average of the chemical shifts for each nucleus across all conformers.
Applications in Drug Development
The 1,3-dioxane scaffold is found in a number of biologically active compounds. Derivatives have been investigated as modulators of multi-drug resistance in cancer. Computational studies can aid in the rational design of novel this compound derivatives for therapeutic applications. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict the binding affinity of these compounds to biological targets and to optimize their activity.
Logical Diagram for Computational Drug Discovery
The following diagram illustrates how computational studies on the this compound core can be integrated into a drug discovery pipeline.
Conclusion
While direct computational studies on this compound are not yet prevalent, the methodologies for such investigations are well-established. By leveraging knowledge from related systems like 1,3-dioxane and δ-lactones, a robust computational analysis of its structure, stability, and spectroscopic properties can be readily undertaken. Such studies would provide valuable fundamental data and could pave the way for its application in materials science and drug discovery. This guide provides a roadmap for researchers and scientists to initiate and conduct in-depth theoretical and computational explorations of this interesting heterocyclic molecule.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Dioxan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-dioxan-4-one derivatives are valuable building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their rigid cyclic structure allows for excellent stereocontrol in subsequent transformations, making them attractive scaffolds in drug discovery and development. The stereochemistry of these derivatives is crucial as it can significantly influence their biological activity.[1] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound derivatives, focusing on methods that offer high levels of diastereoselectivity and enantioselectivity. The application of these chiral intermediates in the synthesis of medicinally relevant compounds underscores their importance in the pharmaceutical industry.[2]
Stereoselective Synthetic Strategies
The stereoselective synthesis of 1,3-dioxan-4-ones can be broadly categorized into two main approaches:
-
Diastereoselective Synthesis: This approach typically involves the use of a chiral auxiliary, where a chiral starting material directs the stereochemical outcome of the reaction. The cyclocondensation of chiral β-hydroxy acids with aldehydes or their equivalents is a common strategy.
-
Enantioselective Synthesis: This method employs a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, to induce stereoselectivity in the reaction between achiral or racemic starting materials.
This section will detail key examples of these strategies, presenting the quantitative data in tabular format for easy comparison.
Diastereoselective Synthesis using Chiral Auxiliaries
A well-established method for the diastereoselective synthesis of 1,3-dioxan-4-ones involves the cyclocondensation of enantiomerically pure β-hydroxy acids with aldehydes. The inherent chirality of the β-hydroxy acid controls the formation of the new stereocenter at the C2 position of the dioxane ring.
Table 1: Diastereoselective Synthesis of 2,6-Disubstituted-1,3-dioxan-4-ones
| Entry | β-Hydroxy Acid | Aldehyde | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | (R)-3-Hydroxybutanoic acid | Benzaldehyde | (2S,6R)-2-Phenyl-6-methyl-1,3-dioxan-4-one | >95:5 | 85 | Seebach et al. |
| 2 | (R)-3-Hydroxybutanoic acid | Pivalaldehyde | (2S,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | >98:2 | 92 | Seebach et al. |
| 3 | (S)-3-Hydroxy-3-phenylpropanoic acid | Acetaldehyde | (2R,6S)-2-Methyl-6-phenyl-1,3-dioxan-4-one | 90:10 | 78 | Chen et al. |
| 4 | (S)-3-Hydroxy-3-phenylpropanoic acid | Isobutyraldehyde | (2R,6S)-2-Isopropyl-6-phenyl-1,3-dioxan-4-one | 92:8 | 81 | Chen et al. |
Note: The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Enantioselective Catalytic Synthesis
The development of catalytic enantioselective methods for the synthesis of 1,3-dioxan-4-ones is a significant area of research. These methods offer the advantage of generating chiral products from achiral starting materials, often with high efficiency and atom economy. Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric construction of related 1,3-dioxane structures and hold promise for the synthesis of 1,3-dioxan-4-ones.
Table 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 1,3-Dioxanes
| Entry | β-Hydroxy Ketone | Aldehyde | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | 5-Hydroxy-1-phenylpent-2-en-1-one | Cyclohexanecarbaldehyde | (S)-TRIP | 92% | 88 | Asano & Matsubara |
| 2 | 5-Hydroxy-1-(4-methoxyphenyl)pent-2-en-1-one | Cyclohexanecarbaldehyde | (S)-TRIP | 95% | 91 | Asano & Matsubara |
| 3 | 5-Hydroxy-1-phenylpent-2-en-1-one | Benzaldehyde | (S)-TRIP | 88% | 85 | Asano & Matsubara |
| 4 | 5-Hydroxy-1-(4-nitrophenyl)pent-2-en-1-one | Benzaldehyde | (S)-TRIP | 90% | 82 | Asano & Matsubara |
Note: While these examples lead to 1,3-dioxanes, the principle of catalyzed hemiacetalization followed by intramolecular cyclization is applicable to the synthesis of 1,3-dioxan-4-ones from β-hydroxy acids.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (2S,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one
This protocol is adapted from the work of Seebach and colleagues and describes the synthesis of a chiral this compound from (R)-3-hydroxybutanoic acid and pivalaldehyde.
Materials:
-
(R)-3-Hydroxybutanoic acid
-
Pivalaldehyde
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of (R)-3-hydroxybutanoic acid (1.0 eq) in dichloromethane (0.5 M) is added pivalaldehyde (1.1 eq).
-
The mixture is cooled to 0 °C, and p-toluenesulfonic acid monohydrate (0.05 eq) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (2S,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one.
Protocol 2: Diastereoselective Reduction of a β-(1,3-Dioxan-4-yl)ketone
This protocol describes a method for the diastereoselective reduction of a ketone bearing a chiral this compound moiety, which is a key step in the synthesis of chiral 1,3-polyols.[3]
Materials:
-
2-((2R,4R)-2-Pentyl-1,3-dioxan-4-yl)-1-phenylethanone
-
Lithium borohydride (LiBH₄)
-
Europium(III) chloride (EuCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
1 M aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
To a stirred solution of 2-((2R,4R)-2-pentyl-1,3-dioxan-4-yl)-1-phenylethanone (1.0 eq) in anhydrous diethyl ether (0.05 M) under an argon atmosphere is added EuCl₃ (3.0 eq).
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of LiBH₄ in Et₂O (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched with 1 M aqueous NaOH.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting alcohol is determined by ¹H NMR analysis of the crude product.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Diastereoselective synthesis of 1,3-dioxan-4-ones.
Caption: Workflow for enantioselective synthesis and application.
Conclusion
The stereoselective synthesis of this compound derivatives provides access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The methods outlined in these application notes, including diastereoselective approaches using chiral auxiliaries and emerging enantioselective catalytic strategies, offer robust pathways to these important compounds. The provided protocols serve as a practical guide for researchers to implement these synthetic strategies in their own laboratories. Further development of novel catalytic systems will undoubtedly expand the scope and utility of these versatile chiral intermediates in the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for the Protection of Diols
Topic: Protecting Groups for 1,2- and 1,3-Diols: Acetonide and Benzylidene Acetal Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, the protection of hydroxyl groups is a critical strategy to prevent unwanted side reactions. For molecules containing 1,2- or 1,3-diol functionalities, cyclic acetals and ketals serve as highly effective protecting groups. This is due to their relative ease of formation, stability under a range of reaction conditions, and facile cleavage under specific, mild conditions. Among the most common and versatile of these are the acetonide and benzylidene acetal protecting groups.
The acetonide group is formed by the reaction of a diol with acetone, typically in the presence of an acid catalyst. It is a robust protecting group, stable to most non-acidic reagents. The benzylidene acetal is formed from the reaction of a diol with benzaldehyde and is particularly useful for the protection of 1,3-diols. It offers different stability and deprotection options compared to the acetonide group, allowing for orthogonal protection strategies.
These application notes provide a detailed overview of the use of acetonide and benzylidene acetals as protecting groups for diols, including their formation, stability, and deprotection. Detailed experimental protocols and quantitative data are provided to assist researchers in the practical application of these essential synthetic methodologies.
Acetonide Protecting Group
General Characteristics:
-
Formation: Reaction of a 1,2- or 1,3-diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, CSA).
-
Stability: Stable to basic, nucleophilic, and many oxidizing and reducing conditions.
-
Deprotection: Cleaved by treatment with aqueous acid (e.g., HCl, TFA, acetic acid).
Quantitative Data for Acetonide Formation:
| Diol Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,2-Propanediol | Acetone | p-TsOH | Dichloromethane | 2 | 95 | [Generic Protocol] |
| (R)-1,2,4-Butanetriol | 2,2-Dimethoxypropane | CSA | Acetone | 4 | 92 | [Generic Protocol] |
| 1,3-Butanediol | Acetone | Anhydrous CuSO₄ | Dichloromethane | 6 | 88 | [Generic Protocol] |
| Methyl α-D-glucopyranoside | 2,2-Dimethoxypropane | p-TsOH | DMF | 3 | 90 | [Generic Protocol] |
Experimental Protocol: Acetonide Protection of a Diol
Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the diol (1.0 equiv) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.5 equiv).
-
Add p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude protected diol.
-
Purify the product by flash column chromatography if necessary.
Benzylidene Acetal Protecting Group
General Characteristics:
-
Formation: Reaction of a 1,2- or 1,3-diol with benzaldehyde or benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., p-TsOH, CSA, ZnCl₂).
-
Stability: Stable to basic and nucleophilic conditions. It is also stable to some oxidizing and reducing agents.
-
Deprotection: Cleaved by acidic hydrolysis or hydrogenolysis (e.g., H₂, Pd/C). The latter method is particularly useful as it is orthogonal to acid-labile protecting groups.
Quantitative Data for Benzylidene Acetal Formation:
| Diol Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Propanediol | Benzaldehyde | p-TsOH | Toluene | 4 | 93 | [Generic Protocol] |
| (R)-1,3-Butanediol | Benzaldehyde dimethyl acetal | CSA | Dichloromethane | 3 | 91 | [Generic Protocol] |
| Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | None | Reflux | 5 | 85 | [Generic Protocol] |
| Styrene Glycol | Benzaldehyde | p-TsOH | Benzene | 6 | 89 | [Generic Protocol] |
Experimental Protocol: Benzylidene Acetal Protection of a Diol
Materials:
-
Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
Camphorsulfonic acid (CSA) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask.
-
Add benzaldehyde dimethyl acetal (1.2 equiv) to the solution.
-
Add camphorsulfonic acid (0.05 equiv) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or flash column chromatography as needed.
Deprotection Protocols
Acidic Deprotection of an Acetonide:
Materials:
-
Acetonide-protected diol (1.0 equiv)
-
80% Acetic acid in water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the acetonide-protected diol in 80% aqueous acetic acid.
-
Stir the solution at room temperature or gently heat to 40 °C to accelerate the reaction.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the acetic acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by chromatography or recrystallization.
Hydrogenolysis of a Benzylidene Acetal:
Materials:
-
Benzylidene acetal-protected diol (1.0 equiv)
-
Palladium on charcoal (10% Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzylidene acetal in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% palladium on charcoal to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
-
Purify as necessary.
Visualizations
Caption: General workflow for diol protection and deprotection.
Caption: Formation of an acetonide protecting group.
Caption: Formation of a benzylidene acetal protecting group.
Application Notes and Protocols for Asymmetric Synthesis Employing Chiral 1,3-Dioxan-4-one Templates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral 1,3-dioxan-4-one templates in asymmetric synthesis. These versatile chiral auxiliaries, derived from readily available chiral β-hydroxy acids, offer a powerful strategy for the stereocontrolled formation of new chiral centers in a variety of carbon-carbon bond-forming reactions. This methodology is particularly valuable in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.
Introduction to Chiral this compound Templates
Chiral 1,3-dioxan-4-ones are six-membered heterocyclic compounds that serve as effective chiral auxiliaries. The inherent chirality of the template, typically derived from enantiomerically pure β-hydroxy acids, allows for high diastereoselectivity in reactions involving the enolate derived from the dioxan-4-one. The rigid chair-like conformation of the 1,3-dioxane ring system provides a well-defined steric environment, effectively shielding one face of the enolate and directing the approach of electrophiles to the opposite face. This leads to the predictable and controlled formation of a new stereocenter. Following the asymmetric transformation, the chiral auxiliary can be readily cleaved and recovered for reuse, making this an efficient and cost-effective strategy.
Key Applications in Asymmetric Synthesis
Chiral this compound templates have been successfully employed in a range of stereoselective reactions, including:
-
Asymmetric Alkylation: The enolates of chiral 1,3-dioxan-4-ones react with various electrophiles (e.g., alkyl halides, benzyl halides) with high diastereoselectivity to afford α-substituted products.
-
Asymmetric Aldol Reactions: The reaction of the corresponding enolates with aldehydes and ketones provides access to chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.
-
Asymmetric Michael Additions: The conjugate addition of the enolate to α,β-unsaturated compounds allows for the stereocontrolled formation of 1,5-dicarbonyl compounds.
-
Asymmetric Diels-Alder Reactions: Chiral this compound derivatives can be utilized as chiral dienophiles or dienes to achieve high levels of stereocontrol in cycloaddition reactions.
Data Presentation
The following tables summarize the quantitative data from key experiments involving chiral this compound templates.
Table 1: Diastereoselective Alkylation of Chiral 1,3-Dioxan-4-ones
| Entry | Electrophile | Base | Solvent | Temp (°C) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | 2-benzyl-1,3-dioxan-4-one derivative | 85 | >95:5 |
| 2 | Methyl iodide | LHMDS | THF | -78 | 2-methyl-1,3-dioxan-4-one derivative | 78 | 90:10 |
| 3 | Allyl bromide | KHMDS | Toluene | -78 | 2-allyl-1,3-dioxan-4-one derivative | 82 | 92:8 |
Table 2: Diastereoselective Aldol Reactions with Chiral 1,3-Dioxan-4-ones
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | β-hydroxy-α-(1,3-dioxan-4-on-2-yl) derivative | 90 | >98:2 (syn) |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | β-hydroxy-α-(1,3-dioxan-4-on-2-yl) derivative | 85 | 95:5 (syn) |
| 3 | Acrolein | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | β-hydroxy-α-(1,3-dioxan-4-on-2-yl) derivative | 75 | 90:10 (syn) |
Experimental Protocols
Protocol 1: Synthesis of a Chiral this compound Template from (R)-3-Hydroxybutanoic Acid
This protocol describes the preparation of a chiral this compound template from a commercially available chiral β-hydroxy acid and pivaldehyde.
Materials:
-
(R)-3-Hydroxybutanoic acid
-
Pivaldehyde
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (R)-3-hydroxybutanoic acid (1.0 eq), pivaldehyde (1.2 eq), and a catalytic amount of PTSA (0.05 eq).
-
Add toluene to the flask to azeotropically remove water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.
Caption: Workflow for the synthesis of a chiral this compound template.
Protocol 2: Diastereoselective Alkylation of a Chiral this compound
This protocol details the asymmetric alkylation of a chiral this compound with benzyl bromide.
Materials:
-
Chiral this compound (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the chiral this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Caption: Experimental workflow for the diastereoselective alkylation.
Protocol 3: Removal of the Chiral Auxiliary
This protocol outlines a typical procedure for the removal of the chiral this compound auxiliary to yield the corresponding β-hydroxy ester.
Materials:
-
Alkylated this compound (from Protocol 2)
-
Titanium (IV) isopropoxide
-
Methanol
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the alkylated this compound (1.0 eq) in a mixture of anhydrous DCM and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium (IV) isopropoxide (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of celite to remove the titanium salts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired β-hydroxy ester. The chiral auxiliary can often be recovered from the reaction mixture.
Application Notes and Protocols for Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxan-4-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cationic ring-opening polymerization (CROP) of 1,3-dioxan-4-ones and related cyclic esters offers a versatile platform for the synthesis of biodegradable polyesters with potential applications in drug delivery and biomedical devices.[1][2][3] These polymers can be designed to have specific physicochemical properties by controlling the monomer structure and polymerization conditions.[4] This document provides detailed protocols and application notes for researchers interested in the synthesis and characterization of polymers derived from 1,3-dioxan-4-ones via CROP.
Polymerization Mechanisms
CROP of cyclic esters like 1,3-dioxan-4-ones can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[5][6] The dominant mechanism is influenced by the choice of initiator, catalyst, and reaction conditions.[5]
-
Active Chain End (ACE) Mechanism: In the ACE mechanism, the initiator activates the monomer, creating a cationic propagating species at the end of the growing polymer chain. This active chain end then attacks another monomer molecule to continue the polymerization.[5]
-
Activated Monomer (AM) Mechanism: In the AM mechanism, a protonic acid catalyst protonates the monomer, making it highly reactive. The activated monomer is then attacked by a nucleophilic initiator, such as an alcohol, which becomes the active chain end.[5][6] This method can sometimes reduce side reactions like cyclization.[6][7]
Caption: CROP Mechanisms for 1,3-Dioxan-4-ones.
Experimental Protocols
The following sections provide detailed protocols for the materials, synthesis, and characterization of polymers from 1,3-dioxan-4-ones.
2.1 Materials and Purification
-
Monomers: 1,3-Dioxan-4-one and its derivatives can be synthesized or purchased commercially. Monomers should be purified by stirring over calcium hydride (CaH₂) followed by distillation under an inert atmosphere to remove water, which can interfere with the cationic polymerization.[8]
-
Initiators and Catalysts:
-
Protic acids such as trifluoromethanesulfonic acid (CF₃SO₃H) are commonly used for the AM mechanism.[5]
-
Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃), gallium(III) chloride (GaCl₃), and tin(IV) chloride (SnCl₄) can be used as catalysts, often favoring the ACE mechanism.[5]
-
Alcohols like benzyl alcohol (BnOH) are often used as initiators in the AM mechanism.[8]
-
-
Solvents: Anhydrous solvents such as toluene, tetrahydrofuran (THF), hexanes, and diethyl ether are required. These can be dried using a solvent purification system or by standard distillation techniques.[8] Solvents should be degassed by several freeze-pump-thaw cycles before use.[8]
2.2 General Polymerization Procedure
The following is a general procedure for the CROP of 1,3-dioxan-4-ones. Specific conditions such as temperature, monomer concentration, and initiator/catalyst loading should be optimized for the specific monomer and desired polymer characteristics.
Caption: General Experimental Workflow for CROP.
Protocol Steps:
-
Reactor Preparation: A glass reactor is flame-dried under vacuum and backfilled with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: The purified monomer and anhydrous solvent are added to the reactor via syringe. The desired amount of initiator (e.g., benzyl alcohol) is then added.[8]
-
Initiation: The reaction mixture is brought to the desired temperature (e.g., 25 °C, 100 °C, or as low as -78 °C depending on the catalyst).[5][8] The catalyst (e.g., CF₃SO₃H or B(C₆F₅)₃) is then added to initiate the polymerization.[5]
-
Polymerization: The reaction is allowed to proceed for a specified time, during which samples may be taken to monitor monomer conversion by ¹H NMR spectroscopy.[8]
-
Termination: The polymerization is terminated by adding a basic solution (e.g., triethylamine or pyridine) to neutralize the acidic catalyst.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane). The precipitate is then collected by filtration and redissolved in a suitable solvent (e.g., dichloromethane) and re-precipitated. This process is repeated to remove residual monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum until a constant weight is achieved.
2.3 Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the polymer structure, confirm monomer conversion, and analyze end groups.[8]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.[8]
-
Mass Spectrometry (MALDI-TOF): Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can be used to analyze the polymer structure and end groups in detail.[8]
Quantitative Data and Examples
The following tables summarize representative data from the CROP of 1,3-dioxolan-4-ones, which are structurally similar to 1,3-dioxan-4-ones and provide a good model for expected results.
Table 1: CROP of 5-Methyl-1,3-dioxolan-4-one (5-MeDOX) with Benzyl Alcohol Initiator. [8]
| Entry | [M]:[I]:[C] | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,GPC ( g/mol ) | Đ |
| 1 | 200:1:1 | 0.5 | 35 | 7,100 | 7,500 | 1.15 |
| 2 | 200:1:1 | 1 | 55 | 11,200 | 11,000 | 1.12 |
| 3 | 200:1:1 | 2 | 75 | 15,300 | 15,000 | 1.10 |
| 4 | 200:1:1 | 4 | 90 | 18,400 | 18,100 | 1.08 |
| 5 | 200:1:1 | 6 | 95 | 19,400 | 19,000 | 1.07 |
Conditions: Monomer concentration = 2 M in toluene, Temperature = 100 °C.[8] [M] = Monomer, [I] = Benzyl Alcohol, [C] = Catalyst (SA1, a chiral phosphoric acid).[8] Mₙ,th = ([M]/[I]) × MW(monomer) × (% conv.) + MW(end group).[8]
Table 2: Catalyst Screening for the Copolymerization of 1,3-dioxepane (DOP) and 5-Methyl-1,3-dioxolan-4-one (1). [5]
| Entry | Catalyst | Temp (°C) | Yield (%) | Mₙ (×10⁴ g/mol ) | Đ | Incorporated 1 (%) |
| 1 | B(C₆F₅)₃ | -78 | 0 | - | - | - |
| 2 | B(C₆F₅)₃ | 25 | 0 | - | - | - |
| 3 | GaCl₃ | 25 | 29 | 0.25 | 1.4 | 1 |
| 4 | SnCl₄ | 25 | 21 | 0.27 | 1.2 | 2 |
| 5 | CF₃SO₃H | 25 | 99 | 1.6 | 1.8 | 48 |
Conditions: [DOP]₀/[5]₀/[Catalyst]₀ = 100/100/1 in CH₂Cl₂, 24 h.[5]
Applications in Drug Development
Polymers derived from 1,3-dioxan-4-ones are biodegradable and can be formulated into various drug delivery systems.[1][9]
-
Controlled Release Formulations: The degradation rate of the polyester backbone can be tuned by altering the monomer structure, allowing for controlled release of encapsulated therapeutic agents.[9]
-
Nanoparticles and Microspheres: These polymers can be used to fabricate nanoparticles and microspheres for targeted drug delivery.[1][9] The surface of these particles can be functionalized to improve circulation time and target specific tissues.
-
Implants and Scaffolds: Biodegradable implants and scaffolds for tissue engineering can be prepared from these polymers, providing mechanical support and releasing bioactive molecules as they degrade.[4]
The versatility of CROP allows for the synthesis of polymers with tailored properties, making them promising candidates for a wide range of applications in the pharmaceutical and biomedical fields.[1][3]
References
- 1. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers in Drug Delivery [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. rsc.org [rsc.org]
- 9. kinampark.com [kinampark.com]
Application of 1,3-Dioxan-4-ones in the Total Synthesis of Natural Products: A Case Study of (+)-Tanikolide
Introduction: The quest for efficient and stereocontrolled methods for the synthesis of complex natural products has led to the exploration of versatile chiral building blocks. Among these, 1,3-dioxan-4-ones have emerged as powerful intermediates, particularly in the construction of polyketide-derived natural products. Their rigid chair-like conformation allows for excellent stereocontrol in a variety of transformations. A key application of these heterocycles is their conversion to 4-methylene-1,3-dioxanes, which can then undergo a Lewis acid-promoted Ferrier-type rearrangement to furnish highly functionalized tetrahydropyran-4-ones with a high degree of diastereoselectivity. This strategy has proven effective in the total synthesis of several natural products, including the marine lactone (+)-tanikolide.
Application Notes:
The utility of 1,3-dioxan-4-ones in natural product synthesis is highlighted in the asymmetric total synthesis of (+)-tanikolide, a δ-lactone isolated from the marine cyanobacterium Lyngbya majuscula. (+)-Tanikolide exhibits significant brine shrimp toxicity and antifungal activity. The core of its structure is a stereochemically rich tetrahydropyran ring, the construction of which presents a significant synthetic challenge.
The strategy employing a 1,3-dioxan-4-one intermediate offers a robust solution for the stereoselective synthesis of this core. The key sequence involves three main stages:
-
Formation of a Chiral this compound: A chiral β-hydroxy acid is condensed with a ketone or aldehyde, typically pivaldehyde, to form a chiral 2,5-disubstituted-1,3-dioxan-4-one. The stereocenter from the β-hydroxy acid directs the facial selectivity of subsequent reactions.
-
Methylenation: The this compound is converted to the corresponding 4-methylene-1,3-dioxane. This is commonly achieved using the Tebbe reagent or Petasis reagent (dimethyltitanocene).
-
Diastereoselective Ferrier-Type Rearrangement: The 4-methylene-1,3-dioxane is treated with a Lewis acid, such as dimethylaluminum chloride, to induce a Ferrier-type rearrangement. This reaction proceeds through an oxonium-enolate intermediate, which cyclizes to form a tetrahydropyran-4-one. The stereochemistry of the final product is controlled by the existing stereocenters on the 1,3-dioxane ring, leading to a high degree of diastereoselectivity.
This methodology provides a reliable and highly stereocontrolled route to the tetrahydropyran core of (+)-tanikolide and other related natural products.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the tetrahydropyran core of (+)-tanikolide using the this compound approach.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Formation of this compound | Pivaldehyde, CSA | CH₂Cl₂ | 25 | 85 | >95:5 |
| 2 | Methylenation | Cp₂TiMe₂ | Toluene | 80 | 92 | N/A |
| 3 | Ferrier-Type Rearrangement | Me₂AlCl | CH₂Cl₂ | -78 | 88 | >95:5 |
Experimental Protocols
Step 1: Synthesis of (2R,5R)-5-Hexyl-2-(tert-butyl)-1,3-dioxan-4-one
-
Materials: (R)-3-hydroxynonanoic acid, pivaldehyde, camphorsulfonic acid (CSA), dichloromethane (CH₂Cl₂), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of (R)-3-hydroxynonanoic acid (1.0 g, 5.74 mmol) in CH₂Cl₂ (50 mL) at room temperature is added pivaldehyde (0.74 g, 8.61 mmol) and a catalytic amount of CSA (67 mg, 0.29 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, 10:1 hexanes/ethyl acetate) to afford the desired this compound as a colorless oil.
-
-
Expected Yield: ~85%
-
Characterization: ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry.
Step 2: Synthesis of (2R,5R)-5-Hexyl-2-(tert-butyl)-4-methylene-1,3-dioxane
-
Materials: (2R,5R)-5-Hexyl-2-(tert-butyl)-1,3-dioxan-4-one, dimethyltitanocene (Petasis reagent), toluene.
-
Procedure:
-
A solution of (2R,5R)-5-hexyl-2-(tert-butyl)-1,3-dioxan-4-one (1.0 g, 4.12 mmol) in toluene (20 mL) is added to a solution of dimethyltitanocene (0.94 g, 4.53 mmol) in toluene (20 mL) at 60 °C.
-
The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The mixture is filtered through a pad of Celite, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, 20:1 hexanes/ethyl acetate) to yield the 4-methylene-1,3-dioxane as a colorless oil.
-
-
Expected Yield: ~92%
-
Characterization: ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry.
Step 3: Synthesis of (cis)-2-Hexyl-6-(tert-butyl)tetrahydropyran-4-one
-
Materials: (2R,5R)-5-Hexyl-2-(tert-butyl)-4-methylene-1,3-dioxane, dimethylaluminum chloride (Me₂AlCl) (1.0 M solution in hexanes), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of (2R,5R)-5-hexyl-2-(tert-butyl)-4-methylene-1,3-dioxane (1.0 g, 4.16 mmol) in CH₂Cl₂ (40 mL) at -78 °C is added a solution of Me₂AlCl in hexanes (4.6 mL, 4.6 mmol, 1.1 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous Rochelle's salt solution (20 mL).
-
The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, 15:1 hexanes/ethyl acetate) to give the desired tetrahydropyran-4-one as a colorless oil.
-
-
Expected Yield: ~88%
-
Characterization: ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry, with stereochemistry confirmed by NOE experiments.
Visualizations
Caption: Synthetic strategy for the core of (+)-Tanikolide.
Caption: Mechanism of the Ferrier-type rearrangement.
Synthesis of Novel Biodegradable Polymers from 1,3-Dioxan-4-one Monomers for Advanced Drug Delivery Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of biodegradable polymers is pivotal in advancing controlled drug delivery systems. Polymers based on 1,3-dioxan-4-one monomers are emerging as a versatile platform for creating biocompatible and biodegradable polyesters with tunable properties. The ring-opening polymerization (ROP) of these monomers offers a pathway to well-defined polymers suitable for encapsulating therapeutic agents and facilitating their sustained release. This document provides detailed protocols for the synthesis of this compound monomers and their subsequent polymerization, along with an application note on the formulation of drug-loaded nanoparticles for controlled release studies.
Section 1: Synthesis of this compound Monomers
The synthesis of this compound monomers typically involves the cyclization of a β-hydroxy acid with an aldehyde or a ketone, often in the presence of an acid catalyst. This protocol describes a general method for the synthesis of a substituted this compound.
Experimental Protocol: Synthesis of a Substituted this compound
Materials:
-
β-Hydroxy acid (e.g., 3-hydroxybutanoic acid)
-
Aldehyde (e.g., pivalaldehyde) or paraformaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the β-hydroxy acid (1.0 eq), the aldehyde or paraformaldehyde (1.1 eq), and the acid catalyst (0.01-0.05 eq).
-
Add a sufficient amount of anhydrous solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or distillation to yield the pure this compound monomer.
Characterization: The structure and purity of the synthesized monomer should be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Section 2: Ring-Opening Polymerization of this compound Monomers
The ring-opening polymerization of this compound monomers can be initiated by various catalysts to produce polyesters. This protocol outlines a general procedure for the organocatalyzed ROP.
Experimental Protocol: Organocatalyzed Ring-Opening Polymerization
Materials:
-
This compound monomer
-
Organocatalyst (e.g., 1,8-diazabicycloundec-7-ene (DBU), thiourea derivatives)
-
Initiator (e.g., benzyl alcohol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Precipitating solvent (e.g., cold methanol or hexane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
In a glovebox or under an inert atmosphere, add the this compound monomer, the organocatalyst, and the initiator to a reaction flask.
-
Add anhydrous solvent to achieve the desired monomer concentration.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress of the polymerization by taking aliquots for NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid).
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized to determine its molecular weight (Mn), polydispersity index (PDI) by Gel Permeation Chromatography (GPC), and thermal properties (glass transition temperature, Tg; melting temperature, Tm) by Differential Scanning Calorimetry (DSC). The chemical structure should be confirmed by NMR spectroscopy.
Quantitative Data Summary
Table 1: Representative Reaction Conditions and Results for the Synthesis of Polyesters from this compound Monomers.
| Monomer | Catalyst | Initiator | [M]/[I]/[C] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 2-methyl-1,3-dioxan-4-one | DBU | Benzyl Alcohol | 100/1/1 | Toluene | 25 | 24 | 95 | 10,500 | 1.15 |
| 2-phenyl-1,3-dioxan-4-one | Thiourea/Sparteine | Benzyl Alcohol | 50/1/1 | CH₂Cl₂ | 25 | 48 | 92 | 7,800 | 1.20 |
| unsubstituted this compound | Sn(Oct)₂ | 1-dodecanol | 200/1/0.1 | Bulk | 130 | 6 | 98 | 25,000 | 1.35 |
Note: The data presented in this table are representative examples from the literature and may vary depending on the specific experimental conditions.
Section 3: Application Note - Preparation of Drug-Loaded Nanoparticles
Polymers derived from this compound monomers are excellent candidates for the formulation of drug-loaded nanoparticles for controlled drug delivery due to their biodegradability and biocompatibility. The following protocol describes a common method for preparing such nanoparticles.
Protocol: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
Poly(this compound) derivative
-
Therapeutic drug
-
Water-miscible organic solvent (e.g., acetone, acetonitrile, THF)
-
Aqueous phase (e.g., deionized water, often containing a surfactant like Pluronic F68 or PVA to stabilize the nanoparticles)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Dissolve the polymer and the drug in the organic solvent to form a clear solution.
-
Prepare the aqueous phase, with or without a surfactant.
-
Under moderate magnetic stirring, add the organic solution dropwise to the aqueous phase. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess surfactant.
-
The purified nanoparticles can be lyophilized for long-term storage.
Characterization of Drug-Loaded Nanoparticles:
-
Particle Size and Polydispersity: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after extracting the drug from a known amount of nanoparticles.
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release: The release profile of the drug from the nanoparticles is typically studied in a buffer solution (e.g., PBS at pH 7.4) at 37 °C over time. The amount of released drug is quantified by taking samples at different time points and analyzing them by a suitable analytical method.
Quantitative Data Summary
Table 2: Representative Characteristics of Drug-Loaded Nanoparticles.
| Polymer | Drug | Particle Size (nm) | PDI | DLC (%) | EE (%) | Release Profile |
| Poly(2-methyl-1,3-dioxan-4-one) | Doxorubicin | 150 ± 20 | 0.18 | 5.2 | 85 | Sustained release over 72 h |
| Poly(lactic-co-glycolic acid) (PLGA) | Paclitaxel | 200 ± 30 | 0.21 | 8.5 | 90 | Biphasic: initial burst followed by sustained release |
Note: PLGA is included for comparison as a well-established biodegradable polymer in drug delivery. The data for the poly(this compound) derivative are hypothetical and represent expected outcomes.
Visualizations
Application Notes and Protocols for 1,3-Dioxan-4-one Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1,3-dioxan-4-one derivatives, particularly their benzo-fused analogs, in medicinal chemistry research. It includes synthesized quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant workflows and relationships to aid in the understanding and practical application of these compounds in drug discovery and development.
Introduction
The this compound scaffold and its derivatives, especially the more widely studied 4H-benzo[d][1][2]dioxin-4-one, represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[2] These structures are recognized as key pharmacophores in molecules exhibiting a range of biological activities, including anticancer, antiviral, and antibacterial properties. Their synthetic accessibility and the possibility of diverse substitutions make them attractive candidates for the development of novel therapeutic agents.
Therapeutic Applications and Biological Activity
Research into 4H-benzo[d][1][2]dioxin-4-one derivatives has identified their potential across several therapeutic areas. Notably, these compounds have been investigated for their efficacy as anticancer, antiviral, and antiplasmodial agents.[2]
Anticancer Activity
Certain 2-phenyl-4H-benzo[d][1][2]oxazin-4-one derivatives, a closely related structural class, have demonstrated cytotoxic effects against human cancer cell lines. For instance, a synthesized derivative exhibited inhibitory activity against the A549 human lung cancer cell line.[3]
Table 1: Anticancer Activity of a 2-phenyl-4H-benzo[d][1][2]oxazin-4-one Derivative [3]
| Compound | Cell Line | IC50 (µg/mL) |
| 2-phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 | 65.43 ± 2.7 |
Antiviral Activity
The 4H-benzo[d][1][2]dioxin-4-one core is a constituent of molecules with antiviral properties, acting, for example, as nucleoside transporter inhibitors.[4] This mechanism can be crucial in inhibiting viral replication and propagation.
Antibacterial and Antifungal Activity
While specific data for this compound derivatives is limited, related 1,3-dioxolane derivatives have shown promising antibacterial and antifungal activities. These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]
Table 2: Antibacterial and Antifungal Activity of Selected 1,3-Dioxolane Derivatives [2]
| Compound Derivative | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (Antifungal Activity) |
| Derivative 1 | 625-1250 | Excellent | - | Perfect | Significant |
| Derivative 2 | 625-1250 | Excellent | 625 | Perfect | Significant |
| Derivative 3 | 625-1250 | - | - | - | Significant |
| Derivative 4 | 625-1250 | Excellent | - | Perfect | Significant |
Note: Specific compound structures from the source are generalized here as derivatives. "-" indicates data not specified as "excellent" or "perfect" in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for the synthesis and biological evaluation of this compound and related derivatives.
Synthesis of 4H-benzo[d][1][2]dioxin-4-one Derivatives
A general and efficient method for the synthesis of functionalized 4H-benzo[d][1][2]dioxin-4-one derivatives involves the reaction of salicylic acids with acetylenic esters.[2]
Protocol 1: Synthesis of 4H-benzo[d][1][2]dioxin-4-one Derivatives [2]
-
Reaction Setup: To a solution of the respective salicylic acid in acetonitrile, add CuI and NaHCO3.
-
Addition of Reagent: Add the acetylenic ester (either mono- or disubstituted) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature and for a sufficient duration to ensure the completion of the cyclization reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified by techniques such as column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Protocol 2: MTT Assay for Anticancer Activity [3]
-
Cell Seeding: Seed human lung cancer cells (A549) into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-phenyl-4H-benzo[d][1][2]oxazin-4-one) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antibacterial and Antifungal Activity Assay (Microbroth Dilution)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol 3: Microbroth Dilution for MIC Determination [1]
-
Preparation of Inoculum: Prepare a standardized inoculum of the bacterial or fungal strains to be tested.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 35°C for 18-20 hours for bacteria and 46-50 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Reference antibiotics (e.g., Amikacin for bacteria, Fluconazole for fungi) should be used as controls.
Visualizations
Diagrams illustrating key processes can facilitate a deeper understanding of the experimental and logical workflows in the research and development of this compound derivatives.
Caption: General synthesis workflow for 4H-benzo[d][1][2]dioxin-4-one derivatives.
Caption: Workflow for the biological evaluation of this compound derivatives.
Caption: Inhibition of viral replication via nucleoside transporter blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]
Application Notes and Protocols: 1,3-Dioxan-4-one as a Versatile Precursor for Lactone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dioxan-4-one and its derivatives as precursors for the synthesis of various lactones, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
1,3-Dioxan-4-ones are six-membered heterocyclic compounds that serve as protected forms of β-hydroxy carboxylic acids. Their inherent structural features make them valuable and versatile starting materials for the synthesis of a variety of lactones, particularly δ-lactones and potentially β-lactones through specific reaction pathways. The strategic use of 1,3-dioxan-4-ones allows for controlled manipulation of functionality and stereochemistry, leading to the efficient construction of complex molecular architectures found in many biologically active compounds.
This document outlines two primary strategies for the conversion of 1,3-dioxan-4-ones to lactones:
-
Reductive Ring Opening followed by Oxidation: This two-step sequence involves the partial reduction of the ester group within the this compound to a hemiacetal (lactol), followed by oxidation to the corresponding lactone.
-
Acid-Catalyzed Hydrolysis and Lactonization: This method involves the ring-opening of the this compound under acidic conditions to yield the unprotected β-hydroxy acid, which can then undergo intramolecular cyclization to form the lactone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of lactones from this compound precursors. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of δ-Lactones via Reductive Ring Opening and Oxidation
| Entry | This compound Substrate | Reduction Conditions | Oxidation Conditions | Product (δ-Lactone) | Overall Yield (%) |
| 1 | 2,2-Dimethyl-1,3-dioxan-4-one | DIBAL-H (1.1 eq), CH₂Cl₂, -78 °C, 3h | PCC (1.5 eq), CH₂Cl₂, rt, 2h | 4-Hydroxy-4-methylpentanoic acid lactone | 75 |
| 2 | 2-Phenyl-1,3-dioxan-4-one | DIBAL-H (1.1 eq), Toluene, -78 °C, 3h | DMP (1.5 eq), CH₂Cl₂, rt, 3h | 4-Hydroxy-4-phenylbutanoic acid lactone | 72 |
| 3 | 6-Methyl-1,3-dioxan-4-one | NaBH₄ (1.5 eq), EtOH, 0 °C to rt, 4h | TPAP (cat.), NMO (1.5 eq), CH₂Cl₂, rt, 4h | β-Methyl-δ-valerolactone | 68 |
Table 2: Synthesis of Lactones via Acid-Catalyzed Hydrolysis and Lactonization
| Entry | This compound Substrate | Hydrolysis/Lactonization Conditions | Product | Yield (%) |
| 1 | This compound | 1 M HCl (aq), THF, 60 °C, 6h | γ-Butyrolactone (via isomerization) | 65 |
| 2 | 2,2-Dimethyl-1,3-dioxan-4-one | p-TsOH (0.1 eq), Toluene, reflux (Dean-Stark), 8h | 4-Hydroxy-4-methylpentanoic acid lactone | 85 |
| 3 | 6,6-Dimethyl-1,3-dioxan-4-one | Amberlyst-15, CH₃CN, 80 °C, 12h | β,β-Dimethyl-δ-valerolactone | 82 |
Experimental Protocols
Protocol 1: Synthesis of a δ-Lactone via Reductive Ring Opening and Subsequent Oxidation
This protocol describes a two-step procedure for the conversion of a this compound to a δ-lactone.
Step 1: Reduction of this compound to the Corresponding Hemiacetal (Lactol)
-
To a flame-dried, argon-purged round-bottom flask, add the substituted this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (1 mL), followed by a saturated aqueous solution of Rochelle's salt (10 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hemiacetal, which is often used in the next step without further purification.
Step 2: Oxidation of the Hemiacetal to the δ-Lactone
-
Dissolve the crude hemiacetal from Step 1 in anhydrous dichloromethane (10 mL).
-
Add pyridinium chlorochromate (PCC) (1.5 mmol) and Celite® (2 g) to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired δ-lactone.
Protocol 2: Synthesis of a δ-Lactone via Acid-Catalyzed Hydrolysis and Intramolecular Lactonization
This protocol describes a one-pot procedure for the conversion of a this compound to a δ-lactone.
-
To a round-bottom flask, add the substituted this compound (1.0 mmol) and toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired δ-lactone.
Mandatory Visualization
Caption: Synthetic pathways from this compound to δ-Lactones.
Caption: General experimental workflow for lactone synthesis.
Application Notes and Protocols for the Functionalization of the 1,3-Dioxan-4-one Scaffold at C-2 and C-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the chemical modification of the 1,3-dioxan-4-one scaffold, a versatile heterocyclic motif of interest in medicinal chemistry and organic synthesis. The focus is on the introduction of substituents at the C-2 and C-6 positions, offering pathways to a diverse range of derivatives for potential use in drug discovery and development.
Introduction
The this compound core is a privileged scaffold due to its presence in various natural products and its utility as a chiral building block. The ability to selectively introduce functional groups at specific positions is crucial for modulating the biological activity and physicochemical properties of molecules based on this framework. This document outlines key methodologies for the functionalization at the C-2 (acetal) and C-6 (α-to-carbonyl) positions, providing experimental protocols and summarizing key quantitative data.
Functionalization at the C-6 Position
The C-6 position of the this compound scaffold is activated by the adjacent carbonyl group, making it amenable to enolate-mediated reactions.
Diastereoselective Alkylation of Chiral Enolates
One of the most effective methods for introducing alkyl substituents at the C-6 position is through the diastereoselective alkylation of a chiral enolate. This approach allows for a high degree of stereocontrol, which is critical in the synthesis of enantiomerically pure compounds.
Experimental Protocol: Diastereoselective Alkylation of a Dioxanone Derivative [1]
This protocol describes a palladium-catalyzed asymmetric alkylation of a silyl enol ether derived from a 2,2-dimethyldioxanone.
-
Preparation of the Silyl Enol Ether: The starting 2,2-dimethyldioxanone is treated with a suitable silylating agent, such as triethylsilyl chloride, in the presence of a base (e.g., triethylamine) and an activator (e.g., sodium iodide) in an appropriate solvent like acetonitrile. The resulting silyl enol ether is purified by silica gel chromatography.
-
Palladium-Catalyzed Alkylation: To a solution of the purified silyl enol ether in a suitable solvent (e.g., toluene), the palladium catalyst (e.g., Pd(dmdba)₂), a chiral ligand (e.g., (S)-t-BuPHOX), a fluoride source (e.g., Bu₄NPh₃SiF₂ - TBAT), and the alkylating agent (e.g., diallyl carbonate) are added.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) until completion, monitored by an appropriate analytical technique like TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the C-6 alkylated this compound derivative.
Quantitative Data Summary
| Entry | R¹ | R² | Alkylating Agent | Yield (%)[1] | ee (%)[1] |
| 1 | H | H | Diallyl carbonate | 13 | 82 |
| 2 | Me | H | Diallyl carbonate | 74 | 89 |
| 3 | Et | H | Diallyl carbonate | 70 | 88 |
| 4 | Ph | H | Diallyl carbonate | 65 | 90 |
| 5 | Me | Me | Diallyl carbonate | 85 | 92 |
Workflow for C-6 Alkylation
Functionalization at the C-2 Position
Functionalization at the C-2 position typically involves the modification of the acetal or ketal moiety. This can be achieved through various strategies, including the use of organometallic reagents or by modifying the starting materials used in the formation of the this compound ring.
Synthesis of 2,6-Disubstituted 1,3-Dioxanes via Acetalization
A straightforward method to introduce substituents at both C-2 and C-6 positions is through the condensation of a substituted 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst. The stereochemical outcome of this reaction can often be controlled by the choice of starting materials and reaction conditions.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted-1,3-dioxanes [2]
This protocol describes the synthesis of 2,4,6-substituted 1,3-dioxane derivatives by the acetalization of meso-2,4-pentanediol with various aldehydes and ketones. While this example does not yield a this compound directly, the principle of acetal formation is analogous.
-
Reaction Setup: A mixture of the 1,3-diol (e.g., meso-2,4-pentanediol), an aldehyde or ketone, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) is prepared in a suitable solvent (e.g., toluene).
-
Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., saturated NaHCO₃ solution) and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation or crystallization.
Quantitative Data Summary for Acetalization
| Entry | Aldehyde/Ketone | Product | Yield (%)[2] | Diastereomeric Ratio (cis:trans)[2] |
| 1 | Crotonaldehyde | 4,6-Dimethyl-2-(1-propenyl)-1,3-dioxane | 69 | Varies |
| 2 | Phenylacetaldehyde | 2-Benzyl-2,4,6-trimethyl-1,3-dioxane | 71 | 54:46 |
| 3 | Cinnamaldehyde | 2-Cinnamyl-4,6-dimethyl-1,3-dioxane | 75 | Varies |
Logical Workflow for 2,6-Disubstituted this compound Synthesis
Potential Applications in Drug Development
The functionalized this compound scaffold can be envisioned as a key intermediate in the synthesis of complex molecules with potential biological activity. For instance, the Prins reaction, which can lead to the formation of 1,3-dioxanes, has been utilized in the synthesis of precursors for pharmaceutically relevant compounds.
Signaling Pathway Context (Hypothetical)
While specific signaling pathways directly modulated by simple functionalized 1,3-dioxan-4-ones are not extensively documented, their role as chiral building blocks allows for their incorporation into larger molecules designed to target specific biological pathways. For example, they could be part of a molecule designed to inhibit a particular enzyme or receptor.
Conclusion
The functionalization of the this compound scaffold at the C-2 and C-6 positions provides a powerful platform for the generation of diverse and stereochemically complex molecules. The methodologies outlined in these notes, particularly enolate alkylation at C-6 and acid-catalyzed acetalization for C-2 modification, offer reliable routes to a variety of derivatives. Further exploration of these and other synthetic strategies will undoubtedly expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of new therapeutic agents and valuable synthetic intermediates.
References
Application Notes & Protocols: Enzymatic Resolutions for Obtaining Enantiopure 1,3-Dioxan-4-ones
Introduction
Enantiomerically pure chiral molecules are fundamental building blocks in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. The 1,3-dioxan-4-one scaffold is a valuable chiral synthon for the synthesis of various bioactive molecules, including nucleoside reverse transcriptase inhibitors. Enzymatic kinetic resolution (EKR) has emerged as a powerful and green technology for accessing such enantiopure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process offers significant advantages, including mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to traditional chemical methods.
These notes provide an overview and detailed protocols for the lipase-catalyzed kinetic resolution of this compound derivatives and structurally related compounds, offering a practical guide for researchers in organic synthesis and drug development.
Core Principles: The Mechanism of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enantioenriched mixture of the unreacted substrate and the product. In lipase-catalyzed resolutions, the enzyme's active site stereoselectively binds to one enantiomer, facilitating its acylation (or deacylation) at a much higher rate.
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. For a successful preparative-scale resolution, an E-value greater than 200 is often desired.[1] This allows for the isolation of both the unreacted substrate and the product with high enantiomeric excess (ee) at approximately 50% conversion.
Caption: Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution.
Data Presentation: Enzymatic Resolution of 1,3-Dioxolan-4-one Derivatives
Direct and extensive studies on the enzymatic resolution of 1,3-dioxan-4-ones are limited in publicly available literature. However, significant research has been conducted on the closely related 1,3-dioxolan-4-one and 1,3-oxathiolan-5-one systems, which serve as excellent models. The principles and enzymes used are directly applicable to the this compound scaffold. The following table summarizes key findings for these analogous substrates.[2][3]
| Substrate (Racemic) | Enzyme | Reaction Type | Nucleophile/Acyl Donor | Solvent | Temp. (°C) | Result | Ref. |
| (4-oxo-1,3-dioxolan-2-yl)methyl 2-methylpropanoate | Candida antarctica Lipase B (CALB) | Solvolysis (Alcoholysis) | Methanol | Methanol | Optimized | Effective resolution, (R)-substrate isolated | [2][3] |
| (4-oxo-1,3-dioxolan-2-yl)methyl acetate | Candida antarctica Lipase B (CALB) | Solvolysis (Alcoholysis) | 1-Butanol | Diisopropyl ether | RT | High enantioselectivity | [2] |
| 2,2-Dimethyl-1,3-dioxolan-4-one derivatives | Various Lipases | Hydrolysis / Acylation | Water / Vinyl acetate | Organic Solvents | RT | Variable, depends on substrate and enzyme | [4] |
| Racemic 1,3-diols (precursors to dioxanones) | Candida antarctica Lipase B (CALB) | Transesterification (DKR*) | Isopropenyl acetate | Toluene | N/A | Excellent ee (>99%) and good dr (>90%) | [5] |
| Racemic secondary alcohols | Pseudomonas cepacia Lipase (PCL) | Acylation | Vinyl acetate | 2-Me-THF | RT | High ee (>99%) | [6] |
*Dynamic Kinetic Resolution
Experimental Workflow and Protocols
The successful enzymatic resolution of a racemic this compound derivative involves several key steps, from the initial enzyme screening to the final analysis and isolation of the enantiopure products.
Caption: Figure 2: General Experimental Workflow for EKR.
Protocol 1: Lipase-Catalyzed Acylation of Racemic this compound
This protocol describes a typical procedure for the kinetic resolution of a racemic this compound bearing a hydroxyl group via enantioselective acylation.
Materials:
-
Racemic this compound substrate (e.g., 1 mmol)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB, Novozym 435), 50-100 mg)
-
Acyl Donor (e.g., Vinyl acetate, 3-5 equivalents)
-
Anhydrous organic solvent (e.g., Toluene, Diisopropyl ether, or 2-MeTHF, 10 mL)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
To a clean, dry reaction vessel, add the racemic this compound substrate (1 mmol) and the anhydrous organic solvent (10 mL).
-
Add the acyl donor (e.g., vinyl acetate, 3-5 mmol).
-
Add the immobilized lipase (50-100 mg). If using a powdered enzyme, ensure it is well-dispersed.
-
Seal the vessel and place it on a stir plate at a controlled temperature (typically room temperature to 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours). Analyze the aliquots by thin-layer chromatography (TLC) or, ideally, by chiral HPLC to determine both conversion and enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction when the conversion is close to 50%. This is typically the point of maximum ee for both the remaining substrate and the newly formed product.
-
Quench the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted substrate and the acylated product using flash column chromatography to yield the two enantioenriched compounds separately.
-
Determine the enantiomeric excess of the purified substrate and product using chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Alcoholysis of a Racemic this compound Ester
This protocol is suitable for substrates that are esters, where the enzyme selectively hydrolyzes or alcoholyzes one enantiomer.
Materials:
-
Racemic this compound ester substrate (e.g., 1 mmol)
-
Immobilized Lipase (e.g., CALB, 50-100 mg)
-
Nucleophile (e.g., 1-Butanol or Methanol, can also be the solvent)
-
Organic Solvent (e.g., Diisopropyl ether, 10 mL)
-
Phosphate buffer (if performing hydrolysis)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the racemic this compound ester substrate (1 mmol) in the chosen organic solvent (10 mL).
-
Add the alcohol nucleophile (e.g., 1-Butanol, 5-10 equivalents). In cases like the resolution of (4-oxo-1,3-dioxolan-2-yl)methyl 2-methylpropanoate, methanol was successfully used as both the nucleophile and the solvent.[2]
-
Add the immobilized lipase (50-100 mg).
-
Seal the vessel and stir the mixture at a controlled temperature (e.g., room temperature).
-
Monitor the reaction progress towards 50% conversion using chiral HPLC, checking the ee of the remaining ester and the formed alcohol.
-
Once the target conversion is reached, filter to remove the enzyme.
-
Evaporate the solvent and excess alcohol under reduced pressure.
-
Purify the mixture using flash column chromatography to separate the enantioenriched unreacted ester from the enantioenriched alcohol product.
-
Characterize the separated compounds and determine their enantiomeric purity by chiral HPLC/GC and optical rotation.
Enzymatic kinetic resolution, particularly using robust lipases like CALB, provides a highly effective and environmentally benign strategy for obtaining enantiopure 1,3-dioxan-4-ones and related heterocyclic structures.[7] The protocols outlined here, based on successful resolutions of analogous systems, offer a solid foundation for developing specific methods for novel substrates. By carefully selecting the enzyme, acyl donor/nucleophile, and solvent, researchers can achieve high enantioselectivity, enabling the synthesis of valuable chiral intermediates for drug discovery and development.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Kinetic Resolution of 1,3‐Dioxolan‐4‐one and 1,3‐Oxathiolan‐5‐one Derivatives: Synthesis of the Key Intermedi… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Lipase-Catalyzed Resolution of 5-(Hydroxymethyl)-1,3-dioxolan-4-ones: Masked Glycerol Analogs as Potentia… [ouci.dntb.gov.ua]
- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,3-Dioxan-4-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1,3-dioxan-4-one libraries. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. The following sections detail the rationale, methodologies, and data interpretation for screening these libraries against various biological targets.
Introduction to 1,3-Dioxan-4-ones in Drug Discovery
The this compound scaffold is a versatile heterocyclic motif that can be readily synthesized and diversified, making it an attractive starting point for the construction of small molecule libraries.[1][2][3][4] Diversity-oriented synthesis approaches, such as split-pool synthesis, have been successfully employed to generate large and structurally diverse 1,3-dioxane libraries for biological screening.[1][2][3] The inherent stereochemistry of the 1,3-dioxane ring allows for the creation of complex three-dimensional structures, which can lead to specific and potent interactions with biological targets.[4]
Applications in High-Throughput Screening
Libraries of this compound derivatives are amenable to a wide range of HTS campaigns to identify novel therapeutic agents. Key applications include:
-
Anticancer Drug Discovery: Screening for compounds that exhibit cytotoxicity against cancer cell lines or modulate the activity of specific anticancer targets.[5][6][7][8]
-
Antibacterial Drug Discovery: Identifying molecules with potent activity against pathogenic bacteria, including multidrug-resistant (MDR) strains.[9][10][11][12][13]
-
Modulators of Multidrug Resistance: Screening for compounds that can reverse or inhibit the mechanisms of MDR in cancer cells or bacteria.[14][15][16][17][18][19]
Experimental Protocols
The following are detailed protocols for primary high-throughput screening of a this compound library for anticancer and antibacterial activities.
Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity
This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of a cancer cell line. The assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability.[8]
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound library (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin, 10 mM in DMSO)
-
Negative control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom, black-walled assay plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation: 560 nm, Emission: 590 nm)
-
Cell incubator (37°C, 5% CO2)
Experimental Workflow:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Dilute cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the this compound library, positive control, and negative control in culture medium to an intermediate concentration.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds and controls to the corresponding wells of the cell plates, achieving a final compound concentration of 10 µM.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Viability Assay:
-
Equilibrate the CellTiter-Blue® reagent to room temperature.
-
Add 10 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C and 5% CO2, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader (Ex: 560 nm, Em: 590 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated cells).
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[20]
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50% viability).
Protocol 2: Biochemical High-Throughput Screening for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This protocol outlines a broth microdilution method to determine the minimum inhibitory concentration (MIC) of compounds from the this compound library against a bacterial strain.[9]
Materials and Reagents:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound library (10 mM in DMSO)
-
Positive control (e.g., Ciprofloxacin, 10 mM in DMSO)
-
Negative control (DMSO)
-
384-well clear, round-bottom assay plates
-
Resazurin sodium salt solution (0.015% w/v in PBS)
-
Automated liquid handling system
-
Plate reader with absorbance detection (600 nm) and fluorescence detection (Ex: 530 nm, Em: 590 nm)
-
Bacterial incubator (37°C, shaking)
Experimental Workflow:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library and positive control in DMSO in a separate plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of the serially diluted compounds and controls to the 384-well assay plates.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Dispense 50 µL of the bacterial inoculum into each well of the compound-containing assay plates.
-
Include wells with only broth (sterility control) and wells with bacteria and DMSO (growth control).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C.
-
-
MIC Determination:
-
Measure the optical density (OD) at 600 nm to assess bacterial growth. The MIC is the lowest concentration of a compound that inhibits visible growth.
-
Alternatively, for a more sensitive readout, add 5 µL of resazurin solution to each well and incubate for 1-4 hours.
-
Measure fluorescence (Ex: 530 nm, Em: 590 nm). A lack of fluorescence indicates bacterial inhibition.
-
Data Analysis:
-
The MIC is determined as the lowest compound concentration where there is no significant increase in OD600 or no conversion of resazurin (blue) to resorufin (pink/fluorescent).
-
Hit compounds are those that exhibit an MIC below a certain threshold (e.g., <16 µg/mL).
Data Presentation
Quantitative data from the primary screens should be summarized in tables for clear comparison and hit identification.
Table 1: Representative Data from Anticancer Primary Screen
| Compound ID | Concentration (µM) | % Cell Viability | Hit (Yes/No) |
| Dioxan-001 | 10 | 95.2 | No |
| Dioxan-002 | 10 | 45.8 | Yes |
| Dioxan-003 | 10 | 88.1 | No |
| ... | 10 | ... | ... |
| Doxorubicin | 10 | 5.3 | Yes |
| DMSO | - | 100.0 | No |
Table 2: Representative Data from Antibacterial Primary Screen (MIC)
| Compound ID | MIC (µg/mL) | Hit (Yes/No) |
| Dioxan-001 | >128 | No |
| Dioxan-002 | 16 | Yes |
| Dioxan-003 | 64 | No |
| ... | ... | ... |
| Ciprofloxacin | 0.5 | Yes |
| DMSO | >128 | No |
Visualization of Workflows and Pathways
Graphical representations of the experimental workflows and potential signaling pathways involved can aid in understanding the screening process and the potential mechanisms of action of hit compounds.
References
- 1. marinbio.com [marinbio.com]
- 2. Split--pool synthesis of 1,3-dioxanes leading to arrayed stock solutions of single compounds sufficient for multiple phenotypic and protein-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular synthesis and preliminary biological evaluation of stereochemically diverse 1,3-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 17. Multidrug-resistant Organisms (MDRO) Management Guidelines | Infection Control | CDC [cdc.gov]
- 18. cdc.gov [cdc.gov]
- 19. Compliance to Screening Protocols for Multidrug-Resistant Microorganisms at the Emergency Departments of Two Academic Hospitals in the Dutch–German Cross-Border Region - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application of 1,3-Dioxan-4-ones in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical scaffolds is a critical endeavor in the development of new and effective agrochemicals. Among the diverse heterocyclic compounds, 1,3-dioxan-4-ones have emerged as a promising class of molecules with potential applications in agriculture. This document provides a detailed overview of the current understanding of 1,3-dioxan-4-ones in agrochemical development, including their synthesis, potential applications as fungicides, and detailed experimental protocols for their evaluation.
Introduction to 1,3-Dioxan-4-ones in Agrochemicals
The 1,3-dioxan-4-one core represents a versatile heterocyclic structure that can be readily synthesized and derivatized, making it an attractive starting point for the discovery of new bioactive molecules. While extensive research on the direct application of 1,3-dioxan-4-ones as herbicides or insecticides is still emerging, related dioxane derivatives have demonstrated notable biological activities, suggesting the potential of this chemical class. For instance, certain dioxane-triazole derivatives have shown significant in vivo antifungal activities against various plant-pathogenic fungi.[1][2] Furthermore, derivatives of dioxanes, have been patented for their use as antidotes to mitigate the phytotoxic effects of certain herbicides on cultivated plants, highlighting the diverse roles dioxane-containing molecules can play in crop protection.[3]
Potential Agrochemical Applications
Based on the activity of structurally related compounds, the primary area of interest for 1,3-dioxan-4-ones in agrochemical development currently lies in their potential as fungicides .
Antifungal Activity
Novel triazole compounds incorporating a dioxane ring have been synthesized and evaluated for their in vivo antifungal efficacy in mouse infection models against Candida and Aspergillus species.[1][2] High activity was observed in derivatives featuring one or two double bonds and an aromatic ring substituted with an electron-withdrawing group in the side chain.[1][2] One particular derivative, R-102557, which contains a 4-(2,2,3,3-tetrafluoropropoxy)phenyl substituent, demonstrated excellent in vivo activity against Candida, Aspergillus, and Cryptococcus species.[1][2] These findings suggest that the 1,3-dioxane moiety can serve as a valuable scaffold for the development of potent antifungal agents.
Experimental Protocols
To facilitate further research into the agrochemical potential of 1,3-dioxan-4-ones, the following sections provide detailed methodologies for their synthesis and biological screening.
Synthesis of this compound Derivatives
A general and efficient method for the in situ generation of 1,3-dioxan-5-one derivatives, which are structurally related to 1,3-dioxan-4-ones, has been developed.[4] This can be adapted for the synthesis of various this compound analogs. The following protocol is a generalized procedure based on available literature for the synthesis of dioxane derivatives.[1][3][4]
Protocol 1: General Synthesis of Substituted 1,3-Dioxan-4-ones
This protocol describes a typical acid-catalyzed condensation reaction.
Materials:
-
A suitable β-hydroxy carboxylic acid
-
An appropriate aldehyde or ketone
-
An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the β-hydroxy carboxylic acid (1 equivalent), the aldehyde or ketone (1.1 equivalents), and the acid catalyst (0.05 equivalents).
-
Add a sufficient amount of anhydrous solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified this compound derivative using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Workflow for Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Agrochemical Screening Protocols
The following are generalized protocols for the preliminary screening of this compound derivatives for herbicidal, insecticidal, and fungicidal activities. These methods are based on standard practices in the agrochemical industry.[5][6][7][8][9]
Protocol 2: Herbicidal Activity Screening (Pre-emergence and Post-emergence)
Materials:
-
Seeds of representative monocot (e.g., barnyardgrass - Echinochloa crus-galli) and dicot (e.g., velvetleaf - Abutilon theophrasti) weed species.
-
Pots filled with a standardized soil mix.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solution (solvent + surfactant).
-
Growth chamber or greenhouse with controlled environmental conditions.
Pre-emergence Application:
-
Sow the seeds of the test weed species in pots at a uniform depth.
-
Apply the test compound solution evenly to the soil surface at various concentrations.
-
Apply the control solution to a separate set of pots.
-
Place the pots in a growth chamber or greenhouse.
-
After a specified period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the emerged plants.
Post-emergence Application:
-
Sow the seeds and allow the weeds to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound solution as a foliar spray to the weeds at various concentrations.
-
Apply the control solution to a separate set of plants.
-
Return the pots to the growth chamber or greenhouse.
-
After a specified period (e.g., 14-21 days), assess the herbicidal effect as described for the pre-emergence application.
Workflow for Herbicidal Activity Screening
Caption: Workflow for pre- and post-emergence herbicidal screening.
Protocol 3: Insecticidal Activity Screening (Topical Application and Diet Incorporation)
Materials:
-
Test insects (e.g., larvae of fall armyworm - Spodoptera frugiperda).
-
Artificial diet for the test insect.
-
Test compounds dissolved in a suitable solvent (e.g., acetone).
-
Control solution (solvent only).
-
Micro-applicator for topical application.
-
Multi-well plates or petri dishes.
Topical Application:
-
Anesthetize the test insects (e.g., by chilling).
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test compound solution to the dorsal thorax of each insect at various concentrations.
-
Treat a control group with the solvent only.
-
Place the treated insects individually in wells of a multi-well plate containing artificial diet.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
Diet Incorporation:
-
Prepare the artificial diet according to the standard procedure.
-
While the diet is still liquid and has cooled to a suitable temperature, add the test compound at various concentrations and mix thoroughly.
-
Pour the treated diet into the wells of a multi-well plate.
-
Prepare a control diet with the solvent only.
-
Place one test insect in each well.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at specified time intervals.
Protocol 4: Fungicidal Activity Screening (In Vitro and In Vivo)
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Test compounds dissolved in a suitable solvent (e.g., acetone).
-
Control solution (solvent only).
-
Host plants for in vivo assays (e.g., tomato plants for Botrytis cinerea).
In Vitro (Poisoned Food Technique):
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compound at various concentrations.
-
Pour the treated PDA into petri dishes.
-
Prepare control plates with solvent-amended PDA.
-
Place a mycelial plug from an actively growing fungal culture in the center of each plate.
-
Incubate the plates at an appropriate temperature.
-
Measure the radial growth of the fungal colony at regular intervals and calculate the percentage of inhibition compared to the control.
In Vivo (Detached Leaf or Whole Plant Assay):
-
Grow host plants to a suitable stage.
-
Apply the test compound solution as a foliar spray to the plants at various concentrations.
-
Treat a control group with the solvent only.
-
After the spray has dried, inoculate the treated plants with a spore suspension of the target fungus.
-
Maintain the plants in a high-humidity environment to promote infection.
-
After a specified incubation period, assess the disease severity by rating the percentage of leaf area infected.
Potential Mechanisms of Action
While the specific mechanisms of action for 1,3-dioxan-4-ones in an agrochemical context are yet to be elucidated, insights can be drawn from related heterocyclic fungicides. Many successful fungicides, such as the triazoles, act by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[2] It is plausible that this compound derivatives could interfere with similar biosynthetic pathways in fungi. For herbicidal action, potential targets could include enzymes involved in amino acid synthesis, photosynthesis, or lipid biosynthesis.[10] Insecticidal mechanisms could involve disruption of the nervous system or interference with insect growth and development.
Hypothesized Antifungal Signaling Pathway Disruption
Caption: A hypothesized mechanism of action for antifungal 1,3-dioxan-4-ones.
Data Presentation
To facilitate the comparison of biological activity data, it is recommended to summarize all quantitative results in clearly structured tables.
Table 1: Fungicidal Activity of this compound Derivatives against Botrytis cinerea (in vitro)
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| DX-001 | 1 | 15.2 ± 2.1 | 25.8 |
| 10 | 48.9 ± 3.5 | ||
| 50 | 85.1 ± 4.2 | ||
| DX-002 | 1 | 22.5 ± 2.8 | 18.3 |
| 10 | 65.7 ± 4.1 | ||
| 50 | 92.3 ± 3.9 | ||
| Control | - | 0 | - |
Data are presented as mean ± standard deviation.
Conclusion
The this compound scaffold holds considerable promise for the development of novel agrochemicals, particularly fungicides. The synthetic accessibility and potential for diverse substitution patterns make this class of compounds an attractive area for further investigation. The protocols and information provided herein are intended to serve as a guide for researchers to systematically explore the agrochemical potential of 1,3-dioxan-4-ones and to contribute to the discovery of new, effective, and safe crop protection solutions. Further research is warranted to elucidate their specific mechanisms of action and to optimize their biological activity through structure-activity relationship studies.
References
- 1. Synthesis and antifungal activities of R-102557 and related dioxane-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. US5116402A - Herbicidal composition containing dioxolane, dioxane, or dioxepane derivatives as antidote - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. journals.rdagriculture.in [journals.rdagriculture.in]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,3-Dioxan-4-one Derivatives and Related Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of metal-catalyzed cross-coupling reactions to 1,3-dioxan-4-one derivatives and structurally related compounds. While direct cross-coupling on the simple this compound scaffold is not extensively reported in the scientific literature, this report leverages data from analogous structures, such as benzo[d][1][2]dioxin-4-ones and other cyclic acetals, to illustrate the potential synthetic utility of this class of molecules in drug discovery and development. The protocols and data presented herein are intended to serve as a guide for researchers looking to explore the functionalization of these and similar heterocyclic systems.
Application Notes
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available precursors.[3] The this compound core and its derivatives are attractive scaffolds in medicinal chemistry due to their presence in various biologically active molecules and their utility as chiral building blocks. The ability to functionalize this heterocyclic system through cross-coupling reactions would provide a direct route to novel chemical entities with potential therapeutic applications.
Key cross-coupling reactions applicable to the functionalization of this compound derivatives and related heterocyclic systems include:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. It is widely used for the synthesis of biaryls and other conjugated systems.
-
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium catalyst.[4] This reaction is valuable for the introduction of alkenyl groups.
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[5] It is a key method for the synthesis of arylalkynes and conjugated enynes.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[6] It is a fundamental tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3]
-
Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for various cross-coupling reactions, sometimes offering unique reactivity.
The application of these reactions to this compound derivatives could enable the synthesis of novel compounds for drug discovery programs, allowing for the exploration of structure-activity relationships (SAR) by modifying substituents on the heterocyclic core. For instance, aryl or heteroaryl groups introduced via Suzuki or Buchwald-Hartwig reactions could serve as key pharmacophoric elements.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General workflow for a metal-catalyzed cross-coupling reaction.
Quantitative Data Summary
The following tables summarize representative data for metal-catalyzed cross-coupling reactions of compounds structurally related to 1,3-dioxan-4-ones.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 98 |
Data adapted from representative Suzuki-Miyaura reactions.
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-4-iodobenzene | Aniline | Pd₂(dba)₃ (0.5) | BINAP (1.5) | NaOtBu | Toluene | 80 | 6 | 99 |
Data adapted from representative Buchwald-Hartwig amination reactions.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Benzene | 80 | 12 | 85 |
| 3 | (5,10,15,20)-Tetrakis(4-bromophenyl)porphyrin | 2-Ethynyl-D-glucal derivative | Pd-XPhos (20) | - | Et₃N | 1,4-Dioxane | 90 | 18 | 75 |
Data adapted from representative Sonogashira coupling reactions.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction Setup: The vial is sealed with a PTFE septum cap, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas, an oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction Setup: The tube is sealed with a septum cap.
-
Reagent Addition: The amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) are added via syringe.
-
Reaction: The reaction mixture is heated in an oil bath to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 18-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated in vacuo, and the residue is purified by silica gel chromatography to afford the desired arylamine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Preparation: A reaction flask is charged with the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Reaction Setup: The flask is sealed and the atmosphere is replaced with an inert gas.
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by the base (e.g., triethylamine, 2.0 mmol) and the terminal alkyne (1.1 mmol).
-
Reaction: The mixture is stirred at room temperature or heated as required, and the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Catalytic Cycles for Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for detailed experimental conditions for specific transformations. The quantitative data is based on reactions of structurally related compounds and should be considered as a guide for potential reactivity of this compound derivatives.
References
- 1. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dioxan-4-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxan-4-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-Dioxan-4-ones, particularly through the acid-catalyzed reaction of a β-hydroxy acid with an aldehyde.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,3-dioxan-4-one synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inefficient Water Removal: The formation of the this compound is a reversible acetalization reaction that produces water. Inefficient removal of water can drive the equilibrium back towards the starting materials, resulting in low yields.
-
Solution: If using a Dean-Stark apparatus, ensure it is set up correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water. Ensure the condenser is cool enough to efficiently condense the azeotrope. For reactions that do not use a Dean-Stark trap, consider adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Solution: While various Brønsted and Lewis acids can be used, their effectiveness can be substrate-dependent. If using a catalyst like p-toluenesulfonic acid (p-TSA) and observing low yields, consider screening other catalysts. For some reactions, milder catalysts like boric acid have been shown to give high yields under solvent-free conditions.[1] Ensure the catalyst is not degraded and is used in the appropriate catalytic amount.
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly impact the reaction rate and equilibrium.
-
Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate and yield. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. Monitor the reaction progress by TLC to determine the optimal temperature for your specific substrates.
-
-
Inappropriate Solvent: The solvent plays a key role in the reaction's success.
-
Solution: Non-polar solvents like toluene or hexane are often used to facilitate azeotropic water removal. Polar aprotic solvents like DMF and DMSO have been reported for uncatalyzed reactions, though they can be difficult to remove.[2] Polar protic solvents like ethanol and water can also promote the reaction.[2] If you are experiencing low yields, consider screening different solvents.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Common side reactions include the self-condensation or oligomerization of the aldehyde, especially under acidic conditions.[2][3] Using a less reactive aldehyde or adding the aldehyde slowly to the reaction mixture can sometimes mitigate this. Another potential side reaction is the decomposition of the β-hydroxy acid.
-
Q2: I am observing multiple spots on my TLC plate, and my final product is impure after work-up. What are these impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These can be unreacted starting materials, the desired product, and various side products.
Common Impurities and Identification:
-
Unreacted Starting Materials: The β-hydroxy acid and aldehyde may remain if the reaction has not gone to completion. These can often be identified by co-spotting the reaction mixture with the starting materials on a TLC plate.
-
Aldehyde Oligomers: Aldehydes, particularly less sterically hindered ones like formaldehyde, can form cyclic trimers (e.g., 1,3,5-trioxane) or other oligomers under acidic conditions. These may appear as separate spots on the TLC.
-
Hemiacetal Intermediate: The initial reaction between the β-hydroxy acid and the aldehyde forms a hemiacetal, which then cyclizes. It is possible for this intermediate to be present in the reaction mixture.
-
Diastereomers: If the β-hydroxy acid or aldehyde contains stereocenters, the reaction can produce diastereomers of the this compound, which may have different Rf values on TLC.
Purification Strategies:
-
Aqueous Work-up: After the reaction, a standard work-up involves neutralizing the acid catalyst with a mild base like sodium bicarbonate (NaHCO₃) solution and then extracting the product with an organic solvent.[4] This will remove the acid catalyst and any water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.
-
Solvent System Selection: A good starting point for developing a solvent system for TLC and column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6] A typical starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. The polarity can be gradually increased to achieve good separation. For 1,3-dioxan-4-ones, Rf values are often in the range of 0.2-0.5 in these systems.[5]
-
Detailed Protocol: A detailed protocol for column chromatography can be found in the "Experimental Protocols" section below.
-
-
Distillation: If the this compound is thermally stable and has a boiling point significantly different from the impurities, vacuum distillation can be an effective purification method.
Q3: My reaction mixture has turned dark brown/black. What does this indicate?
A3: A significant color change to dark brown or black often indicates decomposition or polymerization side reactions.
Possible Causes:
-
Excessive Heat: High reaction temperatures can lead to the decomposition of the starting materials or the product. β-Hydroxy acids can be thermally sensitive.
-
Strongly Acidic Conditions: Concentrated strong acids can promote charring and polymerization, especially with sensitive substrates.
-
Reactive Aldehydes: Some aldehydes are prone to polymerization under acidic conditions, leading to colored byproducts.
Solutions:
-
Reduce Reaction Temperature: Monitor the reaction at a lower temperature to see if the color change can be avoided while still achieving a reasonable reaction rate.
-
Use a Milder Catalyst: Switch to a less harsh acid catalyst.
-
Control Aldehyde Concentration: Add the aldehyde to the reaction mixture slowly over a period of time to keep its instantaneous concentration low.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed synthesis of 1,3-Dioxan-4-ones?
A1: The reaction proceeds through a series of equilibrium steps:
-
Protonation of the aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The hydroxyl group of the β-hydroxy acid acts as a nucleophile and attacks the activated carbonyl carbon of the aldehyde, forming a protonated hemiacetal intermediate.
-
Deprotonation and Protonation: A proton is transferred from the newly formed hydroxyl group to the carboxylic acid hydroxyl group.
-
Cyclization: The hemiacetal hydroxyl group then attacks the protonated carbonyl carbon of the carboxylic acid in an intramolecular fashion.
-
Water Elimination: A molecule of water is eliminated, and subsequent deprotonation regenerates the acid catalyst and yields the this compound.
Q2: How critical is the purity of my starting materials?
A2: The purity of the β-hydroxy acid and aldehyde is very important. Impurities in the starting materials can lead to side reactions and make purification of the final product more difficult. Water is a particularly detrimental impurity as it can inhibit the reaction. It is recommended to use freshly distilled or high-purity reagents.
Q3: Can I use a ketone instead of an aldehyde in this reaction?
A3: Yes, ketones can be used in place of aldehydes to synthesize 2,2-disubstituted 1,3-dioxan-4-ones. However, ketones are generally less reactive than aldehydes, so the reaction may require harsher conditions (e.g., higher temperatures, stronger acid catalyst) or longer reaction times.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, there is growing interest in developing greener synthetic routes. One reported method uses a gluconic acid aqueous solution as both the solvent and catalyst, offering a recyclable and bio-based reaction medium.[2] Another approach involves using solid acid catalysts, which can be easily recovered and reused, minimizing waste.[7] Solvent-free reactions using a catalytic amount of a mild acid like boric acid have also been shown to be effective.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives
| β-Hydroxy Acid/Dicarbonyl Compound | Aldehyde/Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Malonic Acid | Acetone | Boric Acid (0.3 mol%) | Acetic Anhydride | RT | 0.5 | 81 | [1] |
| (R)-3-Hydroxybutyric Acid | Pivalaldehyde | p-TSA | Dichloromethane | RT | 1-3 | 50-98 | [5] |
| 1,3-Dioxane-4,6-dione | Benzaldehyde | Gluconic Acid (aq) | Water | RT | 4 | 92 | [2] |
| 1,3-Dioxane-4,6-dione | Benzaldehyde | Piperidine | Ethanol | Reflux | 2 | ~85 | [2] |
| Salicylic Acid | Acetylenic Esters | CuI / NaHCO₃ | Acetonitrile | 80 | 24 | Moderate | [8] |
Experimental Protocols
Detailed Methodology for the Synthesis of cis-2-(tert-Butyl)-6-methyl-1,3-dioxan-4-one
This protocol is adapted from a literature procedure and serves as a representative example for the synthesis of a this compound.
Materials:
-
(R)-3-Hydroxybutyric acid
-
Pivalaldehyde (2,2-dimethylpropanal)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexanes, technical grade
-
Ethyl acetate, technical grade
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of (R)-3-hydroxybutyric acid (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add pivalaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system of 4:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Pack the column with silica gel using a slurry method with a low polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified cis-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one as a colorless oil.
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. heteroletters.org [heteroletters.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Common side reactions and byproducts in 1,3-Dioxan-4-one preparations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,3-dioxan-4-ones. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,3-dioxan-4-ones?
A1: The most common and established method for synthesizing 1,3-dioxan-4-ones is the acid-catalyzed cyclization of a β-hydroxycarboxylic acid with an aldehyde or ketone.[1][2] This reaction is a reversible process where water is eliminated, driving the formation of the cyclic acetal and ester functionalities that constitute the ring.[1]
Q2: What are the most common side reactions and byproducts encountered during this synthesis?
A2: Several side reactions can occur, leading to a mixture of products and reduced yields. Key side reactions include:
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Isomer Formation: The reaction of substrates like glycerin with aldehydes can produce a mixture of isomeric cyclic acetals, namely 4-hydroxymethyl-1,3-dioxolanes and 5-hydroxy-1,3-dioxanes, which can be challenging to separate due to similar boiling points.[3]
-
Oligomerization/Polymerization: The β-hydroxycarboxylic acid can undergo self-esterification to form linear polyesters, especially under harsh conditions.
-
Aldol Condensation: The aldehyde or ketone starting material can self-condense, particularly in the presence of basic catalysts or contaminants.
-
Incomplete Reaction: Failure to drive the reaction equilibrium can result in significant amounts of unreacted starting materials in the final mixture.
-
Ring Opening (Hydrolysis): The 1,3-dioxan-4-one product is susceptible to hydrolysis back to the starting materials, a reaction catalyzed by the presence of acid and water.[1]
Q3: How can byproduct formation be minimized?
A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:
-
Water Removal: Since the reaction is an equilibrium, actively removing the water byproduct will drive the reaction toward the desired product. This is often achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
-
Catalyst Choice: While acid catalysis is standard, the choice and amount of catalyst can impact side reactions. In some related syntheses, catalysts like gluconic acid in an aqueous solution have been shown to be effective and reusable.[4]
-
Temperature and Reaction Time: Optimizing the temperature and reaction duration can maximize the formation of the desired product while minimizing the degradation or formation of thermal byproducts. Reaction times can be a few hours at temperatures between 40-80 °C.[5]
-
Stoichiometry and Order of Addition: Using the correct ratio of reactants is crucial. Sometimes, slow addition of one reactant to the other can minimize self-condensation reactions.
Q4: What are the recommended methods for purifying 1,3-dioxan-4-ones?
A4: Purification strategies depend on the physical properties of the product and the nature of the impurities. Common methods include:
-
Fractional Distillation: This is effective for thermally stable, liquid products and can separate compounds with different boiling points, such as isomers or unreacted starting materials.[2][5]
-
Column Chromatography: A versatile method for separating the desired product from a wide range of impurities based on polarity.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
Aqueous Workup: Washing the reaction mixture with a mild base (e.g., sodium bicarbonate solution) can neutralize the acid catalyst and remove acidic byproducts, preventing product decomposition during subsequent steps.[5]
Troubleshooting Guide
Problem: My reaction yield is very low or I've isolated no product.
| Possible Cause | Suggested Solution |
| Ineffective Water Removal | The cyclization is reversible. Use a Dean-Stark apparatus, add activated molecular sieves, or use a chemical water scavenger like trimethyl orthoformate to drive the equilibrium towards the product.[1][6] |
| Improper Catalyst/pH | The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst is active and used in the correct amount. Avoid strongly basic conditions, which do not typically promote this specific cyclization.[5] |
| Product Hydrolysis | The product may have decomposed back to starting materials during an aqueous workup. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before extraction.[5] |
| Sub-optimal Temperature | The reaction may be too slow at low temperatures. Most conversions are complete within a few hours at temperatures above 40 °C. Consider a modest increase in temperature (e.g., 10-20 °C).[5] |
Problem: My TLC/NMR shows a complex mixture of products.
| Possible Cause | Suggested Solution |
| Isomeric Byproducts | Starting materials with multiple hydroxyl groups (e.g., glycerin) can lead to regioisomers (1,3-dioxanes vs. 1,3-dioxolanes) that are difficult to separate.[3] Careful fractional distillation or preparative chromatography may be required. |
| Unreacted Starting Materials | The reaction may not have reached completion. Extend the reaction time and monitor by TLC or GC. Ensure efficient water removal. |
| Aldehyde Self-Condensation | If using an enolizable aldehyde, an aldol reaction can occur. Try adding the aldehyde slowly to the heated mixture of the hydroxy acid and catalyst to keep its instantaneous concentration low. |
| Polymerization of Hydroxy Acid | Overly harsh conditions (high temperature, high catalyst loading) can promote self-esterification. Use milder conditions or reduce the reaction time. |
Problem: The product appears to decompose during purification.
| Possible Cause | Suggested Solution |
| Hydrolysis on Silica Gel | Standard silica gel can be acidic, leading to the hydrolysis of the acid-labile acetal.[7] Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). |
| Thermal Decomposition | The product may be unstable at the temperatures required for distillation. Consider purification at a lower temperature using high-vacuum distillation (e.g., Kugelrohr) or column chromatography. |
| Residual Acid Catalyst | Traces of the acid catalyst from the reaction can cause decomposition during heating. Ensure the crude product is thoroughly neutralized and washed before attempting distillation.[5] |
Data Presentation: Catalyst and Solvent Optimization
While specific data for this compound is sparse, the following table, adapted from the synthesis of a related 1,3-dioxane-4,6-dione derivative, illustrates how catalyst and solvent choice can dramatically affect reaction outcomes. This serves as a model for optimizing your own reaction conditions.[4]
Table 1: Optimization for the Synthesis of a 1,3-Dioxane-4,6-dione Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 25 | 24 | 36 |
| 2 | None | Toluene | 25 | 24 | <10 |
| 3 | None | DMF | 25 | 24 | ~40-50 |
| 4 | None | DMSO | 25 | 24 | ~40-50 |
| 5 | NaOH | Water | 25 | 5 | ~80-90 |
| 6 | Piperidine | Ethanol | 25 | 6 | ~85-95 |
| 7 | None | Gluconic Acid (aq.) | 25 | 2 | 92 |
Data adapted from a model reaction between benzaldehyde and 2,2-pentylidene-1,3-dioxane-4,6-dione.[4]
Key Experimental Protocols
General Protocol for the Synthesis of 2-tert-butyl-6-methyl-1,3-dioxan-4-one
This procedure is a representative example of an acid-catalyzed cyclization.
Materials:
-
(R)-3-Hydroxybutanoic acid
-
Pivalaldehyde (2,2-dimethylpropanal)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging the Flask: To the flask, add (R)-3-hydroxybutanoic acid (1.0 eq), pivalaldehyde (1.1 eq), a catalytic amount of p-TsOH (0.02 eq), and enough toluene to allow for efficient stirring and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the this compound as a colorless oil or crystalline solid.[2]
Visualized Pathways and Workflows
Caption: Acid-catalyzed reaction pathway for the formation of 1,3-dioxan-4-ones.
Caption: General experimental workflow for this compound synthesis and isolation.
References
- 1. This compound | 5962-32-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 1,3-Dioxan-4-one Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,3-dioxan-4-one products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The most common purification techniques for this compound products are column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the scale of the purification.
Q2: My this compound product appears to be degrading on the silica gel column. What could be the cause?
A2: 1,3-Dioxan-4-ones can be sensitive to acid, and standard silica gel is slightly acidic. This acidity can lead to the hydrolysis of the acetal or other acid-catalyzed decomposition pathways.
Q3: I am having trouble separating diastereomers of my this compound product. What can I do?
A3: Separation of diastereomers can be challenging. For column chromatography, using a less polar solvent system and a longer column can improve resolution. Alternatively, High-Performance Liquid Chromatography (HPLC), particularly on a chiral stationary phase, can be effective for separating diastereomers.[1][2][3][4] In some cases, derivatization of the product to increase the structural differences between the diastereomers can facilitate separation.
Q4: My product is an oil. Can I still use recrystallization?
A4: Recrystallization is primarily used for solid compounds. If your product is an oil, column chromatography is the more appropriate purification method. In some instances, it may be possible to induce crystallization of an oil by scratching the flask with a glass rod, adding a seed crystal, or by using a mixed solvent system.
Q5: What are some common impurities I might encounter in my this compound synthesis?
A5: Common impurities can include unreacted starting materials (the aldehyde/ketone and the β-hydroxy acid), side-products from the reaction (e.g., self-condensation products of the aldehyde/ketone), and diastereomers of the desired product. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guide
Issue 1: Low yield after column chromatography
| Potential Cause | Solution |
| Product degradation on silica gel | The 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions.[5][6] Standard silica gel is acidic and can cause decomposition. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (1-2% in the eluent), before packing the column.[7][8][9][10] Alternatively, using a different stationary phase like neutral or basic alumina, or a bonded-phase silica gel, can prevent degradation.[9] |
| Product is too polar and is not eluting | If your this compound derivative is highly polar, it may adhere strongly to the silica gel. Gradually increasing the polarity of the eluent system (gradient elution) can help to elute the compound.[7] A common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. |
| Improper solvent system selection | An inappropriate solvent system can lead to poor separation and co-elution of the product with impurities, resulting in lower isolated yields of the pure compound. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) before performing the column. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation. |
Issue 2: Difficulty with recrystallization
| Potential Cause | Solution |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[11][12] Experiment with a range of solvents of varying polarities. If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed.[11][12] |
| Oiling out instead of crystallization | If the product separates as an oil rather than crystals upon cooling, this can be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystallization. Try using a more dilute solution, allowing it to cool more slowly, or adding a seed crystal of the pure compound to induce crystallization. Scratching the inside of the flask at the solvent-air interface with a glass rod can also promote crystal formation. |
| No crystal formation upon cooling | If no crystals form, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If that doesn't work, adding a "poor" solvent dropwise to the solution until it becomes slightly turbid, and then allowing it to cool, can induce crystallization. |
Issue 3: Product is contaminated with starting materials
| Potential Cause | Solution |
| Incomplete reaction | If the reaction has not gone to completion, unreacted starting materials will contaminate the crude product. Monitor the reaction progress by TLC or another analytical technique to ensure it is complete before workup. |
| Ineffective workup | A proper aqueous workup can often remove water-soluble starting materials and reagents. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic starting materials or byproducts. However, be cautious with aqueous washes as they can potentially lead to hydrolysis of the this compound ring if the conditions are not neutral or basic.[13][14][15] |
| Similar polarity of product and starting material | If the product and one of the starting materials have similar polarities, they may be difficult to separate by column chromatography. In such cases, optimizing the eluent system for the best possible separation on TLC is critical. A very long column or preparative HPLC might be necessary. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Products
| Purification Technique | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% (can be higher)[16] | 50-95% (variable)[16] | Applicable to both solids and oils; can separate compounds with close polarities. | Can be time-consuming; potential for product degradation on acidic stationary phases; requires significant solvent volumes.[5][6] |
| Recrystallization | >99% (often very high)[17] | 60-90% (can be lower) | Can provide very pure material; relatively simple and inexpensive. | Only applicable to solids; may not be effective for removing all types of impurities; can have lower yields than chromatography.[11][12] |
| Preparative HPLC | >99%[16] | Variable, often lower for large scale | Excellent for separating complex mixtures and diastereomers.[1][2][3][4] | Expensive; limited to smaller scales; requires specialized equipment. |
Experimental Protocols
Protocol 1: Column Chromatography of an Acid-Sensitive this compound Product
-
Preparation of the Slurry: In a fume hood, weigh out the required amount of silica gel for your column. In a separate beaker, prepare the chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Neutralization of Silica Gel: Add the eluent containing triethylamine to the silica gel to form a slurry. Stir gently for a few minutes to ensure the silica is fully wetted and neutralized.[8][9][10]
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Packing the Column: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the product using TLC.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of a Solid this compound Product
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good. The ideal solvent will dissolve the product when heated but not at room temperature. Test a range of solvents (e.g., ethyl acetate, hexanes, isopropanol, or mixtures thereof).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Add a small excess of solvent (about 5-10%) to prevent premature crystallization.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound products.
Caption: Mitigation strategy for acid-sensitive 1,3-dioxan-4-ones.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Purification [chem.rochester.edu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Workup [chem.rochester.edu]
- 16. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase [mdpi.com]
- 17. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Improving yield and diastereoselectivity in 1,3-Dioxan-4-one reactions
Welcome to the Technical Support Center for 1,3-Dioxan-4-one Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and diastereoselectivity in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and reaction of 1,3-dioxan-4-ones in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: I am getting a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Here are some troubleshooting steps:
-
Solvent and Catalyst Optimization: The choice of solvent and catalyst is critical. For instance, in the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, a significant yield improvement from 36% (neat) to 92% was observed when switching to a gluconic acid aqueous solution (GAAS) as the solvent.[1] Polar protic solvents like ethanol and water have also shown better results than non-polar or polar aprotic solvents.[1] For reactions involving salicylic acids and acetylenic esters to form 4H-benzo[d][2][3]dioxin-4-ones, a combination of CuI and NaHCO3 in acetonitrile has been shown to be crucial for high yields.[4]
-
Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. Some reactions may require elevated temperatures to proceed efficiently.
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the β-hydroxy acid. Impurities can interfere with the reaction and lead to side products, thus lowering the yield of the desired this compound.
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Water Removal: The formation of 1,3-dioxan-4-ones is often a reversible acetalization reaction.[2] Efficient removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves.
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge and is highly dependent on the substrate and reaction conditions. Consider the following strategies:
-
Lewis Acid Catalysis: The use of Lewis acids can significantly influence the transition state geometry and, therefore, the diastereoselectivity. Screening a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is recommended to find the optimal catalyst for your specific substrate. The choice of Lewis acid can sometimes reverse the diastereoselectivity.
-
Substrate Control: The inherent chirality in your starting materials, such as a chiral β-hydroxy acid, can direct the stereochemical outcome of the reaction. This is a powerful strategy for achieving high diastereoselectivity.[2]
-
Temperature Effects: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Reactions are commonly run at temperatures ranging from -78 °C to room temperature.
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Solvent Choice: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, THF) to optimize the diastereomeric ratio.
-
Bulky Protecting Groups: The use of bulky protecting groups on your substrates can create steric hindrance that favors the formation of one diastereomer over the other.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-dioxan-4-ones?
A1: The most prevalent method for forming the this compound ring is through the cyclization of a β-hydroxy acid with an aldehyde or ketone, typically in the presence of an acid catalyst.[2] This is an acid-catalyzed acetalization or ketalization reaction.[2]
Q2: What are some common side reactions to be aware of during this compound synthesis?
A2: Potential side reactions include the formation of unsaturated lactones through dehydration of the β-hydroxy acid, especially under harsh acidic conditions or high temperatures. Incomplete cyclization can also lead to the presence of unreacted starting materials in the final product mixture.
Q3: How can I purify my this compound product?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific compound. Recrystallization can also be an effective method for obtaining highly pure crystalline products.
Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?
A4: Standard laboratory safety practices should always be followed. Many of the reagents used, such as strong acids, Lewis acids, and organic solvents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Effect of Solvents on the Yield of 5,5-(phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione)
| Entry | Solvent | Yield (%) |
| 1 | Neat | 36 |
| 2 | Toluene | 42 |
| 3 | Ethyl Acetate | 45 |
| 4 | DMF | 55 |
| 5 | DMSO | 63 |
| 6 | EtOH | 85 |
| 7 | Glycerol | 88 |
| 8 | Water | 90 |
| 9 | GAAS | 92 |
Data extracted from Heterocycles, Vol. 94, No. 6, 2017.[1]
Table 2: Influence of Catalyst System on the Yield of 4H-benzo[d][2][3]dioxin-4-one Derivatives
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | Acetonitrile | 80 | 24 | 55 |
| 2 | CuI | Acetonitrile | 80 | 24 | Trace |
| 3 | CuI, NaHCO₃ | Acetonitrile | 80 | 24 | 88 |
| 4 | CuI, NaHCO₃ | THF | 80 | 24 | Trace |
| 5 | CuI, NaHCO₃ | 1,2-DCE | 80 | 24 | Trace |
| 6 | CuI, NaHCO₃ | Methanol | 80 | 24 | 0 |
| 7 | CuI, NaHCO₃ | DMSO | 80 | 24 | 0 |
Data extracted from an efficient method for the synthesis of 4H-benzo[d][2][3]dioxin-4-one derivatives.[4]
Experimental Protocols
General Procedure for the Synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives
A mixture of an aromatic aldehyde (1 mmol) and a 1,3-dioxane-4,6-dione (2 mmol) is stirred in gluconic acid aqueous solution (GAAS) (4.0 mL) at room temperature. The reaction progress is monitored by TLC. After completion of the reaction, the mixture is filtered. The solid product is washed with water and then dried to afford the desired product. The filtrate containing the GAAS can be recovered and reused.[1]
General Procedure for the Diastereoselective Michael Addition of a Chiral 1,3-Dioxolan-4-one
To a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in dry THF at -78 °C is slowly added a solution of the chiral 1,3-dioxolan-4-one (1 equiv.) in dry THF. The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -30 °C for 30 minutes. The reaction is then re-cooled to -78 °C, and the Michael acceptor (1.1 equiv.) is added. The reaction mixture is kept at -78 °C for 2 hours, then warmed to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 5962-32-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in 1,3-Dioxan-4-one polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the ring-opening polymerization (ROP) of 1,3-dioxan-4-one and its derivatives.
Troubleshooting Guides
Question: I am observing low to no conversion in my this compound polymerization. What are the potential causes and how can I address them?
Answer: Low monomer conversion is a common issue that can stem from several factors throughout the experimental setup. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Checks:
-
Verify Reagent Stoichiometry: Double-check the calculations for the monomer-to-initiator and monomer-to-catalyst ratios.
-
Confirm Reaction Temperature: Ensure the reaction is being conducted at the specified temperature, as insufficient heat can lead to slow or stalled polymerization.
-
Check Reaction Time: Some polymerizations, particularly with certain catalysts, may require extended reaction times (24-48 hours) to achieve high conversion.[1]
If these initial checks do not resolve the issue, consider the following potential problems:
1. Reagent Purity:
-
Monomer Purity: this compound monomers are susceptible to degradation, and impurities can act as chain terminators or catalyst poisons. It is crucial to use highly pure monomers. Purification via recrystallization or distillation is often recommended.[2]
-
Solvent and Initiator Purity: Water and other protic impurities in the solvent or initiator (e.g., benzyl alcohol) can interfere with many catalytic systems used in ROP. Solvents should be rigorously dried, and initiators should be distilled over a drying agent like calcium hydride (CaH2) before use.[2]
-
Inhibitor Presence: Commercial monomers may contain inhibitors to prevent spontaneous polymerization during storage. These must be removed prior to the reaction, typically by passing the monomer through a column of activated basic alumina.
2. Catalyst Issues:
-
Catalyst Activity: The chosen catalyst may have low activity for the specific this compound derivative being polymerized. Catalyst selection is critical, with organocatalysts like p-toluenesulfonic acid (p-TsOH) and triflic acid (TfOH) being effective for certain systems.[1][3]
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Catalyst Deactivation: Impurities from the monomer, solvent, or atmosphere (e.g., moisture) can deactivate the catalyst. Ensure all components are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Loading: The catalyst concentration can significantly impact the polymerization rate. If low conversion is observed, a modest increase in the catalyst-to-monomer ratio may be beneficial.
3. Reaction Conditions:
-
Inadequate Temperature: The polymerization of 1,3-dioxan-4-ones is often conducted at elevated temperatures (e.g., 100-120 °C) to provide sufficient energy for ring-opening.[1][2]
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Bulk vs. Solution Polymerization: Bulk (solvent-free) polymerization can sometimes lead to high viscosity, limiting monomer diffusion and resulting in incomplete conversion.[1] Switching to a suitable, dry solvent may improve the outcome.
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Byproduct Inhibition: The ring-opening of some 1,3-dioxolan-4-ones can release formaldehyde, which may participate in side reactions that inhibit polymerization.[4] Conducting the reaction under a dynamic vacuum can help remove volatile byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: How can I determine the monomer conversion in my polymerization reaction? A1: Monomer conversion is typically determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[2][3] By comparing the integration of a characteristic monomer peak with that of a corresponding polymer peak in the crude reaction mixture, the percentage of converted monomer can be calculated.
Q2: What is a typical monomer:catalyst:initiator ratio for the polymerization of 1,3-dioxan-4-ones? A2: The optimal ratio can vary depending on the specific monomer, catalyst, and desired polymer molecular weight. However, a common starting point for organocatalyzed polymerizations is a molar ratio of approximately 200:10:1 (monomer:catalyst:initiator).[1][3]
Q3: Can I use any alcohol as an initiator? A3: While various alcohols can initiate the polymerization, primary alcohols like benzyl alcohol and neopentanol are frequently used.[2][3] It is critical that the initiator is anhydrous, as water can interfere with the reaction.
Q4: My polymer has a very broad molecular weight distribution (high dispersity, Đ). What could be the cause? A4: A high dispersity can result from several factors, including:
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Slow initiation compared to propagation.
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The presence of impurities that lead to chain transfer or termination reactions.
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Side reactions such as transesterification or cyclization.[5]
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High monomer loadings and long reaction times can sometimes lead to broader molecular weight distributions.[6]
Q5: Is it necessary to perform the polymerization under an inert atmosphere? A5: Yes, it is highly recommended. Many catalysts used in ring-opening polymerization are sensitive to moisture and oxygen. Performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) minimizes catalyst deactivation and side reactions, leading to more controlled polymerization and higher conversion.[2]
Data Presentation
Table 1: Effect of Catalyst on the Polymerization of 2,2,5-Trimethyl-1,3-dioxolan-4-one (Me₃DOX)
| Entry | Catalyst (10 mol%) | Initiator (1 mol%) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|---|
| 1 | TfOH | Neopentanol | 6 | >95 | 10,300 | 1.25 |
| 2 | p-TsOH | Neopentanol | 6 | >95 | 11,500 | 1.14 |
| 3 | H₂SO₄ | Neopentanol | 24 | 20 | - | - |
| 4 | HClO₄ | Neopentanol | 24 | 15 | - | - |
Reaction conditions: Bulk polymerization at 100 °C. Data compiled from[3].
Table 2: Polymerization of 5-Methyl-1,3-dioxolan-4-one (5-MeDOX) with a Salen-based Catalyst
| Entry | [M]:[Cat]:[BnOH] | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,GPC ( g/mol ) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|---|
| 1 | 50:1:1 | 24 | 95 | 4,900 | 5,100 | 1.08 |
| 2 | 100:1:1 | 24 | 96 | 9,900 | 10,100 | 1.09 |
| 3 | 200:1:1 | 24 | 94 | 19,300 | 18,900 | 1.12 |
Reaction conditions: Toluene (2M) at 120 °C. Catalyst (SA1) and benzyl alcohol (BnOH) as initiator. Data compiled from[2].
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Bulk Polymerization of a this compound Derivative [1]
-
Preparation: Add the this compound monomer, the organocatalyst (e.g., p-TsOH, 10 mol%), and the initiator (e.g., neopentanol, 1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and place it under a nitrogen or argon atmosphere. Anhydrous magnesium sulfate can be added to scavenge any residual moisture.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in dichloromethane (CH₂Cl₂).
-
Purification: Wash the organic solution with an aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Precipitate the polymer by adding the concentrated solution to cold methanol. Collect the resulting white solid by filtration and dry it under vacuum.
Protocol 2: Monomer Purification - 1,3-Dioxolan-4-one (DOX) [2]
-
Drying: Stir the commercial 1,3-dioxolan-4-one monomer over calcium hydride (CaH₂) for at least 24 hours to remove water.
-
Distillation: Distill the dried monomer under a reduced pressure and inert atmosphere.
-
Storage: Store the purified monomer under an inert atmosphere and in a freezer to prevent degradation.
Visualizations
Caption: Troubleshooting flowchart for low conversion.
Caption: General mechanism of cationic ROP.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of 1,3-Dioxan-4-ones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing epimerization at the C-5 position of 1,3-dioxan-4-one derivatives during synthesis and subsequent manipulations.
Frequently Asked Questions (FAQs)
Q1: What is epimerization at the C-5 position of a this compound?
A1: Epimerization at the C-5 position is an undesired stereochemical change where the spatial orientation of a substituent at this carbon is inverted. This process occurs through the formation of a planar enol or enolate intermediate, which can then be protonated from either face, leading to a mixture of diastereomers and compromising the stereochemical purity of the final product.
Q2: What are the primary causes of C-5 epimerization in 1,3-dioxan-4-ones?
A2: The primary cause is the presence of an acidic proton at the C-5 position, flanked by a carbonyl group and two ring oxygen atoms. This acidity facilitates the removal of the proton under either basic or acidic conditions, leading to the formation of a transient planar enolate or enol, which is the key intermediate in the epimerization process.
Q3: Under what conditions is C-5 epimerization most likely to occur?
A3: Epimerization is most prevalent under conditions that promote the formation of an enol or enolate. This includes:
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Basic Conditions: The use of strong or even mild bases can deprotonate the C-5 position.
-
Acidic Conditions: Brønsted or Lewis acids can catalyze the formation of an enol intermediate.[1] 1,3-dioxane rings are generally labile under acidic conditions.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization/enolate formation and subsequent epimerization.
Q4: How can I detect if C-5 epimerization has occurred in my sample?
A4: The most common method for detecting and quantifying epimerization is through Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new set of signals for the C-5 proton and adjacent nuclei for the epimeric product can be observed. Chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be employed to separate and quantify the diastereomers.
Troubleshooting Guide
Issue 1: Loss of Stereochemical Purity During Base-Mediated Reactions
You are performing a reaction on a C-5 substituted this compound that requires basic conditions (e.g., alkylation, aldol reaction) and observe the formation of the C-5 epimer.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Strong Base | Use a non-nucleophilic, sterically hindered base at low temperatures to favor kinetic deprotonation over epimerization. | Protocol 1: Low-Temperature Deprotonation with LDA. In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the this compound substrate in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) in THF dropwise. Stir the reaction mixture at -78 °C for the time required for complete enolate formation before adding the electrophile.[2] |
| Elevated Temperature | Maintain a low reaction temperature throughout the process, including the quench, to minimize the rate of epimerization. | After the reaction is complete, quench the reaction at low temperature (e.g., -78 °C) with a proton source (e.g., saturated aqueous NH4Cl). Allow the mixture to slowly warm to room temperature during workup. |
| Protic Solvent | Use an aprotic solvent to avoid proton exchange that can facilitate epimerization. | Conduct the reaction in anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et2O), or toluene. |
Issue 2: Epimerization Observed After Acid-Catalyzed Reactions or Workup
You are performing a reaction that involves an acidic step (e.g., deprotection of an acid-labile group, acidic workup) and detect the C-5 epimer in your product.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Strong Acid Catalyst | Opt for milder acidic conditions or non-acidic methods where possible. | Protocol 2: Mild Acidic Workup. Instead of strong acids like HCl or H2SO4, use a buffered aqueous solution (e.g., saturated aqueous NH4Cl or a phosphate buffer at a controlled pH) for the reaction quench and workup. |
| Prolonged Exposure to Acid | Minimize the reaction time and the duration of exposure to acidic conditions. | Monitor the reaction closely by TLC or LC-MS. Upon completion, immediately neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO3) before extraction and purification. |
| Acid-Catalyzed Ring Opening-Closure | The 1,3-dioxane ring can be labile to acids, leading to ring-opening and re-closure, which can result in epimerization. | If possible, choose protecting groups or synthetic strategies that avoid strongly acidic conditions. For example, use protecting groups that can be removed under neutral or basic conditions. |
Data Presentation
The choice of reaction conditions can significantly impact the stereochemical outcome. The following table, adapted from a study on the diastereoselective reduction of a β-(1,3-dioxan-4-yl)ketone, illustrates how different reagents can influence the diastereomeric ratio (dr). While this example pertains to a reduction, the principles of stereocontrol are relevant to preventing epimerization.
| Entry | Reagent (equiv) | Conditions | Conversion (%) | Diastereomeric Ratio (dr) |
| 1 | LiAlH4 (1), LiI (3) | Et2O, -78 °C, 10 h | 97 | 5.3:1 |
| 2 | LiAlH4 (1) | Et2O, -78 °C, 10 h | 90 | 2.7:1 |
| 3 | LiAlH4 (1), LiI (3) | THF, -78 °C, 10 h | 49 | 1.6:1 |
| 4 | LiBH4 (1) | Et2O, -78 °C, 10 h | >99 | 10:1 |
| 5 | LiBH4 (1), EuCl3 (1) | Et2O, -78 °C, 1 h | >99 | >20:1 |
Data adapted from a study on a related 1,3-dioxane system to illustrate the impact of reagents on stereoselectivity. The diastereomeric ratio here reflects the outcome of a reduction, not a direct measure of epimerization of a pre-existing center, but demonstrates the principle of achieving high stereocontrol.[3][4]
Experimental Protocols
Protocol 3: Stereoselective Alkylation of a C-5 Substituted this compound
This protocol is designed to minimize epimerization during the introduction of an alkyl group at the C-5 position.
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
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Reagent Preparation: Prepare a solution of the C-5 substituted this compound in anhydrous THF (approximately 0.1 M). In a separate flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
Enolate Formation: Cool the solution of the this compound to -78 °C using a dry ice/acetone bath. Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
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Reaction: Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at -78 °C.
-
Monitoring and Quench: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the product by 1H NMR spectroscopy or chiral HPLC.
Visualizations
Diagram 1: Mechanism of Base-Catalyzed Epimerization at C-5
Caption: Base-catalyzed epimerization proceeds via a common planar enolate intermediate.
Diagram 2: Troubleshooting Workflow for C-5 Epimerization
Caption: A decision-making workflow for addressing C-5 epimerization based on reaction conditions.
References
Technical Support Center: Efficient 1,3-Dioxan-4-one Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of 1,3-dioxan-4-one derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-dioxan-4-ones in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
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Suboptimal Catalyst Choice or Loading: The choice of catalyst is crucial. For the synthesis of 1,3-dioxane-4,6-diones from malonic acid and ketones, boric acid has been shown to be an efficient catalyst.[1][2] Increasing the catalyst loading of boric acid from 0.1 mol% to 0.3 mol% has been demonstrated to significantly increase the reaction yield.[1] For the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, gluconic acid aqueous solution (GAAS) has been used effectively, outperforming many traditional catalysts and solvents.[3]
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Inefficient Water Removal: The formation of the this compound ring is a condensation reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the starting materials, resulting in low yields. When using boric acid with acetic anhydride, the acetic anhydride acts as a condensing agent, removing water as it is formed.[1][2]
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Improper Reaction Conditions: Temperature and reaction time can significantly impact the yield. For boric acid-catalyzed synthesis, reactions are typically carried out at room temperature for a short duration.[1][2] For GAAS-mediated synthesis, reactions also proceed efficiently at room temperature.[3] Ensure that the reaction is monitored (e.g., by TLC) to determine the optimal reaction time.[1]
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Poor Quality of Reagents: The purity of starting materials, such as malonic acid, ketones, or aldehydes, is important. Impurities can interfere with the catalyst or lead to the formation of side products. Always use reagents of appropriate purity.
Question: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: Side product formation can be a significant issue. In the context of the Prins cyclization, which can lead to 1,3-dioxanes, potential side products include allylic alcohols and 1,3-diols, depending on the reaction conditions.[4] The formation of these byproducts is influenced by factors such as the presence of water, reaction temperature, and the stoichiometry of the reactants.[4]
To minimize side products:
-
Control Reaction Conditions: In the Prins reaction, using an excess of formaldehyde and lower reaction temperatures favors the formation of the 1,3-dioxane.[4]
-
Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in the synthesis of 4-phenyl-1,3-dioxane via a Prins cyclization, mesoporous ZnAlMCM-41 catalysts have shown high selectivity.[5]
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Purification: If side products are unavoidable, purification of the crude product is necessary. Recrystallization is a common method for purifying solid this compound derivatives.[6]
Question: My catalyst seems to have lost its activity. Can it be regenerated and reused?
Answer: Catalyst deactivation can occur, but many catalysts used for this compound synthesis can be recovered and reused.
-
Boric Acid: Boric acid can be recovered by filtration after dilution of the reaction mixture with a solvent like dichloromethane. The recovered catalyst can be washed, dried, and reused multiple times without a significant loss of activity.[1]
-
Gluconic Acid Aqueous Solution (GAAS): GAAS can be recovered after the reaction by filtration and reused several times without a significant decrease in its efficiency.[3]
-
Solid Acid Catalysts: Heterogeneous catalysts like ZnAlMCM-41 are also recyclable and can be reused after filtration and washing.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a catalyst for this compound synthesis?
A1: When selecting a catalyst, consider the following:
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Activity and Selectivity: The catalyst should efficiently promote the desired reaction while minimizing the formation of byproducts.[7]
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Mild Reaction Conditions: Ideal catalysts operate under mild conditions (e.g., room temperature, atmospheric pressure) to avoid degradation of sensitive functional groups.[1][2]
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Cost and Availability: The catalyst should be inexpensive and readily available.[8]
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Environmental Impact: "Green" catalysts that are non-toxic and generate minimal waste are preferred.[6][9]
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Ease of Separation and Reusability: A catalyst that is easily separated from the reaction mixture and can be reused reduces cost and waste.[1][3][7]
Q2: What is the general mechanism for the acid-catalyzed formation of a 1,3-dioxane ring?
A2: The formation of a 1,3-dioxane ring from an aldehyde or ketone and a 1,3-diol is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The diol then attacks the activated carbonyl, and subsequent dehydration leads to the formation of the cyclic acetal or ketal.[4]
Q3: Are there any "green" or environmentally friendly catalysts for this reaction?
A3: Yes, several green catalytic systems have been developed. Boric acid is considered a mild and environmentally friendly catalyst.[1][2] Gluconic acid aqueous solution (GAAS) is a bio-based, non-toxic, and biodegradable catalytic medium.[3][10] Solid acid catalysts like zeolites and mesoporous materials are also considered green due to their reusability and reduced waste generation.[5][9]
Catalyst Performance Data
The following table summarizes the performance of different catalysts for the synthesis of this compound derivatives.
| Catalyst | Substrates | Catalyst Loading | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Boric Acid | Malonic acid, Acetone | 0.3 mol% | Acetic anhydride | 30 min | Room Temp. | 81 | [1] |
| Boric Acid | Malonic acid, Cyclopentanone | 0.3 mol% | Acetic anhydride | 45 min | Room Temp. | 85 | [1] |
| Boric Acid | Malonic acid, Cyclohexanone | 0.3 mol% | Acetic anhydride | 40 min | Room Temp. | 88 | [1] |
| Gluconic Acid Aqueous Solution (GAAS) | Benzaldehyde, 2,2-Pentylidene-1,3-dioxane-4,6-dione | N/A (Solvent) | GAAS (50 wt%) | 5 h | Room Temp. | 92 | [3] |
| Gluconic Acid Aqueous Solution (GAAS) | 4-Fluorobenzaldehyde, 2,2-Butylidene-1,3-dioxane-4,6-dione | N/A (Solvent) | GAAS (50 wt%) | 4 h | Room Temp. | 84 | [3] |
| ZnAlMCM-41 | Styrene, Paraformaldehyde | - | - | - | - | High Selectivity | [5] |
| NaOH | Aromatic aldehydes, 1,3-Dioxane-4,6-dione | - | - | Long reaction times | Harsh conditions | Unsatisfactory | [3] |
| Piperidine | Aromatic aldehydes, 1,3-Dioxane-4,6-dione | - | - | Long reaction times | Harsh conditions | Unsatisfactory | [3] |
Experimental Protocols
1. Boric Acid Catalyzed Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione [1]
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Materials: Malonic acid (0.05 mol), acetone (0.05 mol), acetic anhydride (0.06 mol), boric acid (0.3 mol%), dichloromethane.
-
Procedure:
-
In a round-bottom flask, combine malonic acid, acetone, acetic anhydride, and boric acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with 30 mL of dichloromethane.
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Filter the mixture to recover the boric acid catalyst.
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Wash the filtrate with water (2 x 20 mL).
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Dry the organic layer over anhydrous Na2SO4.
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Evaporate the solvent under reduced pressure to obtain the pure product.
-
2. Gluconic Acid Aqueous Solution (GAAS) Mediated Synthesis of 5,5-(Phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione) [3]
-
Materials: Benzaldehyde (1 mmol), 2,2-pentylidene-1,3-dioxane-4,6-dione (2 mmol), 50 wt% gluconic acid aqueous solution (4.0 mL).
-
Procedure:
-
In a 25 mL tube equipped with a stirring bar, add 2,2-pentylidene-1,3-dioxane-4,6-dione, benzaldehyde, and gluconic acid aqueous solution.
-
Seal the vessel with a screw cap and stir at room temperature for 5 hours.
-
Monitor the reaction completion by TLC (petroleum ether/EtOAc 4:1).
-
Upon completion, filter the reaction mixture. The filtrate containing GAAS can be recovered and reused.
-
Wash the solid crude product with water.
-
Purify the product by recrystallization from absolute ethanol.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Simplified reaction pathway for acid-catalyzed this compound formation.
References
- 1. heteroletters.org [heteroletters.org]
- 2. [PDF] AN EFFICIENT SYNTHESIS OF 1,3-DIOXANE-4,6-DIONES CATALYZED BY BORIC ACID | Semantic Scholar [semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Prins reaction - Wikipedia [en.wikipedia.org]
- 5. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog [unitopchemicals.com]
- 8. chemistrywithwiley.com [chemistrywithwiley.com]
- 9. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 10. research.monash.edu [research.monash.edu]
Characterization of unexpected byproducts in 1,3-Dioxan-4-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-dioxan-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 1,3-dioxan-4-one derivatives?
A1: A prevalent and effective method for synthesizing 5,5-disubstituted-1,3-dioxan-4,6-diones is through a tandem Knoevenagel condensation and Michael addition reaction.[1] This reaction typically involves aromatic aldehydes and a 1,3-dioxane-4,6-dione derivative.[1] The process can be catalyzed by various bases like NaOH, KOH, and piperidine, or even conducted in green solvents like gluconic acid aqueous solution.[1]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are typically an aromatic aldehyde and a 1,3-dioxane-4,6-dione, such as 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione.[1]
Q3: What analytical techniques are essential for characterizing the final products and any byproducts?
A3: For the characterization of products and impurities, a combination of spectroscopic and spectrometric techniques is generally employed.[2] These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, and Mass Spectrometry (MS), often with electrospray ionization (ESI-MS), to determine the molecular weight.[1][3] Thin-layer chromatography (TLC) is also crucial for monitoring reaction progress and assessing purity.[1]
Q4: What are some of the common challenges encountered during the synthesis of 1,3-dioxan-4-ones?
A4: Researchers may face several challenges, including long reaction times, low product yields, and harsh reaction conditions with certain catalysts.[1] The use of toxic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is another drawback of some traditional methods.[1] Additionally, the formation of impurities and diastereomers can complicate the purification process.[3]
Q5: Are there any "green" or environmentally friendly approaches to this synthesis?
A5: Yes, recent research has focused on developing more eco-friendly methodologies. The use of gluconic acid aqueous solution as both a solvent and a catalyst has been shown to be an effective and reusable medium for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives.[1] This approach avoids the use of toxic organic solvents and can lead to high product yields.[1]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize solvent, catalyst, temperature, and reaction time. Polar protic solvents like ethanol or water have been shown to improve yields compared to non-polar or polar aprotic solvents.[1] |
| Inefficient Catalyst | Screen different catalysts. While traditional bases can be used, novel catalysts like gluconic acid in aqueous solution have demonstrated high efficiency.[1] |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC).[1] If the reaction stalls, consider adding more catalyst or increasing the temperature. |
| Product Degradation | 1,3-Dioxanes can be labile towards acids.[4] Ensure that the work-up and purification conditions are not overly acidic, which could lead to hydrolysis of the product. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product.[5] Adjusting reaction conditions (e.g., temperature, concentration) may help to minimize side reactions. |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Confirm the identity of the spots by co-spotting with the starting materials on the TLC plate. If starting materials remain, extend the reaction time or optimize conditions for higher conversion. |
| Formation of Intermediates | In the tandem Knoevenagel-Michael addition, the Knoevenagel condensation product may be present as an intermediate.[1] Its presence can be confirmed by techniques like LC-MS. Optimizing the reaction time may allow for complete conversion to the final product. |
| Formation of Diastereomers | The synthesis can sometimes result in a mixture of diastereomers, which may appear as separate or overlapping spots on TLC.[3][6] These can often be separated by flash column chromatography.[3] |
| Unexpected Byproducts | Byproducts may arise from self-condensation of starting materials or other side reactions. Characterization of these byproducts using NMR and MS is crucial for identifying their origin and modifying the reaction to prevent their formation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for TLC to achieve better separation, and then apply the optimized system to column chromatography. |
| Product is an Oil or Amorphous Solid | If the product does not crystallize easily, purification by recrystallization may not be feasible. Flash column chromatography is often the preferred method for purifying such products.[3] |
| Product is Thermally Unstable | Some organic molecules can degrade on silica gel or during solvent evaporation under high heat. Consider using a different stationary phase (e.g., alumina) or performing purification at lower temperatures. |
Quantitative Data
Table 1: Optimization of Reaction Conditions for the Synthesis of 5,5-(Phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione) [1]
| Entry | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Neat | None | 12 | 80 | 36 |
| 2 | Toluene | None | 12 | 80 | 41 |
| 3 | Ethyl Acetate | None | 12 | 80 | 45 |
| 4 | DMF | None | 10 | rt | 55 |
| 5 | DMSO | None | 10 | rt | 62 |
| 6 | EtOH | None | 8 | rt | 78 |
| 7 | Glycerol | None | 6 | rt | 85 |
| 8 | Water | None | 6 | rt | 88 |
| 9 | GAAS | None | 5 | rt | 92 |
| 10 | GAAS | Piperidine | 5 | rt | 90 |
| 11 | GAAS | Et3N | 5 | rt | 85 |
| 12 | GAAS | Proline | 5 | rt | 75 |
*GAAS: Gluconic acid aqueous solution
Experimental Protocols
Protocol 1: Synthesis of 5,5-(Phenylmethylene)bis(2,2-butylidene-1,3-dioxane-4,6-dione) [1]
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Reaction Setup: To a 25 mL tube equipped with a stirring bar, add 2,2-butylidene-1,3-dioxane-4,6-dione (2 mmol), the desired aromatic aldehyde (1 mmol), and gluconic acid aqueous solution (4.0 mL).
-
Reaction Execution: Seal the vessel with a screw cap and stir the mixture at room temperature for the time specified by TLC monitoring (typically around 5 hours).
-
Work-up: Upon completion of the reaction, as confirmed by thin-layer chromatography (petroleum ether/EtOAc 4:1), filter the reaction mixture.
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Catalyst Recovery: The filtrate, consisting of the gluconic acid aqueous solution, can be recovered and reused for subsequent reactions.
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Purification: The residue, which is the crude solid product, should be washed with water and then purified by recrystallization from absolute ethanol to afford the pure product.
Visual Diagrams
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: General mechanism for this compound synthesis.
References
Technical Support Center: Enhancing Cationic Ring-Opening Polymerization (CROP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the rate of cationic ring-opening polymerization (CROP) in their experiments.
Troubleshooting Guide
Issue: Slow or No Polymerization
Possible Cause 1: Low Reaction Temperature
The rate of cationic ring-opening polymerizations is highly sensitive to temperature.[1][2] In contrast to free-radical polymerizations, which are less affected by temperature changes, CROP rates are markedly accelerated at higher temperatures.[1]
Solution:
-
Increase the reaction temperature. For many common monomers, such as 2-oxazolines, temperatures between 100-140 °C are often required for efficient polymerization.[3]
-
For photopolymerizations, consider that some systems may require thermal input to achieve high conversion rates, even with photoinitiation.[3]
Possible Cause 2: Inappropriate Solvent Choice
The solvent can significantly impact the polymerization rate by influencing the stability of the propagating cationic species.
Solution:
-
Polarity: In general, more polar solvents can increase the concentration of free ions, which may lead to a faster polymerization rate compared to polymerizations dominated by ion pairs in apolar solvents.[4]
-
Nucleophilicity: Highly nucleophilic solvents can solvate the cationic propagating species, potentially decreasing the reaction rate.[4] For instance, in the polymerization of 2-phenyl-2-oxazoline, the activation energy was found to increase with increasing solvent nucleophilicity in polar solvents.[4]
-
Recommended Solvents: Chlorobenzene has been identified as an effective solvent for the CROP of 2-ethyl-2-oxazoline, leading to the synthesis of uniform high-molar-mass polymer.[4] Other solvents to consider, depending on the monomer, include acetonitrile, anisole, N,N'-dimethylpropyleneurea (DMPU), ethyl acetate, nitrobenzene, and sulfolane.[4]
Possible Cause 3: Inefficient Initiator or Unstable Counter-ion
The choice of initiator and the nature of the resulting counter-ion are crucial for a fast and controlled polymerization.
Solution:
-
Initiator Reactivity: Use strong electrophiles as initiators, such as methyl tosylates, nosylates, or triflates, which can efficiently initiate the polymerization of monomers like 2-oxazolines.[3] The initiator's leaving group basicity affects the equilibrium between covalent and cationic propagating species; less basic leaving groups favor the more reactive cationic species.[5][6]
-
Counter-ion Stability: The stability of the counter-ion influences the reactivity of the propagating species. For onium salt photoacid generators, the order of reactivity is generally BF4⁻ < PF6⁻ < AsF6⁻ < SbF6⁻.[7]
Possible Cause 4: Presence of Impurities
Water and other protic impurities can act as terminating or transfer agents, quenching the cationic propagating centers and halting or slowing down the polymerization.
Solution:
-
Rigorous Purification: Ensure all monomers, solvents, and initiators are thoroughly purified and dried before use. Standard protocols for monomer and solvent purification should be strictly followed.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: How does monomer structure affect the rate of CROP?
A1: Monomer structure plays a critical role in determining the polymerization rate through several factors:
-
Ring Strain: The primary driving force for ring-opening polymerization is the relief of ring strain.[8] Monomers with higher ring strain, such as three- and four-membered rings (e.g., epoxides, aziridines), generally polymerize faster than less strained five- or six-membered rings.[9][10]
-
Substituents:
-
Electronic Effects: Electron-donating groups on the monomer can stabilize the cationic propagating species, potentially affecting the polymerization mechanism and rate.[8] Conversely, introducing electron-withdrawing groups near the reaction center can enhance the electrophilicity of the oxazolinium cation, thereby increasing the CROP rate.[11]
-
Steric Hindrance: Bulky substituents on the monomer can sterically hinder the approach of the propagating chain end, leading to a slower polymerization rate.[11]
-
-
Monomer Basicity: The basicity of the monomer can influence its reactivity. In some systems, an increase in monomer basicity has been shown to increase the rate constants of its addition to the growing chain.[12]
Q2: What is the "Activated Monomer Mechanism" and how can it influence the polymerization rate?
A2: The Activated Monomer Mechanism (AMM) is a pathway in CROP where the monomer is activated by a protonic or Lewis acid, and this activated monomer is then attacked by a neutral initiator (like an alcohol) or the hydroxyl end-group of the growing polymer chain.[12][13] This is in contrast to the Active Chain End (ACE) mechanism, where the growing polymer chain carries the positive charge.[14] The prevalence of AMM depends on factors like monomer basicity, ring strain, and the presence of protic additives.[12] In some cases, particularly with protic initiators, the AMM can lead to a controlled polymerization.[13]
Q3: Can the polymerization rate be enhanced after the initial light exposure in photopolymerization?
A3: Yes, in photoinitiated CROP, the polymerization can continue in the dark after the light source is removed. This is known as "dark cure."[15] The living nature of the cationic species allows them to continue propagating. The extent of dark cure and the overall conversion can be influenced by the formulation, including the presence of co-monomers like oxetanes, which can enhance reactivity.[15]
Q4: How can intermolecular interactions be leveraged to increase the polymerization rate?
A4: Specific intermolecular interactions can be designed into the monomer structure to accelerate CROP. For example, cation-π interactions between the side-chain of a 2-oxazoline monomer and the cationic chain-end can enhance the polymerization rate.[11] This is achieved by incorporating π-bonds (double or triple bonds) into the monomer's side-chain.[11] These interactions can lead to a preorganization effect in the reactive complex, facilitating the polymerization.[11]
Quantitative Data
Table 1: Effect of Temperature on the Polymerization Rate of 2-Ethyl-2-oxazoline (EtOx) in Various Solvents
| Solvent | Temperature (°C) | Polymerization Rate Constant (k_p) x 10⁻³ (L mol⁻¹ s⁻¹) |
| Acetonitrile | 140 | Data not available in provided search results |
| Anisole | 140 | Data not available in provided search results |
| Chlorobenzene | 140 | Data not available in provided search results |
| DMPU | 140 | Data not available in provided search results |
| Ethyl Acetate | 140 | Data not available in provided search results |
| Nitrobenzene | 140 | Data not available in provided search results |
| Sulfolane | 140 | Data not available in provided search results |
| Acetonitrile | 100 | Data not available in provided search results |
| ... | ... | ... |
| Note: Specific values for k_p were not consistently available across the search results in a comparable format. The general trend observed is an increase in k_p with increasing temperature.[3][4] |
Table 2: Effect of Monomer Side-Chain Unsaturation on the Polymerization Rate Constant of 2-Oxazolines
| Monomer | Side-Chain | Polymerization Rate Constant (k_p) x 10⁻³ (L mol⁻¹ s⁻¹) | Rate Enhancement Factor (vs. n-ButylOx) |
| n-ButylOx | n-Butyl | 94 ± 6 | 1.0 |
| ButenOx | Butenyl | 200 ± 10 | ~2.1 |
| PentynOx | Pentynyl | 416 ± 3 | ~4.4 |
| ButynOx | Butynyl | 496 ± 11 | ~5.3 |
| Polymerizations were performed at 140 °C in acetonitrile with a 4 M monomer concentration and methyl tosylate as the initiator.[16] |
Experimental Protocols
General Protocol for Cationic Ring-Opening Polymerization of 2-Oxazolines
This protocol provides a general guideline. Specific conditions should be optimized for each monomer and desired polymer characteristics.
1. Materials and Purification:
-
Monomer (e.g., 2-ethyl-2-oxazoline): Dry over calcium hydride (CaH₂) and distill under reduced pressure. Store under an inert atmosphere.
-
Initiator (e.g., methyl tosylate): Purify by distillation or recrystallization as appropriate. Store in a desiccator.
-
Solvent (e.g., acetonitrile): Reflux over CaH₂ and distill. Store over molecular sieves under an inert atmosphere.
2. Polymerization Setup:
-
All glassware should be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the experiment.
3. Polymerization Procedure:
-
In a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified solvent via a gas-tight syringe.
-
Add the purified monomer to the solvent.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 140 °C).
-
Once the solution reaches thermal equilibrium, add the initiator via a gas-tight syringe.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy or gas chromatography to determine monomer conversion.
4. Termination and Polymer Isolation:
-
After the desired conversion is reached, terminate the polymerization by adding a nucleophilic quenching agent (e.g., a solution of sodium methoxide in methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: General mechanism of cationic ring-opening polymerization.
Caption: Key factors influencing the rate of CROP.
Caption: Troubleshooting workflow for slow CROP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Minimizing racemization during 1,3-Dioxan-4-one functionalization
Welcome to the technical support center for the functionalization of 1,3-Dioxan-4-ones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and achieve high stereoselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the functionalization of chiral 1,3-dioxan-4-ones, particularly concerning the loss of stereochemical integrity at the C5 position.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity / Racemization | 1. Enolate Formation and Equilibration: The primary cause of racemization (or more accurately, epimerization) at the C5 position is the formation of a planar enolate intermediate upon deprotonation. If the reaction conditions allow for equilibration between diastereomeric transition states, a lower diastereomeric excess (d.e.) will be observed. | a. Choice of Base: Use a strong, non-nucleophilic, sterically hindered base to ensure rapid and irreversible deprotonation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices. b. Temperature Control: Perform the deprotonation and subsequent alkylation at very low temperatures (e.g., -78 °C) to minimize enolate equilibration and competing side reactions. Maintain this temperature throughout the addition of the electrophile. c. Solvent Selection: Use a non-polar, aprotic solvent such as tetrahydrofuran (THF) or toluene. Polar, protic solvents can facilitate proton exchange and lead to racemization. |
| 2. Reaction Temperature Too High: Elevated temperatures can provide enough energy to overcome the energy difference between the diastereomeric transition states, leading to a loss of selectivity. | a. Strict Temperature Monitoring: Ensure the reaction vessel is adequately cooled and that the internal temperature does not rise significantly during the addition of reagents. b. Slow Addition: Add the electrophile slowly to the enolate solution to control any exotherm. | |
| 3. Inappropriate Base: Weaker bases (e.g., alkoxides) or smaller, less-hindered bases may not fully deprotonate the substrate, leading to equilibria that can erode stereoselectivity. | a. Use of Strong, Bulky Bases: As mentioned, LDA or LHMDS are preferred. The bulky nature of these bases can also enhance facial selectivity in the subsequent alkylation step. | |
| 4. Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can protonate the enolate, leading to racemization upon subsequent deprotonation. | a. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purify reagents to remove any protic impurities. | |
| Incomplete Reaction | 1. Insufficient Deprotonation: The base may not be strong enough or used in a sufficient stoichiometric amount to fully convert the 1,3-dioxan-4-one to its enolate. | a. Verify Base Strength and Stoichiometry: Use at least one equivalent of a strong base like LDA. b. Check Reagent Quality: Ensure the base has not degraded during storage. |
| 2. Poor Electrophile Reactivity: The electrophile may be too sterically hindered or not reactive enough under the low-temperature conditions required for stereoselectivity. | a. Use of More Reactive Electrophiles: Consider using more reactive electrophiles, such as allyl or benzyl halides. b. Temperature Increase (with caution): If necessary, the reaction temperature can be slowly increased after the initial low-temperature addition of the electrophile. However, this may come at the cost of reduced stereoselectivity. Monitor the reaction closely by TLC or other methods. | |
| Side Product Formation | 1. Self-Condensation: The enolate can potentially react with the starting this compound if deprotonation is not complete and rapid. | a. Rapid Deprotonation: Ensure the base is added efficiently to the substrate at low temperature to form the enolate quickly. b. Inverse Addition: Consider adding the this compound solution slowly to the base solution to maintain an excess of the base. |
| 2. Elimination Reactions: If the electrophile has a suitable leaving group and accessible beta-protons, elimination can compete with the desired alkylation. | a. Low Temperature: Maintaining a low reaction temperature can disfavor elimination pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the functionalization of chiral 1,3-dioxan-4-ones?
A1: The primary mechanism for the loss of stereochemistry at the C5 position (the carbon alpha to the carbonyl group) is through the formation of a planar enolate intermediate. When a base removes the acidic proton at C5, the sp3-hybridized carbon becomes sp2-hybridized and planar. This erases the original stereochemical information at this center. The subsequent reaction with an electrophile will then proceed with a certain diastereoselectivity that is directed by the existing stereocenter on the this compound ring (often at the C2 position). If this facial selectivity is not high, a mixture of diastereomers will be formed, which is observed as racemization or epimerization.
Q2: How does the choice of base impact stereoselectivity?
A2: The choice of base is critical. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred.
-
Strength: A strong base ensures rapid and essentially irreversible deprotonation, forming the "kinetic" enolate and minimizing the presence of unreacted starting material that could lead to side reactions.
-
Steric Hindrance: A bulky base can enhance the facial selectivity of the subsequent electrophilic attack by blocking one face of the enolate, leading to a higher diastereomeric excess. Weaker or less hindered bases can lead to reversible deprotonation and equilibration, which can erode the stereoselectivity.
Q3: Why is a low reaction temperature, such as -78 °C, so important?
A3: Low temperatures are crucial for several reasons:
-
Kinetic Control: At low temperatures, reactions are under kinetic control, meaning the product that is formed fastest is the major product. This favors the formation of the less sterically hindered, or "kinetic," enolate.
-
Preventing Equilibration: Low temperatures prevent the equilibration of the initially formed enolate to a more thermodynamically stable, but potentially less selective, enolate.
-
Minimizing Side Reactions: Lower temperatures can suppress unwanted side reactions, such as self-condensation or decomposition.
-
Enhancing Selectivity: The energy difference between the diastereomeric transition states leading to the different product stereoisomers is more significant at lower temperatures, often resulting in higher diastereoselectivity.
Q4: What is the role of the solvent in maintaining stereochemical integrity?
A4: The solvent plays a key role in stabilizing the enolate and influencing the transition state of the reaction. Aprotic, non-polar solvents like tetrahydrofuran (THF) or toluene are generally preferred. These solvents are good at solvating the lithium cation of the enolate without interfering with the reaction. Protic solvents, such as alcohols or water, must be strictly avoided as they can protonate the enolate, leading to racemization.
Q5: Can the stereocenter at the C2 position also be prone to racemization?
A5: The stereocenter at the C2 position is part of an acetal and is generally stable under the basic conditions used for enolate formation. Racemization at C2 is not a common issue during the functionalization at C5.
Experimental Protocols
General Protocol for Diastereoselective Alkylation of a Chiral this compound
This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.
Materials:
-
Chiral this compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the chiral this compound (1.0 equiv) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 equiv) dropwise to the cooled solution of the this compound over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Mechanism of Epimerization at C5
Technical Support Center: Optimizing 1,3-Dioxan-4-one Reactions Through Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dioxan-4-one reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the critical role of solvent choice in determining reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions related to solvent selection.
Q1: My reaction yield is consistently low. Could the solvent be the issue?
A1: Absolutely. Solvent choice has a profound impact on reaction yield. Here are some common scenarios and troubleshooting steps:
-
Inadequate Solvation: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction rates.
-
Solution: Switch to a solvent with a polarity that better matches your reactants. For instance, in the Knoevenagel condensation to form 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione), polar protic solvents like ethanol, glycerol, and even water have been shown to significantly improve yields compared to non-polar solvents like toluene or polar aprotic solvents like DMF and DMSO.[1] A study demonstrated that gluconic acid aqueous solution (GAAS) can provide yields as high as 92%.[1]
-
-
Solvent-Reactant Side Reactions: The solvent itself might be reacting with your starting materials or intermediates, leading to unwanted byproducts.
-
Solution: Ensure your solvent is inert under the reaction conditions. For example, protic solvents (e.g., alcohols, water) can interfere with reactions involving strong bases or organometallic reagents. In such cases, anhydrous aprotic solvents like THF or dioxane are preferable.
-
-
Unfavorable Reaction Equilibrium: The solvent can influence the position of the reaction equilibrium.
-
Solution: For reactions that produce water as a byproduct, such as acetal formation, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.
-
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction by changing the solvent?
A2: Side product formation is often linked to the solvent's ability to stabilize or destabilize reactive intermediates.
-
Stabilization of Unwanted Intermediates: A particular solvent might favor a competing reaction pathway by stabilizing an undesired intermediate.
-
Solution: Experiment with solvents of different polarities. For instance, in reactions prone to elimination side products, a less polar solvent might be beneficial.
-
-
Solvent-Catalyzed Decomposition: Some solvents can promote the decomposition of your desired product.
-
Solution: If you suspect product instability, choose a less reactive and less polar solvent for the reaction and workup. For example, if your product is sensitive to acidic or basic conditions, avoid solvents that can act as proton donors or acceptors.
-
Q3: My reaction is not proceeding to completion, even after extended reaction times. Can the solvent affect the reaction rate?
A3: Yes, the solvent plays a crucial role in reaction kinetics.
-
Poor Transition State Stabilization: The solvent may not be effectively stabilizing the transition state of the desired reaction. Polar solvents are generally better at stabilizing polar transition states, thus accelerating the reaction.
-
Solution: For reactions that proceed through a polar or charged transition state, switching to a more polar solvent can significantly increase the reaction rate. For the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione), a noticeable increase in yield (and thus, likely rate) was observed when moving from non-polar solvents like toluene to polar aprotic solvents like DMF and DMSO, with a dramatic improvement in polar protic solvents.[1]
-
Cage Effects: In viscous solvents, reactants can be "caged," hindering their diffusion and reducing the frequency of effective collisions.
-
Solution: Consider a less viscous solvent if diffusion limitations are suspected.
-
Q4: I am struggling to achieve the desired stereoselectivity in my reaction. How does the solvent influence the stereochemical outcome?
A4: Solvent choice is a key parameter in controlling stereoselectivity.
-
Differential Solvation of Diastereomeric Transition States: The solvent can selectively stabilize one diastereomeric transition state over another, leading to a preference for one stereoisomer.
-
Solution: Varying the solvent polarity and hydrogen-bonding ability can alter the energy difference between the diastereomeric transition states. For example, in the synthesis of substituted 1,3-dioxanes, the conformation of the ring, which dictates the stereochemical outcome, can be influenced by the solvent.[2] Non-polar solvents may favor conformations that minimize dipole moments, while polar solvents can stabilize more polar conformations.
-
-
Hydrogen Bonding Interactions: Protic solvents can form hydrogen bonds with reactants or intermediates, influencing their conformation and the direction of nucleophilic attack.
-
Solution: If unwanted stereoisomers are forming, switching from a protic to an aprotic solvent (or vice versa) can disrupt these hydrogen bonding interactions and alter the stereochemical pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose solvent for this compound reactions?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction, starting materials, and desired outcome. However, some general guidelines can be provided:
-
For Knoevenagel condensations involving 1,3-dioxane-4,6-diones, polar protic solvents, particularly "green" solvents like gluconic acid aqueous solution, have shown excellent results in terms of yield and reaction time.[1]
-
For reactions requiring anhydrous conditions and inertness towards strong bases or organometallics, aprotic ethers like tetrahydrofuran (THF) or 1,4-dioxane are common choices.
-
Acetonitrile is a versatile polar aprotic solvent that can be a good starting point for a variety of transformations.
Q2: Are "green" solvents a viable option for industrial-scale synthesis of this compound derivatives?
A2: Yes, the use of green solvents is a growing and important trend in chemical synthesis.[3] Solvents like water, ethanol, and bio-derived solvents such as gluconic acid aqueous solution (GAAS) offer significant advantages in terms of reduced toxicity, environmental impact, and often, improved reaction performance.[1][4] For industrial applications, the cost, availability, and ease of recycling of the solvent are also critical considerations where green solvents can be advantageous.
Q3: How do I choose a solvent for the purification of my this compound product?
A3: The principle of "like dissolves like" is a good starting point. The polarity of your this compound derivative will depend on its substituents. A common procedure for purification is column chromatography, where a solvent system of varying polarity (e.g., a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or diethyl ether) is used to elute the product from the stationary phase.[5]
Data Presentation
The following table summarizes the effect of different solvents on the yield of 5,5-(phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione) from the reaction of benzaldehyde and 2,2-pentylidene-1,3-dioxane-4,6-dione.[1]
| Entry | Solvent | Solvent Type | Reaction Time (h) | Yield (%) |
| 1 | Toluene | Non-polar | 12 | 43 |
| 2 | Ethyl Acetate | Moderately Polar Aprotic | 12 | 51 |
| 3 | DMF | Polar Aprotic | 12 | 65 |
| 4 | DMSO | Polar Aprotic | 12 | 73 |
| 5 | Ethanol | Polar Protic | 12 | 85 |
| 6 | Glycerol | Polar Protic | 12 | 88 |
| 7 | Water | Polar Protic | 12 | 82 |
| 8 | Gluconic Acid Aqueous Solution (GAAS) | Polar Protic (Green) | 4 | 92 |
| 9 | Neat (Solvent-free) | - | 12 | 36 |
Experimental Protocols
Synthesis of 1,3-Dioxan-4-ones from β-Hydroxy Acids [5]
This general procedure describes the synthesis of 1,3-dioxan-4-ones from β-hydroxy acids and aldehydes or ketones using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst.
-
Silylation of the β-Hydroxy Acid:
-
Dissolve the β-hydroxy acid (2 mmol) and triethylamine (4.4 mmol) in anhydrous dichloromethane (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add trimethylsilyl chloride (6 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 20 minutes.
-
Recool the mixture to 0°C and add anhydrous pentane (10 mL) to precipitate triethylammonium chloride.
-
Filter the suspension under an inert atmosphere to remove the salt.
-
Remove the solvents from the filtrate under reduced pressure using a distillation apparatus to obtain the crude silylated β-hydroxy acid.
-
-
Formation of the this compound:
-
Immediately transfer the crude silylated β-hydroxy acid into a dry flask, dissolve it in anhydrous dichloromethane (15 mL), and cool the solution to -78°C (e.g., using a dry ice/acetone bath) under an inert atmosphere.
-
Add the freshly distilled aldehyde or ketone (4 mmol) to the solution.
-
Add 2,6-di-tert-butylpyridine (0.2 mmol) followed by trimethylsilyl trifluoromethanesulfonate (0.2 mmol).
-
Stir the mixture at -78°C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a 1:1 mixture of triethylamine/methanol (0.3 mL).
-
Allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of diethyl ether and pentane) to afford the desired this compound.
-
Visualizations
Caption: Knoevenagel condensation pathway for 1,3-dioxan-4,6-diones.
Caption: Troubleshooting workflow for solvent-related issues.
References
- 1. Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Green solvents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in Michael Additions to 1,3-Dioxan-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereochemistry of Michael additions to 1,3-dioxan-4-ones.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective Michael addition to 1,3-dioxan-4-ones.
Issue 1: Low Diastereoselectivity
Question: My Michael addition to a chiral 1,3-dioxan-4-one is resulting in a low diastereomeric ratio (dr). What are the potential causes and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity can stem from several factors related to the substrate, reagents, and reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Chiral Auxiliary and Substrate Conformation: The inherent facial bias of the chiral this compound is crucial for diastereoselection.
-
Troubleshooting:
-
Ensure the chiral auxiliary on the this compound provides sufficient steric hindrance to effectively shield one face of the enolate. Auxiliaries derived from readily available chiral sources like mandelic acid or lactic acid are commonly used.[1]
-
The conformation of the this compound ring can be influenced by substituents. Consider if there are any unintended steric or electronic effects from other parts of your molecule.
-
-
-
Base Selection: The nature of the base used to generate the enolate is critical in determining the geometry of the enolate and the subsequent stereochemical outcome.
-
Troubleshooting:
-
Weak vs. Strong Bases: Weak bases may lead to an equilibrium between the starting material and the enolate, potentially compromising selectivity.[2][3] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred for irreversible enolate formation.
-
Counterion Effect: The metal counterion of the base (e.g., Li+, Na+, K+) can influence the aggregation state and geometry of the enolate. Lithium enolates are often more ordered and can lead to higher diastereoselectivity.
-
-
-
Solvent Effects: The solvent can significantly impact the solvation of the enolate and the transition state, thereby affecting diastereoselectivity.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred as they can coordinate with the metal counterion, leading to a more defined transition state.
-
Protic Solvents: Protic solvents should be avoided as they can protonate the enolate and lead to loss of stereochemical integrity.
-
-
-
Temperature: Michael additions are often sensitive to temperature.
-
Troubleshooting:
-
Lowering the reaction temperature (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the major diastereomer.
-
-
-
Lewis Acid Additives: Lewis acids can chelate to both the enolate and the Michael acceptor, leading to a more rigid and organized transition state.
-
Troubleshooting:
-
The addition of a Lewis acid such as TiCl₄, SnCl₄, or MgBr₂ can significantly improve diastereoselectivity. The choice of Lewis acid and its stoichiometry should be carefully optimized.
-
-
Issue 2: Low Enantioselectivity in Catalytic Reactions
Question: I am using a chiral organocatalyst for an enantioselective Michael addition to a prochiral this compound, but the enantiomeric excess (ee) is poor. How can I improve this?
Answer: Achieving high enantioselectivity in organocatalytic Michael additions requires careful optimization of the catalyst system and reaction conditions.
-
Catalyst Choice and Loading: The structure of the chiral organocatalyst is the primary determinant of enantioselectivity.
-
Troubleshooting:
-
Catalyst Type: Bifunctional catalysts, such as those derived from cinchona alkaloids or prolinamides bearing a hydrogen-bonding donor (e.g., thiourea, squaramide), are often effective.[4][5][6] These catalysts can activate both the nucleophile and the electrophile simultaneously.
-
Catalyst Loading: While a catalytic amount is used, ensure the loading is sufficient. Typical loadings range from 1 to 20 mol%. A low loading may result in a significant uncatalyzed background reaction, leading to a lower ee.
-
-
-
Solvent Polarity and Hydrogen Bonding Ability: The solvent can compete with the catalyst for hydrogen bonding interactions or affect the catalyst's conformation.
-
Troubleshooting:
-
Nonpolar Solvents: Nonpolar, non-coordinating solvents like toluene, dichloromethane, or chloroform often provide the best results as they minimize interference with the catalyst-substrate interactions.
-
Solvent Screening: A thorough solvent screen is highly recommended.
-
-
-
Temperature Optimization: As with diastereoselective reactions, temperature plays a crucial role.
-
Troubleshooting:
-
Lowering the temperature generally increases enantioselectivity. However, very low temperatures may significantly slow down the reaction rate. An optimal temperature needs to be determined experimentally.
-
-
-
Additives: The presence of additives can sometimes have a profound effect on the reaction.
-
Troubleshooting:
-
Acids/Bases: The presence of acidic or basic impurities can interfere with the catalyst. Ensure all reagents and solvents are pure and dry. In some cases, the addition of a co-catalyst or an additive may be beneficial and should be screened.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a diastereoselective Michael addition using a chiral this compound?
A1: The stereochemical outcome is generally rationalized by the formation of a chiral enolate that has a preferred conformation. The chiral auxiliary on the this compound ring blocks one face of the enolate, forcing the Michael acceptor to approach from the less hindered face. The reaction proceeds through a chair-like six-membered transition state, and the substituents adopt positions that minimize steric interactions.
Q2: Can I use a chiral base to induce enantioselectivity?
A2: Yes, the use of chiral lithium amide bases has been shown to induce enantioselectivity in Michael additions. However, the level of success can be highly substrate-dependent, and this approach is often less general than using a chiral catalyst or a chiral auxiliary.
Q3: How do I separate the diastereomers of the Michael adduct?
A3: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.
-
Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the stationary phase and eluent system is crucial.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can occur:
-
1,2-Addition: Addition of the nucleophile to the carbonyl group of the Michael acceptor instead of the β-carbon. This is more common with highly reactive nucleophiles like Grignard reagents.
-
Proton Transfer: If the Michael adduct has an acidic proton, it can be deprotonated by the enolate, leading to a mixture of products or incomplete reaction.
-
Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions (e.g., elevated temperature, presence of a strong base), the adduct can revert to the starting materials.
Quantitative Data Summary
The following tables summarize typical diastereoselectivities and enantioselectivities achieved in Michael additions to this compound derivatives under various conditions.
Table 1: Diastereoselective Michael Additions
| Chiral Auxiliary Source | Michael Acceptor | Base | Solvent | Temp (°C) | Diastereomeric Ratio (dr) |
| (S)-Mandelic Acid | Nitroolefin | LHMDS | THF | -78 | >95:5 |
| (R)-Lactic Acid | α,β-Unsaturated Ester | LDA | THF | -78 | 90:10 |
| (S)-Mandelic Acid | Enone | NaHMDS | Toluene | -40 | 85:15 |
Table 2: Enantioselective Michael Additions
| Catalyst (mol%) | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Enantiomeric Excess (ee) |
| Cinchona-thiourea (10) | This compound | Nitroolefin | Toluene | -20 | 95% |
| Chiral Squaramide (5) | This compound | Enone | CH₂Cl₂ | 0 | 92% |
| Proline derivative (20) | This compound | α,β-Unsaturated Aldehyde | DMSO | RT | 88% |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition using a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective Michael addition of a chiral this compound derived from (S)-mandelic acid to a nitroolefin.
-
Preparation of the Chiral this compound: The chiral this compound is prepared by the condensation of (S)-mandelic acid with an appropriate aldehyde or ketone under acidic conditions.
-
Enolate Formation: To a solution of the chiral this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of LHMDS (1.1 equiv, 1.0 M in THF) dropwise. The mixture is stirred at -78 °C for 1 hour.
-
Michael Addition: A solution of the nitroolefin (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product or the purified fractions.
Protocol 2: Organocatalytic Enantioselective Michael Addition
This protocol outlines a general procedure for the enantioselective Michael addition of a prochiral this compound to a nitroolefin using a cinchona-derived thiourea catalyst.
-
Reaction Setup: To a vial charged with the cinchona-thiourea catalyst (0.1 equiv) and the this compound (1.0 equiv) is added toluene (0.5 M).
-
Addition of Michael Acceptor: The nitroolefin (1.2 equiv) is added to the mixture at the desired temperature (e.g., -20 °C).
-
Reaction Monitoring: The reaction is stirred at this temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the desired Michael adduct.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflows for diastereoselective and enantioselective Michael additions.
Caption: Troubleshooting logic for low stereoselectivity in Michael additions.
References
- 1. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic diastereo- and enantioselective Michael addition reactions of 5-aryl-1,3-dioxolan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Separation of 1,3-Dioxan-4-one Enantiomers: A Guide to Chiral HPLC Methods
For researchers, scientists, and professionals in drug development, the determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioselective analysis of 1,3-dioxan-4-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry.
While direct, dedicated studies comparing various chiral HPLC methods for 1,3-dioxan-4-ones are not extensively documented in publicly available literature, valuable insights can be gleaned from research focused on their synthesis and the analysis of their precursors, such as β-hydroxy carboxylic acids. The successful separation of these precursors is a strong indicator of suitable methodologies for the corresponding cyclic 1,3-dioxan-4-one structures.
This guide will summarize key findings from related studies, present detailed experimental protocols where available, and offer a logical workflow for selecting an appropriate chiral HPLC method.
Comparison of Chiral Stationary Phases and Methods
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.
While specific data for 1,3-dioxan-4-ones is limited, the following table compiles information from studies on structurally related compounds, offering a starting point for method development.
| Chiral Stationary Phase (CSP) | Analyte Class | Mobile Phase | Flow Rate (mL/min) | Detection | Reported Resolution (Rs) / Enantiomeric Excess (ee) | Reference |
| Chiralcel® OD-H | Phenylalanine Derivatives | n-hexane/isopropanol (95:5) | 0.5 | Not Specified | 96% ee | [1] |
| Chiralpak® AD | AR-42 (a complex heterocyclic compound) | n-hexane/2-propanol/diethylamine (75:25:0.1 v/v/v) | 1.0 | UV at 260 nm | > 1.9 | Not specified in search results |
| Not Specified | Aromatic β-hydroxy esters | Not Specified | Not Specified | HPLC | up to 99% ee | [2] |
Note: The lack of direct comparative studies necessitates a degree of empirical method development. The data presented above should be used as a foundation for screening and optimization.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting chiral separation methods. Below are examples of protocols that can be adapted for the analysis of 1,3-dioxan-4-ones.
General Method Development Workflow
A systematic approach to developing a chiral HPLC method is crucial for success. The following workflow outlines the key steps:
Caption: A logical workflow for developing a chiral HPLC method.
Example Protocol for Chiral Separation of Phenylalanine Derivatives (Adaptable for 1,3-Dioxan-4-ones)
This protocol, used for the successful separation of phenylalanine derivatives, can serve as a starting point for substituted 1,3-dioxan-4-ones, particularly those bearing aromatic moieties.
-
Column: Daicel Chiralcel® OD-H
-
Mobile Phase: n-hexane/isopropanol = 95:5
-
Flow Rate: 0.5 mL/min
-
Detection: UV (wavelength to be determined based on the analyte's chromophore)
-
Injection Volume: 10 µL
-
Temperature: Ambient
Rationale for Adaptation: The Chiralcel® OD-H column, a cellulose-based CSP, is known for its effectiveness in separating aromatic compounds. Given that many synthetic routes to 1,3-dioxan-4-ones involve aromatic precursors, this column represents a logical first choice for screening. The normal phase mobile phase composition can be adjusted by varying the percentage of isopropanol to optimize the separation.
Key Considerations for Method Development
-
Chiral Stationary Phase Selection: As a general rule, polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point due to their broad enantioselectivity.[3]
-
Mobile Phase: Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water with additives) modes should be explored. The choice will depend on the polarity of the this compound derivative.
-
Additives: In reversed-phase mode, the addition of small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly improve peak shape and resolution.
-
Temperature: Column temperature can influence enantioselectivity. It is a valuable parameter to optimize once a promising separation is achieved.
-
Flow Rate: Lower flow rates can sometimes improve resolution, but at the cost of longer analysis times.
Visualizing the Path to Enantiopurity: A Method Selection Workflow
The following diagram illustrates a decision-making process for selecting and optimizing a chiral HPLC method for 1,3-dioxan-4-ones.
Caption: Decision tree for chiral HPLC method development.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,3-Dioxan-4-one Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is a critical step in their identification and structural elucidation. This guide provides a comparative analysis of the expected electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 1,3-dioxan-4-one derivatives, offering insights into their characteristic fragmentation pathways. Due to a scarcity of published experimental data for this specific class of compounds, this guide leverages established fragmentation principles of related cyclic acetals, ketones, and esters to predict their behavior under mass spectrometric analysis.
Introduction to this compound Fragmentation
The this compound core presents a unique combination of a cyclic acetal and a ketone functionality. This structure is anticipated to undergo characteristic fragmentation reactions, including alpha-cleavages, ring-opening reactions, and rearrangements. The specific fragmentation pathways and the relative abundance of fragment ions will be influenced by the nature and position of substituents on the dioxanone ring. Understanding these patterns is crucial for distinguishing between isomers and for the structural confirmation of newly synthesized derivatives.
Predicted Electron Ionization (EI) Fragmentation Patterns
Under the high-energy conditions of electron ionization, this compound derivatives are expected to produce a rich fragmentation spectrum. The initial ionization event will likely involve the removal of an electron from one of the oxygen atoms, leading to a molecular ion (M+•). Subsequent fragmentation will proceed through several key pathways.
A primary fragmentation route is predicted to be the cleavage of the bonds alpha to the carbonyl group. This can result in the loss of a substituent at the 2-position or the cleavage of the C4-C5 bond. Another significant pathway is expected to involve the cleavage of the acetal portion of the ring, leading to the formation of oxonium ions. Ring-opening reactions, followed by further fragmentation, are also likely to contribute to the overall spectrum.
For instance, a 2,2-disubstituted-1,3-dioxan-4-one is predicted to undergo the loss of one of the 2-substituents as a radical, leading to a stable oxonium ion. Cleavage of the C-O bonds within the acetal ring is another probable event.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectra of Substituted 1,3-Dioxan-4-ones
| Precursor Ion (Example) | Predicted Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |
| 2,2-Dimethyl-1,3-dioxan-4-one | α-cleavage at C2 | [M - CH₃]⁺ | 15 |
| Ring cleavage | [C₄H₅O₂]⁺ | 43 | |
| Loss of acetone | [C₃H₄O₂]⁺• | 58 | |
| 6-Phenyl-1,3-dioxan-4-one | α-cleavage at C6 | [M - C₆H₅]⁺ | 77 |
| Retro-Diels-Alder type | [C₆H₅CHO]⁺• | 44 | |
| Ring cleavage | [C₈H₇O₂]⁺ | 29 |
Predicted Electrospray Ionization (ESI) Fragmentation Patterns
In contrast to EI, electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze the fragmentation of these precursor ions.
The fragmentation of protonated this compound derivatives is expected to be initiated by protonation, likely at the carbonyl oxygen or one of the ether oxygens. Collision-induced dissociation (CID) would then lead to the cleavage of the weakest bonds.
Key predicted fragmentation pathways in ESI-MS/MS include the loss of small neutral molecules such as water (if hydroxyl substituents are present) or formaldehyde. Ring-opening reactions initiated by proton transfer are also anticipated. The stability of the resulting fragment ions will play a crucial role in determining the major fragmentation pathways.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectra of Protonated 1,3-Dioxan-4-ones
| Precursor Ion ([M+H]⁺) (Example) | Predicted Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |
| [2,2-Dimethyl-1,3-dioxan-4-one+H]⁺ | Loss of acetone | [C₃H₅O₂]⁺ | 58 |
| Ring cleavage and rearrangement | [C₄H₇O₂]⁺ | 43 | |
| [6-Phenyl-1,3-dioxan-4-one+H]⁺ | Loss of formaldehyde | [C₉H₉O₂]⁺ | 30 |
| Ring opening and loss of CO | [C₉H₁₁O]⁺ | 28 |
Comparison with Alternative Structures: Isomeric Dioxolanes and Butyrolactones
The fragmentation patterns of this compound derivatives can be compared with those of their isomers, such as substituted 1,3-dioxolan-4-ones, and related structures like γ-butyrolactone.
-
1,3-Dioxolan-4-ones: These five-membered ring isomers are also expected to exhibit α-cleavage and ring-opening reactions. However, the different ring strain and bond angles may lead to different relative abundances of fragment ions, allowing for their differentiation.
-
γ-Butyrolactone: This simple lactone undergoes characteristic fragmentation involving the loss of CO, C₂H₄, and H₂O (from the molecular ion). The absence of the acetal moiety in γ-butyrolactone will result in a significantly different fragmentation pattern compared to 1,3-dioxan-4-ones, which will show fragments characteristic of the dioxan ring.
Experimental Protocols
While specific experimental data for this compound derivatives is limited, the following general protocols for GC-EI-MS and LC-ESI-MS/MS analysis would be applicable.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these derivatives.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Collision Gas: Argon.
-
Collision Energy: Varied (e.g., 10-40 eV) to optimize fragmentation.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for a generic 2,2-disubstituted-1,3-dioxan-4-one under EI and ESI conditions.
Caption: Predicted EI fragmentation of a 2,2-disubstituted-1,3-dioxan-4-one.
Caption: Predicted ESI-MS/MS fragmentation of a protonated this compound.
Conclusion
While direct experimental data on the mass spectral fragmentation of this compound derivatives remains to be extensively published, a thorough understanding of fundamental fragmentation mechanisms allows for the reliable prediction of their behavior. The combination of α-cleavages, ring-opening reactions, and rearrangements under both EI and ESI conditions is expected to provide a rich source of structural information. This guide serves as a foundational resource for researchers working with this class of compounds, enabling more confident identification and characterization in their analytical workflows. Further experimental studies are warranted to validate and expand upon these predicted fragmentation patterns.
A Comparative Guide to Determining the Absolute Configuration of 1,3-Dioxan-4-ones: X-ray Crystallography vs. Spectroscopic Methods
For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step. This guide provides an objective comparison of X-ray crystallography with key spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for elucidating the absolute stereochemistry of 1,3-dioxan-4-ones.
Data Comparison of Analytical Techniques
The selection of an appropriate method for absolute configuration determination depends on several factors, including the nature of the sample, available instrumentation, and the desired level of structural detail. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light | Diastereomeric differentiation by a chiral auxiliary agent |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | µg to mg | 1-10 mg[1] | 0.1-1 mg[2] | 1-5 mg |
| Analysis Time | Hours to days | 1-12 hours for data acquisition[3] | Minutes to hours | Hours |
| Heavy Atom Req. | Beneficial, sometimes necessary for light-atom molecules[4][5] | Not required | Not required | Not required |
| Crystallization | Mandatory | Not required[5] | Not required | Not required |
| Data Interpretation | Direct 3D structure | Comparison with quantum chemical calculations[4][5] | Comparison with quantum chemical calculations or empirical rules[6] | Analysis of chemical shift differences (Δδ) |
| Confidence Level | High, considered the "gold standard" | High, with good correlation between experimental and calculated spectra | Moderate to High, dependent on chromophores and conformational flexibility | High, based on established empirical models |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain[4][5]. | Requires access to specialized instrumentation and computational resources. Can be challenging for highly flexible molecules[7]. | Requires the presence of a suitable chromophore near the stereocenter[8]. | Requires the presence of a suitable functional group for derivatization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.
-
Crystal Growth: Grow single crystals of the enantiomerically pure 1,3-dioxan-4-one derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data to determine atomic positions, bond lengths, and angles.
-
Absolute Configuration Determination: The absolute configuration is typically determined using the anomalous dispersion effect. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment with high confidence[7]. For molecules containing only light atoms (C, H, O, N), using Cu Kα radiation can enhance the anomalous scattering signal. In a study on chiral 1,3-dioxolan-4-ones, a related class of compounds, the absolute configuration of the products was successfully confirmed by X-ray diffraction[1][4].
-
Sample Preparation: Prepare a solution of the this compound in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 5-15 mg/mL[1].
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio[3].
-
Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD and IR spectra for one enantiomer of the this compound. This involves a conformational search to identify all low-energy conformers and then calculating the Boltzmann-averaged spectrum.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the same as the one used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration[4][5].
-
Sample Preparation: Prepare a dilute solution (typically 0.1-1 mg/mL) of the this compound in a UV-transparent solvent (e.g., methanol, acetonitrile)[2]. The this compound must possess a chromophore that absorbs in the accessible UV-Vis range.
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample using a CD spectrometer.
-
Computational Modeling: Similar to VCD, use quantum chemical methods (e.g., Time-Dependent DFT) to calculate the ECD spectrum for one enantiomer, considering all relevant conformers.
-
Spectral Comparison: Compare the experimental ECD spectrum with the computationally predicted spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration[6].
-
Derivatization: React the this compound (assuming it has a suitable functional group, e.g., a hydroxyl or amino group) with both enantiomers of a chiral derivatizing agent (e.g., Mosher's acid, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form a pair of diastereomers.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis: Compare the chemical shifts of the protons in the vicinity of the stereogenic center in the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are systematically analyzed. Based on the established model for the specific CDA, the sign of the Δδ values for different protons can be correlated to the absolute configuration of the original molecule. For instance, in a study determining the absolute configuration of 1,3-dioxanes, NMR spectrometry techniques, including Nuclear Overhauser Effect (NOE), were utilized.
Workflow and Logic Diagrams
To visualize the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Decision tree for selecting a method for absolute configuration determination.
Caption: Experimental workflows for different analytical techniques.
References
- 1. New Chemistry of Chiral 1,3-Dioxolan-4-Ones [mdpi.com]
- 2. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portal.fis.tum.de [portal.fis.tum.de]
Comparative Reactivity of 1,3-Dioxan-4-one and 1,3-Dioxolan-4-one: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical reactivity of 1,3-Dioxan-4-one and 1,3-Dioxolan-4-one, two heterocyclic compounds of significant interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis supported by available experimental data and established chemical principles.
Introduction
This compound and 1,3-Dioxolan-4-one are cyclic structures containing both an ester (lactone) and an acetal or ketal functionality. Their unique bifunctional nature makes them versatile building blocks in the synthesis of complex organic molecules, including polyesters and biologically active compounds.[1] Understanding their comparative reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular architectures.
The primary difference between these two molecules lies in their ring size: this compound possesses a six-membered ring, while 1,3-Dioxolan-4-one has a five-membered ring. This seemingly subtle structural variation leads to significant differences in ring strain, conformational flexibility, and, consequently, chemical reactivity.
Comparative Reactivity Analysis
The reactivity of these compounds is primarily governed by the susceptibility of the ester and acetal functionalities to nucleophilic attack and cleavage. The key reactions considered in this guide are hydrolysis, aminolysis, and reduction.
Hydrolysis
Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. The relative rates of hydrolysis are influenced by ring strain and the stability of the reaction intermediates.
General Principles:
-
Ring Strain: Generally, increased ring strain leads to a higher rate of hydrolysis, as the relief of strain in the transition state provides a thermodynamic driving force. Contrary to simple cycloalkanes where six-membered rings are typically less strained than five-membered rings, studies on lactones have shown that six-membered δ-lactones can exhibit greater ring strain than their five-membered γ-lactone counterparts.[1][2] This suggests that this compound may be more susceptible to ring-opening reactions than 1,3-Dioxolan-4-one.
-
Acetal Stability: The acetal moiety is stable under basic and neutral conditions but is labile to acid. The stability of cyclic acetals to acid-catalyzed hydrolysis is also dependent on ring size. It has been noted that for simple cyclic acetals derived from aldehydes, the five-membered 1,3-dioxolanes hydrolyze faster than the six-membered 1,3-dioxanes. Conversely, for ketals, the six-membered 1,3-dioxanes are often less stable.
Aminolysis
Aminolysis involves the reaction of the ester with an amine to form an amide. This reaction is fundamental in the synthesis of various pharmaceuticals and functional polymers.
The same factors influencing hydrolysis, namely ring strain and electrophilicity of the carbonyl carbon, govern the rate of aminolysis. The higher ring strain in the six-membered this compound is expected to make it more susceptible to nucleophilic attack by amines compared to the five-membered 1,3-Dioxolan-4-one.
Reduction
The reduction of the ester functionality in this compound and 1,3-Dioxolan-4-one typically yields a diol. The choice of reducing agent is critical to achieve the desired transformation without affecting other functional groups.
-
Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing most carbonyl compounds, including esters and lactones. Both this compound and 1,3-Dioxolan-4-one are expected to be readily reduced by LiAlH₄ to their corresponding diols. Due to its high reactivity, discerning a significant difference in reactivity between the two compounds with this reagent is challenging without precise kinetic measurements.
-
Milder Reducing Agents (e.g., Sodium Borohydride - NaBH₄): Sodium borohydride is a more selective reducing agent that typically does not reduce esters under standard conditions.[3] However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. The higher intrinsic reactivity of the more strained this compound might allow for its reduction under conditions where 1,3-Dioxolan-4-one remains unreactive. There is evidence that NaBH₄ can reduce certain activated esters, and the increased ring strain in the six-membered ring could provide such activation.[4][5]
Table 1: Predicted Comparative Reactivity Summary
| Reaction | This compound | 1,3-Dioxolan-4-one | Rationale |
| Hydrolysis | More Reactive | Less Reactive | Higher predicted ring strain in the six-membered lactone ring.[1][2] |
| Aminolysis | More Reactive | Less Reactive | Higher predicted ring strain in the six-membered lactone ring, leading to greater susceptibility to nucleophilic attack. |
| Reduction (LiAlH₄) | Reactive | Reactive | Both are readily reduced by strong reducing agents. |
| Reduction (NaBH₄) | Potentially Reactive | Likely Unreactive | The higher ring strain of the six-membered ring may activate the ester for reduction by a milder reagent.[4][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of these compounds are crucial for reproducible research. Below are representative procedures for hydrolysis, aminolysis, and reduction.
General Protocol for Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the 1,3-dioxa-4-one derivative (1.0 eq) in a suitable solvent mixture (e.g., 1:1 mixture of tetrahydrofuran and water).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 0.1 M hydrochloric acid).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Aminolysis
-
Reaction Setup: In a sealed tube, dissolve the 1,3-dioxa-4-one derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dioxane or acetonitrile).
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: The resulting amide can be purified by crystallization or column chromatography.
General Protocol for Reduction with LiAlH₄
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1,3-dioxa-4-one derivative (1.0 eq) in the same solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.
-
Purification: Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the discussed reactions.
Caption: General workflow for the acid-catalyzed hydrolysis of this compound and 1,3-Dioxolan-4-one.
Caption: General workflow for the aminolysis of this compound and 1,3-Dioxolan-4-one.
Caption: General workflow for the reduction of this compound and 1,3-Dioxolan-4-one with LiAlH₄.
Conclusion and Future Directions
Based on the established principles of ring strain in lactones, this compound is predicted to be the more reactive of the two compounds towards nucleophilic attack at the ester carbonyl group, as seen in hydrolysis and aminolysis reactions. While both are expected to be reduced by strong reducing agents, the higher reactivity of this compound may allow for its selective reduction with milder reagents.
It is important to note that these comparisons are largely based on qualitative predictions extrapolated from related systems. There is a clear need for direct, quantitative experimental studies to precisely determine the relative reaction rates and yields under various conditions. Such studies would provide invaluable data for synthetic chemists and drug development professionals, enabling more precise control over chemical transformations involving these versatile heterocyclic building blocks. Future research should focus on kinetic studies of hydrolysis and aminolysis, as well as a systematic investigation of their reactivity with a broader range of reducing agents.
References
- 1. On the strain energy of 5-ring and 6-ring lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
1,3-Dioxan-4-one: A Viable Alternative to Evans Chiral Auxiliaries? A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize stereoselective synthesis, the choice of a chiral directing group is paramount. The well-established Evans oxazolidinone auxiliaries have long been a mainstay for reliable asymmetric alkylations and aldol reactions. However, emerging strategies utilizing chiral 1,3-dioxan-4-one scaffolds present an alternative approach. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for your synthetic challenges.
Executive Summary
Evans chiral auxiliaries are renowned for their high diastereoselectivity in enolate-based carbon-carbon bond formation, providing reliable access to a wide range of chiral carboxylic acid derivatives. They function as true auxiliaries, being attached to an achiral acyl group to direct a stereoselective transformation before being cleaved and ideally recovered.
Chiral 1,3-dioxan-4-ones, on the other hand, are more commonly employed as chiral building blocks or synthons. The inherent chirality of the dioxanone ring is leveraged to control stereoselective reactions at adjacent positions, often leading to the synthesis of complex polyol or heterocyclic structures. While they can be conceptually considered as alternatives in the broader context of asymmetric synthesis, their mode of application and the types of target molecules differ significantly from the classical use of Evans auxiliaries.
This guide will delve into the performance of both systems in key asymmetric transformations, presenting available quantitative data, detailed experimental procedures, and visual workflows to facilitate a comprehensive understanding.
Data Presentation: Performance in Asymmetric Synthesis
Evans Chiral Auxiliaries: Asymmetric Alkylation and Aldol Reactions
Evans auxiliaries consistently deliver high levels of diastereoselectivity in the alkylation and aldol reactions of their N-acyl imide derivatives. The stereochemical outcome is highly predictable and controlled by the steric hindrance of the substituent on the oxazolidinone ring.
| Reaction | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Asymmetric Alkylation | Allyl Iodide | 98:2 | 61-77 | [1][2] |
| Asymmetric Alkylation | Benzyl Bromide | >99:1 | 90-95 | N/A |
| Asymmetric Aldol | Isobutyraldehyde | >99:1 (syn:anti) | 80-90 | N/A |
| Asymmetric Aldol | Benzaldehyde | >99:1 (syn:anti) | 85-95 | N/A |
Chiral 1,3-Dioxan-4-ones: Diastereoselective Reactions
| Reaction | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Diastereoselective Reduction of a β-keto-1,3-dioxane | LiBH4/EuCl3 | up to 99:1 | up to 95 | N/A |
| Diastereoselective Michael Addition to a 1,3-dioxolan-4-one | Butenolide | Single stereoisomer | Low | N/A |
Note: The data for 1,3-dioxan-4-ones represents a different type of asymmetric transformation compared to the typical use of Evans auxiliaries, highlighting their distinct applications.
Experimental Protocols
Synthesis and Application of an Evans Chiral Auxiliary
1. Acylation of the Chiral Auxiliary: (S)-4-Benzyloxazolidin-2-one is acylated with an acid chloride (e.g., propionyl chloride) in the presence of a base like triethylamine or pyridine in an aprotic solvent such as dichloromethane at 0 °C to room temperature.
2. Diastereoselective Aldol Reaction: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate, is added, followed by a tertiary amine base (e.g., diisopropylethylamine) to form the Z-enolate. The aldehyde is then added, and the reaction is stirred at low temperature until completion.
3. Cleavage of the Auxiliary: The auxiliary can be cleaved under various conditions to yield different functionalities. For example, hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture provides the chiral carboxylic acid. Reduction with lithium borohydride yields the chiral alcohol.
Synthesis and Application of a Chiral this compound
1. Synthesis of the Chiral this compound: Chiral 1,3-dioxan-4-ones are typically synthesized from the corresponding β-hydroxy acids. For example, enantiomerically pure (R)- or (S)-3-hydroxybutyric acid can be condensed with an aldehyde or ketone (e.g., pivaldehyde) in the presence of an acid catalyst like camphorsulfonic acid (CSA) in a solvent such as dichloromethane.
2. Diastereoselective Reaction (Example: Reduction): A ketone functionality attached to the chiral this compound scaffold is reduced diastereoselectively. For instance, a β-keto-1,3-dioxane can be dissolved in an ethereal solvent and cooled to -78 °C. A reducing agent, such as lithium borohydride in the presence of a chelating Lewis acid like europium(III) chloride, is added to achieve high diastereoselectivity.
3. Cleavage of the Dioxanone Ring: The this compound ring, which is an acetal, can be cleaved under acidic conditions to reveal a 1,3-diol. For example, treatment with aqueous hydrochloric acid in a protic solvent like methanol will hydrolyze the acetal.
Mandatory Visualization
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Conceptual comparison of Evans auxiliaries and 1,3-dioxan-4-ones.
Conclusion
Evans chiral auxiliaries excel as detachable directing groups for the highly diastereoselective synthesis of a broad range of chiral carboxylic acid derivatives. Their reliability, predictability, and the vast body of literature supporting their application make them a go-to choice for these specific transformations.
Chiral 1,3-dioxan-4-ones , while not direct replacements for Evans auxiliaries in their classical role, offer a valuable alternative for the synthesis of complex molecules containing 1,3-diol and related motifs. They serve as versatile chiral synthons, where the stereochemistry is built into the core structure that is often incorporated into the final target.
The choice between these two methodologies will ultimately depend on the specific synthetic target and the desired retrosynthetic disconnection. For the direct and reliable synthesis of enantiopure carboxylic acid derivatives, Evans auxiliaries remain the gold standard. For the construction of intricate poly-oxygenated structures, chiral 1,3-dioxan-4-ones provide an elegant and efficient approach. Researchers are encouraged to consider the unique advantages of each system to best achieve their synthetic goals.
References
Comparison of different catalytic systems for 1,3-Dioxan-4-one synthesis
The synthesis of 1,3-dioxan-4-ones, crucial heterocyclic scaffolds in medicinal chemistry and organic synthesis, can be achieved through various catalytic strategies. This guide provides a comparative overview of different catalytic systems, presenting their performance based on experimental data, detailed methodologies for key experiments, and visual representations of reaction pathways and workflows. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable catalytic system for their specific needs.
Data Presentation: Performance of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of 1,3-dioxan-4-one and its derivatives. The data highlights key performance indicators such as catalyst type, catalyst loading, reaction time, temperature, and product yield, allowing for a direct comparison of their efficiencies.
| Catalyst System | Substrates | Catalyst Loading | Reaction Time | Temperature | Yield (%) | Reference |
| Lewis Acid | Malonic acid, Acetone | 0.3 mol% | 30 min | Room Temp. | 81 | [1] |
| Boric Acid | ||||||
| Brønsted Acid | L-lactic acid, Paraformaldehyde | Catalytic | 6 h | Reflux | 70 | [2] |
| p-Toluenesulfonic Acid (p-TSA) | ||||||
| Solid Acid | Styrene, Paraformaldehyde | Not specified | Not specified | Not specified | ~100 (conversion), 93 (selectivity) | [3][4] |
| Sulfated Zirconia | ||||||
| Green Promoter | Aromatic aldehydes, 1,3-dioxane-4,6-dione | Not applicable | Not specified | Room Temp. | High | [5][6][7] |
| Gluconic Acid Aqueous Solution (GAAS) | ||||||
| Organocatalyst | γ-hydroxy-α,β-unsaturated ketones, Aldehydes | Not specified | Not specified | Not specified | High (for 1,3-dioxolanes) | [8] |
| Cinchona-alkaloid-thiourea | ||||||
| Enzyme | Racemic 1,3-dioxolan-4-one derivatives | Not applicable | Not specified | Not specified | High (for kinetic resolution) | [9][10][11] |
| Candida antarctica Lipase B (CAL-B) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and adaptation of these synthetic procedures.
Boric Acid Catalyzed Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione[1]
Materials:
-
Malonic acid
-
Acetone
-
Acetic anhydride
-
Boric acid
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, a mixture of malonic acid (0.05 mol), acetone (0.05 mol), and acetic anhydride (0.06 mol) is prepared.
-
Boric acid (0.3 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is diluted with 30 mL of dichloromethane and filtered to recover the boric acid catalyst.
-
The filtrate is washed with water (2 x 20 mL) and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the pure product.
p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis of 1,3-Dioxolan-4-one[2]
Materials:
-
L-lactic acid
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Dichloromethane
-
Sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
A solution of L-lactic acid (5 g, 55.5 mmol), paraformaldehyde (4.17 g, 138.8 mmol), and p-TSA (5.36 mg, 0.03 mmol) in toluene (150 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The mixture is refluxed for 6 hours to continuously remove water.
-
After cooling, the toluene is evaporated.
-
The residue is dissolved in dichloromethane (50 mL) and washed sequentially with sodium bicarbonate aqueous solution (3 x 25 mL) and brine (3 x 25 mL).
-
The organic layer is dried over sodium sulfate, and the solvent is evaporated to obtain the product as a colorless oil.
Visualizations: Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a general reaction pathway for this compound synthesis and a typical experimental workflow.
References
- 1. heteroletters.org [heteroletters.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Marakatti, V.S., Shanbhag, G.V. and Halgeri, A.B. (2013) Sulfated Zirconia; an Efficient and Reusable Acid Catalyst for the Selective Synthesis of 4-phenyl-1,3-dioxane by Prins Cyclization of Styrene. Applied Catalysis A General, 451, 71-78. - References - Scientific Research Publishing [scirp.org]
- 5. A Green and Highly Efficient Synthesis of 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives In Biobased Gluconic Acid Aqueous Solution [chooser.crossref.org]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. researchgate.net [researchgate.net]
- 11. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 1,3-Dioxan-4-one Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable scarcity of direct comparative studies on the in vitro biological activity of 1,3-dioxan-4-one analogs. The majority of research has focused on structurally related 1,3-dioxolane and 1,3-dioxane derivatives. However, the findings from these related compounds provide valuable insights into the potential therapeutic applications of 1,3-dioxan-4-ones, particularly in the realms of antimicrobial and anticancer research.
This guide synthesizes the available data on the broader class of 1,3-dioxane and 1,3-dioxolane analogs to offer a comparative perspective on the potential biological activities of this compound derivatives. The experimental data and protocols are presented as representative examples of the methodologies that would be employed in the evaluation of these compounds.
Potential Biological Activities and Comparative Data
While specific comparative data for this compound analogs is limited, studies on analogous structures, particularly 1,3-dioxolanes, have demonstrated a range of biological activities. These include antibacterial, antifungal, and anticancer (cytotoxic) effects. The biological activity is often influenced by the nature and position of substituents on the heterocyclic ring.
For illustrative purposes, the following table summarizes hypothetical comparative data for a series of this compound analogs, based on the types of results seen for related compounds.
Table 1: Illustrative In Vitro Biological Activity of this compound Analogs
| Compound ID | Substituent (R) | Anticancer Activity (IC₅₀ in µM) vs. MCF-7 | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antifungal Activity (MIC in µg/mL) vs. C. albicans |
| DX-001 | H | > 100 | 256 | 512 |
| DX-002 | 4-Chlorophenyl | 25.5 | 64 | 128 |
| DX-003 | 4-Methoxyphenyl | 48.2 | 128 | 256 |
| DX-004 | 2,4-Dichlorophenyl | 15.8 | 32 | 64 |
| Doxorubicin | - | 0.8 | - | - |
| Ciprofloxacin | - | - | 2 | - |
| Fluconazole | - | - | - | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of direct comparative studies on this compound analogs in the current literature. It is intended to represent the format and type of data generated in such studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key in vitro biological assays that would be used to evaluate this compound analogs.
Anticancer Activity: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the cells are treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.
Antibacterial and Antifungal Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The this compound analogs are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Diagrams illustrating experimental workflows and potential mechanisms of action are essential for clear communication of scientific concepts.
Figure 1. Generalized workflow for in vitro biological activity screening.
Figure 2. Potential signaling pathway inhibited by this compound analogs.
A Head-to-Head Comparison of Protecting Group Efficiency for Carboxylic Acids: 1,3-Dioxan-4-one vs. Standard Ester Protecting Groups
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for carboxylic acids is a critical decision in multi-step organic synthesis. An ideal protecting group should be easy to introduce and remove in high yields, and it must be stable under a variety of reaction conditions. This guide provides a head-to-head comparison of the theoretical 1,3-dioxan-4-one protecting group against three of the most widely used carboxylic acid protecting groups: Methyl, Benzyl, and tert-Butyl esters.
While 1,3-dioxan-4-ones are structurally interesting, it is important to note that they are not commonly employed as protecting groups for simple carboxylic acids in the surveyed chemical literature. Their formation typically arises from β-hydroxy acids.[1] Consequently, direct experimental and comparative data on their efficiency for this purpose is limited. This guide, therefore, presents a theoretical consideration of the this compound group based on the known reactivity of related acetal and ester functionalities, and contrasts it with the extensive experimental data available for the standard ester protecting groups.
Quantitative Data Comparison
The efficiency of a protecting group is best assessed through quantitative measures of its formation (protection), cleavage (deprotection), and stability under various conditions. The following table summarizes typical experimental data for Methyl, Benzyl, and tert-Butyl esters.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Stability Profile |
| Methyl Ester | CH₂N₂ in Et₂O/MeOH[2] | 92-100% | NaOH in H₂O/MeOH[2] | 99-100% | Labile to strong acid & base. Stable to hydrogenolysis. |
| Benzyl Ester | BnOH, TsOH in PhH[3] | ~67% | H₂, Pd/C in MeOH[3] | 99-100% | Stable to mild acid & base. Labile to hydrogenolysis and strong acids/bases. |
| tert-Butyl Ester | Boc₂O, Mg(ClO₄)₂[4] | High | H₃PO₄ (aq.)[5] or TFA | High | Stable to base & hydrogenolysis. Labile to strong acid.[6] |
| This compound | (Hypothetical) | N/A | (Hypothetical) | N/A | Theoretically stable to base and mild acid, similar to other cyclic acetals.[5] Potentially labile to strong acid. |
Experimental Protocols and Methodologies
Detailed and reliable experimental protocols are crucial for reproducibility in synthesis. Below are representative procedures for the protection and deprotection of carboxylic acids using Methyl, Benzyl, and tert-Butyl esters.
Methyl Ester Protecting Group
Protection Protocol (via Diazomethane):
-
Dissolve the carboxylic acid (1.0 mmol) in a mixture of diethyl ether (10 mL) and methanol (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) dropwise with stirring until a persistent yellow color is observed.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 60 minutes.
-
Quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the mixture under reduced pressure to yield the methyl ester, which can be purified by chromatography if necessary.[2]
Deprotection Protocol (Saponification):
-
Dissolve the methyl ester (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL).
-
Add sodium hydroxide (1.2 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-17 hours).
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylate salt.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
Benzyl Ester Protecting Group
Protection Protocol (Fischer Esterification):
-
To a solution of the carboxylic acid (1.0 mmol) in toluene (10 mL), add benzyl alcohol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
After 24 hours, or upon completion as monitored by TLC, cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting benzyl ester by column chromatography.[3][7]
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the benzyl ester (1.0 mmol) in methanol (10 mL).
-
Add 10% Palladium on carbon (10 mol % Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 5 hours), filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the pure carboxylic acid.[3]
tert-Butyl Ester Protecting Group
Protection Protocol (via Boc Anhydride):
-
Suspend the carboxylic acid (1.0 mmol) in dichloromethane (10 mL).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).
-
Stir the mixture at room temperature until gas evolution ceases and TLC indicates completion.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography to obtain the tert-butyl ester.[8]
Deprotection Protocol (Acidolysis):
-
Dissolve the tert-butyl ester (1.0 mmol) in dichloromethane (5 mL).
-
Add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the carboxylic acid.[5][6]
Visualizing Reaction Pathways and Workflows
Diagrams illustrating reaction mechanisms and experimental processes provide an intuitive understanding of the chemistry involved.
Reaction Schemes
The following diagrams illustrate the protection and deprotection pathways for the discussed protecting groups.
Caption: Hypothetical protection/deprotection using a this compound group.
Caption: Protection and deprotection scheme for a Methyl ester.
Caption: Protection and deprotection scheme for a Benzyl ester.
Caption: Protection and deprotection scheme for a tert-Butyl ester.
Experimental Workflow
The general workflow for evaluating the efficiency of any protecting group follows a logical sequence of synthesis, stability testing, and cleavage.
Caption: General workflow for evaluating protecting group efficiency.
Conclusion
The choice of a protecting group for a carboxylic acid is highly dependent on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps.
-
Methyl esters are simple to form but require harsh basic or acidic conditions for cleavage, limiting their use when sensitive functional groups are present.
-
Benzyl esters offer the significant advantage of being removable under neutral conditions via hydrogenolysis, making them orthogonal to many acid- and base-mediated reactions.[9]
-
tert-Butyl esters provide excellent stability towards basic and nucleophilic reagents and are readily cleaved with acid, offering a complementary orthogonality to benzyl groups.[6]
The This compound group, while not a standard choice for protecting simple carboxylic acids, represents a theoretical possibility. Based on the chemistry of related 1,3-dioxanes that protect carbonyls, it would likely be stable to basic conditions but labile to acid-catalyzed hydrolysis.[5] Its potential advantages, such as specific cleavage conditions or unique stability, remain underexplored. For researchers seeking robust and well-documented methodologies, the established ester-based protecting groups offer a reliable and versatile toolkit for modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Data of 1,3-Dioxan-4-one Derivatives: Cross-Referencing Experimental and Calculated Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental spectroscopic data with theoretically calculated values for a representative 1,3-dioxan-4-one derivative. The objective is to offer a clear, comparative view of the data, supported by detailed experimental and computational protocols, to aid in the structural elucidation and characterization of this important class of heterocyclic compounds. The focus of this guide is 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione monohydrate , a derivative of Meldrum's acid, for which both experimental and computational vibrational spectroscopic data have been reported.
Data Presentation: A Comparative Analysis
The following tables summarize the key experimental and calculated vibrational frequencies for this compound.
Table 1: Comparison of Experimental and Calculated FT-IR Spectral Data for 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione monohydrate [1]
| Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |
| 3450 | - | O-H stretching (water) |
| 3300 | - | N-H stretching |
| 3080 | - | C-H stretching (aromatic) |
| 2980 | - | C-H stretching (aliphatic) |
| 1747 | - | C=O stretching (lactone) |
| 1683 | - | C=O stretching (amide) |
| 1630 | - | C=C stretching |
| 1540, 1520 | - | N-H bending, C=N stretching |
Table 2: Comparison of Experimental and Calculated FT-Raman Spectral Data for 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione monohydrate [1]
| Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (cm⁻¹) | Assignment |
| 3085 | - | C-H stretching (aromatic) |
| 2990 | - | C-H stretching (aliphatic) |
| 1745 | - | C=O stretching (lactone) |
| 1680 | - | C=O stretching (amide) |
| 1625 | - | C=C stretching |
| 1535 | - | N-H bending, C=N stretching |
Note: Specific calculated values were not provided in the abstract, but the study confirms their calculation and comparison with experimental data. The assignments are based on typical vibrational modes for the functional groups present.
Experimental and Computational Protocols
A thorough understanding of the methodologies used to obtain and calculate spectroscopic data is crucial for accurate interpretation and comparison.
Experimental Protocols
The experimental data presented in this guide are typically acquired using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Solid samples are often prepared as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared Spectrometer.
-
Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.
3. Mass Spectrometry (MS):
-
Ionization: Various ionization techniques can be employed, including Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Instrumentation: A mass spectrometer is used to separate ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Computational Protocols
The calculated spectroscopic values are generated using computational chemistry methods, most commonly Density Functional Theory (DFT).
1. Geometry Optimization:
-
The first step involves finding the lowest energy conformation of the molecule. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).
2. Spectroscopic Calculations:
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound (e.g., TMS) calculated at the same level of theory.[2]
-
IR Spectra: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental values.[1]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and calculated spectroscopic data for 1,3-dioxan-4-ones.
Caption: Workflow for comparing experimental and calculated spectroscopic data.
References
A Comparative Guide to 1,3-Dioxan-4-one Derived Polymers and Polylactic Acid for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of biodegradable polymers for drug delivery, polylactic acid (PLA) has long been a cornerstone material due to its well-documented biocompatibility and tunable degradation kinetics. However, the exploration of alternative monomers and synthetic pathways continues to be a vibrant area of research. This guide provides a comparative overview of the efficacy of polymers derived from 1,3-dioxan-4-one and its analogs, particularly 1,3-dioxolan-4-ones, in relation to the established properties of polylactic acid.
Recent research has illuminated the use of 1,3-dioxolan-4-ones as promising monomers for the synthesis of aliphatic polyesters, often as a pathway to creating polylactic acid itself. This guide will delve into the available data to compare the physicochemical properties, degradation behavior, and drug delivery potential of these emerging polymers against the benchmark of PLA.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data available for polylactic acid and polymers derived from 1,3-dioxolan-4-one monomers. It is important to note that comprehensive data for homopolymers of this compound for drug delivery applications is limited in publicly available literature, with research often focusing on their role as precursors to PLA.
Table 1: Thermal Properties
| Property | Polymer from 2,2,5-trimethyl-1,3-dioxolan-4-one | Polylactic Acid (PLLA) |
| Glass Transition Temperature (Tg) | 36 °C[1] | 60–65 °C[2] |
| Melting Temperature (Tm) | 125 °C[1] | 174-184 °C[3] |
| Cold Crystallization Temperature (Tcc) | 100 °C[1] | Varies with processing |
Table 2: Mechanical Properties
| Property | Polylactic Acid (PLLA) |
| Young's Modulus | 2.7–16 GPa[2] |
| Tensile Strength | 18.2 MPa (for a PLLA-based block copolymer)[4] |
| Elongation at Break | Varies significantly with formulation |
Table 3: In Vitro Degradation
| Polymer | Degradation Conditions | Observations |
| Polylactic Acid (PLA) | Phosphate-Buffered Saline (PBS), 37 °C | Degradation is influenced by molecular weight, crystallinity, and pH. Thicker fibers have been observed to degrade more rapidly.[5] A 27.5% weight loss for thinner fibers and 41% for thicker fibers was observed after 28 days.[5] |
| Polylactic Acid (PLLA) | Ringer solution, 37 °C | Degradation kinetics are dependent on molecular weight, morphology, and sample geometry.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of polymer performance. Below are standard protocols for the characterization and evaluation of biodegradable polymers for drug delivery.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol:
-
A sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[7]
-
An empty sealed pan is used as a reference.[8]
-
The sample and reference pans are placed in the DSC instrument.[7]
-
The temperature is typically ramped up at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.[8][9]
-
The sample is held at this temperature for a few minutes to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
A second heating scan is performed at the same controlled rate.
-
The heat flow to the sample relative to the reference is measured as a function of temperature.[9]
-
Tg is identified as a step change in the baseline of the heat flow curve, while Tm and Tc are identified as endothermic and exothermic peaks, respectively.[10]
Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of a polymer.
Protocol:
-
The polymer sample is dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a known concentration (e.g., 1-2 mg/mL).[11]
-
The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[11]
-
The GPC system is equilibrated with the mobile phase (the same solvent used to dissolve the polymer) at a constant flow rate.[12]
-
A calibration curve is generated using a series of polymer standards with known molecular weights.[12]
-
The prepared polymer solution is injected into the GPC system.[12]
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel beads.[13]
-
A detector (commonly a refractive index detector) measures the concentration of the polymer as it elutes from the column.[13]
-
The molecular weight distribution is determined by comparing the elution time of the sample to the calibration curve.[12]
In Vitro Drug Release Study
Objective: To evaluate the rate and mechanism of drug release from a polymer-based drug delivery system.
Protocol:
-
The drug-loaded polymer formulation (e.g., nanoparticles, microspheres) is prepared and characterized.
-
A known amount of the drug-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off.[14]
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37 °C) with gentle agitation.[14]
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
To maintain a constant volume (sink conditions), an equal volume of fresh release medium is added back.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The cumulative percentage of drug released is plotted against time to generate the drug release profile.
Mandatory Visualizations
Synthetic Pathways to Polylactic Acid
Caption: Synthetic routes to Polylactic Acid (PLA).
Experimental Workflow for Polymer-Based Drug Delivery System Evaluation
Caption: General workflow for evaluating a polymer as a drug delivery carrier.
References
- 1. mdpi.com [mdpi.com]
- 2. Polylactic acid - Wikipedia [en.wikipedia.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A study on the in vitro degradation of poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 8. pslc.ws [pslc.ws]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 11. 2.12. Gel Permeation Chromatography (GPC) [bio-protocol.org]
- 12. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 13. matestlabs.com [matestlabs.com]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,3-Dioxan-4-one Derivatives: Established Protocols vs. Modern Methodologies
For Immediate Release
This guide provides a comparative analysis of established and emerging synthetic methods for 1,3-dioxan-4-ones, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Their versatile structure serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] This document outlines a classic acid-catalyzed approach and contrasts it with a modern, milder, and more efficient catalytic method, supported by experimental data.
Bridging the Old and the New in Heterocyclic Chemistry
The synthesis of 1,3-dioxan-4-ones has traditionally relied on robust, acid-catalyzed condensation reactions. A prevalent established method involves the reaction of a β-hydroxy acid with an aldehyde or ketone in the presence of a strong acid catalyst. While effective, these methods can suffer from drawbacks such as harsh reaction conditions, prolonged reaction times, and the use of corrosive reagents.
In response to the growing demand for sustainable and efficient chemical processes, newer methodologies have been developed. These modern approaches often employ milder catalysts, leading to improved yields, shorter reaction times, and more environmentally benign conditions. This guide focuses on a comparative analysis of a traditional p-toluenesulfonic acid (p-TsOH) catalyzed method and a recently developed boric acid (H₃BO₃) catalyzed synthesis of 2,2-disubstituted-1,3-dioxan-4,6-diones, a closely related and synthetically important derivative.
Performance Benchmark: A Tale of Two Catalysts
The following table summarizes the key performance indicators for the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (a model compound) using both an established and a modern protocol.
| Parameter | Established Protocol (p-TsOH catalyst) | New Protocol (Boric Acid catalyst) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Boric Acid (H₃BO₃) |
| Reactants | Malonic Acid, Acetone | Malonic Acid, Acetone |
| Solvent | Often requires organic solvents | Acetic Anhydride (as condensing agent) |
| Reaction Time | Several hours | 30 minutes[2] |
| Yield | Generally lower | 81%[2] |
| Reaction Conditions | Often requires heating | Room temperature[2] |
| Catalyst Reusability | Not typically reused | Reusable for at least four cycles[2] |
| Environmental Impact | Use of strong acid and organic solvents | Milder acid, no hazardous organic solvents[2] |
Experimental Protocols
Established Protocol: p-TsOH Catalyzed Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is a generalized representation of established methods.
-
Reactant Preparation: In a round-bottom flask, malonic acid (1 equivalent) is suspended in a suitable organic solvent such as acetic anhydride.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the suspension.
-
Addition of Ketone: Acetone (1 equivalent) is added to the reaction mixture.
-
Reaction: The mixture is stirred, often with heating, for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified, typically by recrystallization.
New Protocol: Boric Acid Catalyzed Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione[2]
-
Reactant and Catalyst Mixing: Malonic acid (0.05 mol), acetone (0.05 mol), acetic anhydride (0.06 mol), and boric acid (0.3 mol%) are combined in a round-bottom flask.[2]
-
Reaction: The mixture is stirred at room temperature for 30 minutes. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Product Isolation: Dichloromethane (30 mL) is added to the reaction mixture, which is then filtered to recover the boric acid catalyst.[2]
-
Purification: The filtrate is washed with water (2 x 20 mL). The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the product.[2]
Visualizing the Synthesis
The following diagrams illustrate the general workflow and a plausible catalytic cycle for the boric acid-mediated synthesis.
Caption: A streamlined workflow for the boric acid-catalyzed synthesis of 1,3-dioxan-4,6-diones.
Caption: A plausible mechanism for the boric acid-catalyzed formation of 1,3-dioxan-4,6-diones.
Conclusion
The development of new synthetic methodologies for 1,3-dioxan-4-ones and their derivatives demonstrates a clear progression towards more efficient, sustainable, and milder reaction conditions. The boric acid-catalyzed method, for instance, offers significant advantages over traditional strong acid-catalyzed protocols, including dramatically reduced reaction times, higher yields, ambient reaction temperatures, and the potential for catalyst recycling.[2] For researchers and professionals in drug development, the adoption of such modern techniques can lead to more cost-effective and environmentally friendly manufacturing processes, accelerating the discovery and production of novel therapeutics.
References
Assessing the Drug-Likeness of Novel 1,3-Dioxan-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3-dioxan-4-one moiety has emerged as a promising framework for the design of new bioactive molecules. Its unique structural features, combining a lactone and an acetal or ketal group, offer a versatile platform for chemical modification and the potential for diverse biological activities. This guide provides a comprehensive assessment of the drug-likeness of novel this compound derivatives, comparing their potential physicochemical and pharmacokinetic properties with established heterocyclic scaffolds such as pyranones and tetrahydropyrans.
Comparative Analysis of Physicochemical Properties
A critical step in early-stage drug discovery is the evaluation of a compound's drug-likeness, often guided by principles such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight under 500 Da, a logP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Adherence to these guidelines is thought to increase the likelihood of favorable absorption and permeation.
The following table presents a comparative analysis of the calculated physicochemical properties for the parent this compound scaffold and representative examples of pyran-2-one and tetrahydropyran derivatives. This comparison serves as a baseline for assessing the potential of novel substituted 1,3-dioxan-4-ones.
| Property | This compound (Parent) | 2H-Pyran-2-one (Representative) | Tetrahydropyran (Representative) |
| Molecular Formula | C₄H₆O₃ | C₅H₄O₂ | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 102.09 | 96.08 | 86.13 |
| LogP (calculated) | -0.2 | 0.4 | 0.6 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 2 | 1 |
| Polar Surface Area (Ų) | 35.5 | 26.3 | 9.23 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
Data for the parent this compound is based on calculated properties from publicly available databases. Data for pyran-2-one and tetrahydropyran are for representative, unsubstituted structures and serve as a general comparison.
In Silico ADMET Profiling: A Comparative Overview
Beyond Lipinski's rules, a comprehensive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for predicting its in vivo behavior. In silico tools play a pivotal role in this early-stage evaluation, offering rapid and cost-effective screening of large compound libraries.
The following table provides a hypothetical, yet representative, in silico ADMET profile comparison for a novel this compound derivative against a known bioactive pyranone derivative.
| ADMET Property | Novel this compound Derivative (Hypothetical) | Bioactive Pyranone Derivative (Example) |
| Human Intestinal Absorption (%) | High (>90%) | High (>90%) |
| Blood-Brain Barrier (BBB) Penetration | Low | Moderate |
| CYP450 2D6 Inhibition | Non-inhibitor | Inhibitor |
| Hepatotoxicity | Low risk | Moderate risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
| Plasma Protein Binding (%) | Moderate (~70%) | High (>90%) |
Experimental Protocols
1. In Silico Drug-Likeness and ADMET Prediction:
-
Objective: To computationally evaluate the physicochemical properties and ADMET profile of novel this compound derivatives.
-
Methodology:
-
The 3D structures of the designed this compound derivatives are generated and optimized using molecular modeling software (e.g., ChemDraw, Avogadro).
-
The optimized structures are then submitted to various in silico prediction tools and web servers (e.g., SwissADME, admetSAR, QikProp).[1][2]
-
Lipinski's Rule of Five Parameters: Molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated.
-
ADMET Properties: A comprehensive panel of properties is predicted, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Renal organic cation transporter 2 (OCT2) inhibition.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
The predicted data for the novel this compound derivatives is then compared against known drugs and alternative scaffolds.
-
2. Synthesis of Novel this compound Derivatives:
-
Objective: To synthesize a library of novel this compound derivatives for biological and drug-likeness evaluation.
-
General Procedure:
-
A suitable β-hydroxy carboxylic acid is reacted with a ketone or an aldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., toluene, dichloromethane).
-
The reaction mixture is heated under reflux with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the formation of the this compound ring.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizing the Drug Discovery Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for assessing drug-likeness and a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.
Caption: Workflow for assessing the drug-likeness of novel compounds.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion
The this compound scaffold presents a compelling starting point for the development of novel, drug-like molecules. The parent structure exhibits favorable physicochemical properties that align with Lipinski's Rule of Five. The true potential, however, lies in the vast chemical space that can be explored through substitution at various positions of the ring.
Compared to more extensively studied scaffolds like pyranones and tetrahydropyrans, the this compound framework remains relatively underexplored. This presents a unique opportunity for medicinal chemists to design and synthesize novel derivatives with potentially unique biological activities and favorable ADMET profiles. The strategic functionalization of this scaffold, guided by in silico predictions and subsequent experimental validation, could lead to the identification of promising lead candidates for a range of therapeutic targets. Further research into the synthesis and biological evaluation of diverse libraries of this compound derivatives is warranted to fully unlock the therapeutic potential of this versatile heterocyclic system.
References
- 1. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
